molecular formula C7H6ClNO B041456 1-(2-Chloropyridin-4-yl)ethanone CAS No. 23794-15-2

1-(2-Chloropyridin-4-yl)ethanone

Numéro de catalogue: B041456
Numéro CAS: 23794-15-2
Poids moléculaire: 155.58 g/mol
Clé InChI: ZJCGPQZERFBGSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Chloropyridin-4-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGPQZERFBGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521843
Record name 1-(2-Chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23794-15-2
Record name 1-(2-Chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Chloropyridin-4-yl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Applications, and Experimental Protocols

Introduction

This compound, registered under CAS Number 23794-15-2 , is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic organic chemistry.[1][2][3] Also known by synonyms such as 2-Chloro-4-acetylpyridine and 4-Acetyl-2-chloropyridine, this compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the realm of drug discovery.[3][4] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and a ketone group at the 4-position, offers multiple sites for chemical modification. This guide provides an in-depth analysis of its properties, a validated synthesis protocol with mechanistic explanations, key applications, and essential safety protocols tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These attributes influence reaction conditions, solubility, purification strategies, and storage requirements. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 23794-15-2[1][2][3][4]
Molecular Formula C₇H₆ClNO[3][4]
Molecular Weight 155.58 g/mol [3][4]
Physical Form Solid
Melting Point 35-40 °C
IUPAC Name This compound[4]
InChI Key ZJCGPQZERFBGSM-UHFFFAOYSA-N[4]
SMILES CC(=O)C1=CC(=NC=C1)Cl[4]

Synthesis and Mechanistic Insights

A reliable and high-yield synthesis is critical for the practical application of any chemical intermediate. The following protocol describes a common and effective method for preparing this compound via a Grignard reaction, adapted from established procedures.[1]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2-chloro-N-methoxy-N-methylisonicotinamide (a Weinreb amide).

Materials:

  • 2-chloro-N-methoxy-N-methylisonicotinamide

  • Methylmagnesium bromide (3M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous THF (50 mL).

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (50 mL, 150 mmol, 3.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

    • Expert Insight: The use of a Weinreb amide (N-methoxy-N-methylamide) is a deliberate choice to prevent over-addition of the Grignard reagent. The initial ketone product forms a stable chelated intermediate with the magnesium, which is unreactive towards further nucleophilic attack. This intermediate is hydrolyzed during the aqueous workup, ensuring a high yield of the desired ketone and preventing the formation of the tertiary alcohol byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight to ensure complete conversion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[1]

    • Self-Validation & QC: The purity of the final product should be confirmed using techniques like TLC, NMR, and mass spectrometry. A successful synthesis will show a mass spectrometric analysis (ESI) with a peak at m/z: 156.0 [M+H]⁺, confirming the correct molecular weight.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Start_Material 2-chloro-N-methoxy-N- methylisonicotinamide (Weinreb Amide) Reaction Step 1: Grignard Addition (0°C to RT, overnight) Start_Material->Reaction Reagent Methylmagnesium Bromide (CH3MgBr in THF) Reagent->Reaction Workup Step 2: Aqueous Quench (sat. NH4Cl) Reaction->Workup Forms stable intermediate Purification Step 3: Extraction & Chromatography Workup->Purification Hydrolysis & Isolation Product This compound (CAS: 23794-15-2) Purification->Product Yield: ~96%

Caption: Workflow for the synthesis of this compound.

Key Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for drug development. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ), while the acetyl group provides a handle for a wide range of chemical transformations, such as condensations, reductions, and alpha-functionalizations.

A notable application is its use in the synthesis of pyrimidine derivatives that act as inhibitors of human SMG-1 (hSMG-1).[1] The hSMG-1 protein is a kinase involved in the nonsense-mediated mRNA decay (NMD) pathway, which has been identified as a potential therapeutic target in certain types of cancer. By using this compound as a starting material, medicinal chemists can efficiently construct complex molecules designed to interact with the active site of this important biological target. The compound's structure is considered of interest for its potential to interact with various biological targets, making it a valuable entity in drug discovery pipelines.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification:

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6]

Recommended Precautions & PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and tightly fitting safety goggles or a face shield.[7][9]

    • Gloves must be inspected before use and disposed of properly after handling.[9]

  • Handling:

    • Avoid breathing dust, fumes, or vapors.[4][7]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Do not eat, drink, or smoke in the laboratory area.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Conclusion

This compound (CAS: 23794-15-2) is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, coupled with robust and high-yield synthesis routes, make it a reliable building block. For scientists and researchers in drug development, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in the creation of novel therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and spectral properties of 1-(2-Chloropyridin-4-yl)ethanone (CAS No. 23794-15-2), a key building block in medicinal chemistry and pharmaceutical development. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic workflows. This document moves beyond a simple datasheet to explain the causality behind experimental choices and provides actionable protocols for property determination.

Core Molecular and Physical Characteristics

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a range of biologically active molecules.[1] Its utility in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of a thorough understanding of its physical properties.[2]

The compound typically appears as a white to light yellow solid at room temperature, a physical state dictated by its melting point.[1] The presence of both a polar carbonyl group and an electronegative chlorine atom on the pyridine ring contributes to its moderate polarity, influencing its solubility and chromatographic behavior.

Table 1: Summary of Key Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO[1][2]
Molecular Weight 155.58 g/mol [1][2]
Melting Point 35-40 °C[3]
Boiling Point 270.1 °C at 760 mmHg[3]
Appearance White to pale cream or yellow crystals/powder[3]
Flash Point >110 °C[3]

Structural and Spectroscopic Elucidation

The unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the carbonyl group, significantly influences the chemical shifts of the protons and carbons.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals for the methyl protons and the three protons on the pyridine ring. The chemical shifts are influenced by the positions relative to the nitrogen, chlorine, and acetyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. The carbons directly attached to the electronegative chlorine and nitrogen atoms, and the carbonyl carbon, would appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending, C=N and C=C stretching of the pyridine ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

  • Molecular Ion Peak: In electron ionization (EI) mode, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.58 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of a molecule containing one chlorine atom. An electrospray ionization (ESI) mass spectrum shows a protonated molecular ion at m/z 156.0 [M+H]⁺.[2]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group (CH₃) or the entire acetyl group (CH₃CO), leading to characteristic fragment ions.

Experimental Methodologies for Property Determination

The following section outlines standardized protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

  • Protocol:

    • Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The onset temperature of the endothermic melting peak is recorded as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh 1. Weigh Sample (1-5 mg) pan 2. Place in Al Pan & Crimp weigh->pan load 3. Load Sample & Reference pan->load heat 4. Heat at 10°C/min under N₂ load->heat record 5. Record Endotherm Onset heat->record result Melting Point record->result caption Workflow for Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination by DSC

Purity and Boiling Point Estimation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The mass spectrometer detects and identifies the separated components.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Use a standard non-polar capillary column (e.g., HP-5ms).

    • Employ a temperature program, for instance, starting at 100 °C and ramping to 250 °C at 10 °C/min.

    • The retention time is related to the boiling point, and the mass spectrum confirms the identity and purity of the eluted compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve 1. Dissolve Sample in Ethyl Acetate (1 mg/mL) inject 2. Inject 1 µL dissolve->inject separate 3. GC Separation (Temp. Ramp) inject->separate detect 4. MS Detection separate->detect result Purity & Retention Time detect->result caption Workflow for Purity Analysis by GC-MS

Caption: Workflow for Purity Analysis by GC-MS

Structural Verification by NMR Spectroscopy
  • Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; filter if any particulate matter is present.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data (phasing, baseline correction, and referencing to the residual solvent peak).

    • Assign the signals based on chemical shifts, multiplicities, and integration.

Solubility Profile

  • Qualitative Prediction: Due to its moderate polarity, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexanes is likely to be limited.

  • Experimental Determination of Solubility:

    • Add an excess amount of the solid to a known volume of the solvent of interest in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved solid in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation.[4]

  • Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

The physical and spectral properties of this compound are well-defined and critical for its application in research and development. This guide provides a detailed overview of these properties and the experimental methodologies used for their determination. By understanding these characteristics, researchers can ensure the quality and integrity of their synthetic work and contribute to the advancement of medicinal chemistry.

References

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-acetylpyridine, is a pivotal heterocyclic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, which features a reactive acetyl group and a chlorine-substituted pyridine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, detailed chemical characterization, reactivity profile, and its applications in the development of novel therapeutic agents and other functional materials, tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueReference
CAS Number 23794-15-2[2]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3]
Appearance Light yellow solid[1]
Melting Point 36.5 °C[3]

Synthesis of this compound: A Reliable Approach

The synthesis of this compound is most effectively achieved through the reaction of a Weinreb amide derivative of 2-chloroisonicotinic acid with a Grignard reagent. This method is favored for its high yield and selectivity.

Synthetic Protocol: Grignard Reaction with a Weinreb Amide

This protocol details the synthesis of this compound from 2-chloro-N-methoxy-N-methylisonicotinamide.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

  • A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

Step 2: Reaction with 2-chloro-N-methoxy-N-methylisonicotinamide

  • A solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) is cooled to 0 °C in an ice bath.[3]

  • A 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) is added slowly to the cooled solution while stirring.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[3]

Step 3: Work-up and Purification

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

  • The aqueous layer is extracted with ethyl acetate.[3]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by silica gel column chromatography to yield this compound as a solid (7.5 g, 96% yield).[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Chloro-N-methoxy- N-methylisonicotinamide C Grignard Reaction (Anhydrous THF, 0°C to RT) A->C B Methylmagnesium Bromide (Grignard Reagent) B->C D Quenching (Sat. aq. NH4Cl) C->D Reaction Mixture E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Silica Gel Chromatography F->G Crude Product H This compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display signals corresponding to the three protons on the pyridine ring. The proton at position 6 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the acetyl group, a signal for the methyl carbon, and five distinct signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Bands in the 1600-1450 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

  • A band in the 1100-1000 cm⁻¹ region for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z 155 and an (M+2)⁺ peak at m/z 157 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. An ESI-MS analysis would show a peak at m/z 156.0 for [M+H]⁺.[3]

  • Fragmentation: A prominent fragment is expected at m/z 140, corresponding to the loss of a methyl radical (•CH₃). Another significant fragment would be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Reactivity and Synthetic Utility

This compound is a versatile substrate for a variety of organic transformations, primarily involving the reactivity of the acetyl group and the chloro-substituted pyridine ring.

Reactions at the Acetyl Group

The carbonyl group and the adjacent methyl protons are susceptible to a range of reactions:

  • Condensation Reactions: The methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type and Knoevenagel condensation reactions with aldehydes and ketones.[4] This allows for the extension of the carbon chain and the formation of α,β-unsaturated ketones.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride.

Reactions at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution and cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The chloro group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.[5][6] This is a powerful method for the construction of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.

Key Reaction Pathway: Suzuki-Miyaura Coupling

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound E 1-(2-Arylpyridin-4-yl)ethanone A->E Suzuki-Miyaura Cross-Coupling B Arylboronic Acid (R-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the synthesis of biologically active compounds.

Synthesis of hSMG-1 Inhibitors for Cancer Therapy

A significant application of this compound is in the synthesis of pyrimidine derivatives that act as inhibitors of the human suppressor of morphogenesis in genitalia 1 (hSMG-1) kinase.[3] hSMG-1 is a key regulator in nonsense-mediated RNA decay and cellular stress response pathways, making it a promising target for cancer therapy.[7] The synthesis of these inhibitors often involves the condensation of this compound with a suitable amine-containing pyrimidine precursor.

Development of Agrochemicals

This compound also serves as an intermediate in the development of novel agrochemicals, such as fungicides and herbicides.[1] The pyridine moiety is a well-known toxophore in many pesticides, and the reactivity of the acetyl and chloro groups allows for the facile introduction of various functionalities to optimize biological activity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis, coupled with the dual reactivity of the acetyl group and the chloro-substituted pyridine ring, provides a powerful platform for the construction of a diverse range of complex molecules. Its demonstrated utility in the synthesis of potential anticancer agents and other biologically active compounds underscores its importance for researchers and professionals in drug discovery and development.

References

An In-Depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Properties, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Chloropyridin-4-yl)ethanone, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a detailed synthesis protocol, and explores its critical role in the generation of targeted therapeutics, with a particular focus on inhibitors of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its unique structural arrangement, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, makes it an ideal scaffold for constructing molecules with potential therapeutic activities. The molecular weight of this compound is a fundamental parameter for any synthetic or analytical procedure, and it has been determined to be 155.58 g/mol [1].

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key identifiers and properties.

PropertyValueSource(s)
Molecular Weight 155.58 g/mol [1]
Molecular Formula C₇H₆ClNO[1]
CAS Number 23794-15-2
Melting Point 35-40 °C
Appearance Solid
Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While experimentally obtained spectra are the gold standard, the following provides an overview of the expected spectroscopic characteristics based on its structure.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. Key resonances will include the carbonyl carbon, the carbons of the pyridine ring (with varying chemical shifts due to the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-Cl stretch.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring, providing further structural confirmation.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. The following protocol describes a reliable and scalable method.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification cluster_product Final Product SM 2-Chloro-N-methoxy- N-methylisonicotinamide Reaction Reaction at 0 °C to RT in Anhydrous THF SM->Reaction Grignard Methylmagnesium Bromide (3M in THF) Grignard->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Reaction Mixture Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A schematic representation of the synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (3 equivalents, 3M in THF) via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of hSMG-1 Kinase Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of pyrimidine-based inhibitors of hSMG-1 kinase. hSMG-1 is a crucial regulator of the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs)[2]. In cancer, the NMD pathway can have a dual role, and its inhibition has emerged as a promising therapeutic strategy[2].

The hSMG-1 Signaling Pathway in Nonsense-Mediated mRNA Decay

The inhibition of hSMG-1 disrupts the NMD pathway by preventing the phosphorylation of the key downstream effector, UPF1. This phosphorylation event is critical for the recruitment of other NMD factors and the subsequent degradation of the target mRNA.

hSMG1_Pathway cluster_trigger NMD Trigger cluster_core Core NMD Complex cluster_downstream Downstream Events cluster_outcome Cellular Outcome PTC Premature Termination Codon (PTC) on mRNA UPF1 UPF1 PTC->UPF1 Recognition pUPF1 Phosphorylated UPF1 (p-UPF1) UPF1->pUPF1 Phosphorylation hSMG1 hSMG-1 Kinase hSMG1->pUPF1 Inhibitor Pyrimidine-based hSMG-1 Inhibitor Inhibitor->hSMG1 Inhibition No_Degradation Stabilization of PTC-containing mRNA Inhibitor->No_Degradation NMD_Factors Recruitment of other NMD factors (e.g., SMG-5, SMG-6, SMG-7) pUPF1->NMD_Factors Degradation mRNA Degradation NMD_Factors->Degradation Truncated_Protein Translation of Truncated Protein No_Degradation->Truncated_Protein

Caption: The hSMG-1 signaling pathway in nonsense-mediated mRNA decay and the point of intervention by pyrimidine-based inhibitors.

Synthesis of a Pyrimidine-Based hSMG-1 Inhibitor

The following protocol outlines the synthesis of a representative 2-aminopyrimidine derivative from this compound, a common core structure in hSMG-1 inhibitors.

Inhibitor_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_workup Work-up and Purification cluster_product Final Product StartMat This compound Reaction Reflux in Ethanol StartMat->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Base Sodium Ethoxide Base->Reaction Cooling Cool to RT Reaction->Cooling Reaction Mixture Precipitation Precipitation Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in vacuo Washing->Drying Product 2-Amino-4-(2-chloropyridin-4-yl)- 6-methylpyrimidine Drying->Product Purified Product

Caption: A generalized workflow for the synthesis of a 2-aminopyrimidine-based hSMG-1 inhibitor.

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in a round-bottom flask, add guanidine hydrochloride (1.1 equivalents) and stir until a clear solution is obtained.

  • Addition of Ketone: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined properties and accessible synthesis make it a crucial starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The ability to readily transform this molecule into complex heterocyclic systems, such as the pyrimidine-based hSMG-1 inhibitors, underscores its importance in the ongoing quest for new and effective treatments for diseases like cancer.

References

A Technical Guide to the Synthesis of 1-(2-Chloropyridin-4-yl)ethanone via Weinreb Amide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloropyridin-4-yl)ethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research.[1] The focus is on a robust and highly selective method starting from 2-chloro-N-methoxy-N-methylisonicotinamide, commonly known as a Weinreb-Nahm amide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines methods for product characterization. The rationale for employing the Weinreb amide strategy, which effectively circumvents common challenges in ketone synthesis, is explained through mechanistic insights.[2]

Introduction: The Significance of the Weinreb Amide Approach

The target molecule, this compound (also known as 2-chloro-4-acetylpyridine), is a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[1] Traditional methods for synthesizing ketones by reacting organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as esters or acid chlorides are often plagued by a significant side reaction: over-addition.[3][4] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces a tertiary alcohol, thereby reducing the yield of the desired product.[5][6]

The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant solution to this problem.[3][7] By converting a carboxylic acid derivative into an N-methoxy-N-methylamide (Weinreb amide), the reaction with an organometallic reagent can be precisely controlled to stop at the ketone stage.[2][8] This method is renowned for its high yields, broad functional group tolerance, and operational simplicity, making it a dependable choice in modern organic synthesis.[3][9]

Mechanism and Rationale: Why the Weinreb Amide Excels

The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction.[10][11]

The Process:

  • Nucleophilic Addition: A Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a nucleophile and adds to the electrophilic carbonyl carbon of the Weinreb amide, 2-chloro-N-methoxy-N-methylisonicotinamide.[12]

  • Formation of a Stable Chelate: This addition forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen.[3][10]

  • Resistance to Collapse: This five-membered chelate ring is remarkably stable at low temperatures and does not readily collapse to eliminate the amide moiety.[6] This stability prevents the formation of the ketone until an acidic workup is performed. Consequently, the intermediate is protected from a second attack by the Grignard reagent.[10][11]

  • Hydrolysis to Ketone: Upon introduction of an aqueous acid during workup, the chelate is broken, and the intermediate hydrolyzes to release the desired ketone, this compound, and N,O-dimethylhydroxylamine as a byproduct.[2][10]

This chelation-controlled stability is the core reason for the method's high selectivity, preventing the over-addition that compromises other synthetic routes.[2]

Caption: Reaction mechanism of the Weinreb ketone synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
2-chloro-N-methoxy-N-methylisonicotinamide1146159-99-8200.62>97%Starting material (Weinreb amide)
Methylmagnesium bromide (3.0 M in ether)75-16-1119.243.0 MGrignard reagent, highly moisture-sensitive
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%Anhydrous, inhibitor-free
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49N/AFor quenching the reaction
Ethyl acetate (EtOAc)141-78-688.11ACS GradeFor extraction
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying organic phase
Step-by-Step Procedure

Safety Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with water and oxygen.[13] All glassware must be rigorously dried before use.[14]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-N-methoxy-N-methylisonicotinamide (1.0 eq).

    • Dissolve the amide in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of amide).

    • Cool the solution to 0 °C using an ice-water bath.[14]

  • Grignard Addition:

    • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1-1.2 eq) to the stirred solution via a syringe pump over 30-60 minutes.

    • Maintain the internal temperature below 5 °C during the addition to ensure the stability of the tetrahedral intermediate.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath. The temperature may rise, so the addition should be controlled.

    • Continue stirring for 15-20 minutes until two clear layers form.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF used).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, a yellow to brown oil or solid, can be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a solid. The melting point of the pure compound is reported to be between 35-40 °C.[15]

Caption: General experimental workflow for the synthesis.

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.[16]

    • Expected chemical shifts (CDCl₃, 400 MHz): δ ~8.6 ppm (d, 1H), ~7.8 ppm (s, 1H), ~7.6 ppm (d, 1H), ~2.6 ppm (s, 3H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₇H₆ClNO, M.W. 155.58 g/mol ).[15]

Process Optimization and Troubleshooting

  • Temperature Control: Maintaining a low temperature during Grignard addition is critical. Higher temperatures can lead to the decomposition of the tetrahedral intermediate and potential side reactions.[3]

  • Reagent Quality: The Grignard reagent must be of high quality and accurately titrated. The Weinreb amide and solvent must be anhydrous to prevent quenching the nucleophile.[13]

  • Quenching Agent: While ammonium chloride is common, a dilute acid like 1 M HCl can also be used. However, care must be taken with acid-sensitive functional groups.

  • Side Reactions: If over-addition is observed (formation of tertiary alcohol), it suggests the reaction temperature was too high or the Grignard reagent was added too quickly. Incomplete reaction may indicate poor quality Grignard reagent or insufficient equivalents.

Conclusion

The synthesis of this compound from its corresponding Weinreb amide using a Grignard reagent is a highly efficient, selective, and reliable method. By leveraging the stability of the chelated tetrahedral intermediate, this approach successfully avoids the common problem of over-addition, leading to high yields of the desired ketone. The protocol is robust and tolerant of various functional groups, making it a cornerstone technique for chemists in pharmaceutical and materials science. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving optimal results.

References

A Comprehensive Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(2-Chloropyridin-4-yl)ethanone, a key heterocyclic ketone, serves as a pivotal building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom and a versatile acetyl group on a pyridine scaffold, offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel drug candidates. This compound, also known as 2-chloro-4-acetylpyridine, has emerged as a high-value intermediate due to its inherent chemical functionalities.[1][2] The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The presence of a chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the acetyl group at the 4-position provides a handle for a wide array of classical ketone chemistries.

This combination makes this compound a strategically important precursor for creating complex molecular architectures. Its application has been notably documented in the synthesis of pyrimidine derivatives designed as hSMG-1 inhibitors for potential cancer treatments, highlighting its relevance in contemporary oncology research.[3] This guide aims to consolidate the essential technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and safe handling.

Physicochemical Properties and Structural Elucidation

The precise identity and purity of a synthetic intermediate are foundational to its successful application. The properties of this compound are well-defined, ensuring its reliable use in subsequent synthetic steps.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Chloro-4-acetylpyridine, 4-Acetyl-2-chloropyridine[1][2][4]
CAS Number 23794-15-2[1][2][3]
Molecular Formula C₇H₆ClNO[1][3]
Molecular Weight 155.58 g/mol [1][2][3]
Appearance Solid / Off-White Low-Melting Solid[2][5]
Melting Point 35-40 °C[2]
Boiling Point 220 °C[6]
Density 1.102 g/cm³ (at 25 °C)[6]
SMILES CC(=O)c1ccnc(Cl)c1[2]
InChI Key ZJCGPQZERFBGSM-UHFFFAOYSA-N[1][2]

The moderate polarity imparted by the ketone group and the electronegative chlorine atom influences its solubility and chromatographic behavior.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via the reaction of a Grignard reagent with a Weinreb amide. This specific strategy is superior to alternatives (like acyl chlorides) because the intermediate formed from the Weinreb amide is stabilized as a metal chelate, preventing the common side reaction of over-addition that would otherwise lead to a tertiary alcohol. This ensures a clean, high-yielding conversion to the desired ketone.

Detailed Experimental Protocol

This protocol describes the synthesis from 2-chloro-N-methoxy-N-methylisonicotinamide.[3]

Reagents and Materials:

  • 2-chloro-N-methoxy-N-methylisonicotinamide

  • Methylmagnesium bromide (3M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (50 mL, 150 mmol, 3M in THF) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Quenching: Upon reaction completion (monitored by TLC), carefully cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude residue by silica gel column chromatography to afford the final product, this compound. A reported yield for this process is 96% (7.5 g).[3]

Synthesis and Purification Workflow

A Start: 2-chloro-N-methoxy- N-methylisonicotinamide in THF B Add MeMgBr (3M in THF) at 0 °C A->B Grignard Reagent C Warm to RT, Stir Overnight B->C Reaction D Quench with sat. aq. NH4Cl C->D Work-up Step 1 E Extract with Ethyl Acetate D->E Work-up Step 2 F Dry (Na2SO4) & Concentrate E->F Isolation G Purify: Silica Gel Column Chromatography F->G Purification H Final Product: This compound G->H Yield: 96% Core This compound Subst SNA_r_ Product (e.g., amine substituted) Core->Subst Nu-H (e.g., R-NH2) SNA_r_ at C2-Cl Red Alcohol Product Core->Red Reducing Agent (e.g., NaBH4) Cond Condensation Product (e.g., oxime, hydrazone) Core->Cond H2N-Z (e.g., H2N-OH)

References

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Applications, and Core Chemical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyridin-4-yl)ethanone, a pivotal heterocyclic ketone, serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural characteristics, arising from the interplay of the chloro, acetyl, and pyridine moieties, render it a versatile intermediate for drug discovery and agrochemical development. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, synthesis, purification, characterization, and key applications, with a particular focus on its role in the development of novel cancer therapeutics and advanced agricultural solutions. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical process development, and agrochemical science, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often encountered in scientific literature and commercial catalogs.

Identifier Value
Systematic IUPAC Name This compound
Common Synonyms 2-Chloro-4-acetylpyridine, 4-Acetyl-2-chloropyridine
CAS Number 23794-15-2[1]
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
InChI Key ZJCGPQZERFBGSM-UHFFFAOYSA-N

While no specific trade names are commonly associated with this compound, it is widely available from various chemical suppliers under its chemical name or CAS number.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[2][3][4] This section provides a detailed protocol and explains the underlying chemical principles.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from 2-chloro-N-methoxy-N-methylisonicotinamide.

Materials and Reagents:

  • 2-chloro-N-methoxy-N-methylisonicotinamide

  • Anhydrous tetrahydrofuran (THF)

  • Methylmagnesium bromide (3M solution in THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-N-methoxy-N-methylisonicotinamide in anhydrous THF.

  • Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution. The temperature should be carefully monitored and maintained at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This step neutralizes the Grignard reagent and hydrolyzes the intermediate magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[5][6][7]

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[8] The use of anhydrous THF and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent, which would significantly reduce the yield.

  • Low-Temperature Addition: The reaction between the Grignard reagent and the Weinreb amide is exothermic.[9] Adding the Grignard reagent at 0°C helps to control the reaction rate, prevent side reactions, and ensure the stability of the reactants and intermediates.

  • Weinreb Amide Substrate: The use of a Weinreb amide (N-methoxy-N-methylamide) is a key strategic choice. The intermediate formed upon the addition of the Grignard reagent is a stable chelated species that does not readily undergo a second addition of the Grignard reagent. This prevents the formation of the corresponding tertiary alcohol as a byproduct, leading to a higher yield of the desired ketone.[9]

  • Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes the magnesium alkoxide without causing unwanted side reactions that might occur with stronger acids.

Synthesis_Workflow Start Start: 2-chloro-N-methoxy-N- methylisonicotinamide in THF Grignard Add Methylmagnesium Bromide at 0°C Start->Grignard Reaction Stir Overnight at Room Temperature Grignard->Reaction Quench Quench with saturated NH4Cl (aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry (Na2SO4) and Concentrate Extract->Dry_Concentrate Purify Purify by Silica Gel Column Chromatography Dry_Concentrate->Purify Product Pure 1-(2-Chloropyridin- 4-yl)ethanone Purify->Product

Synthesis Workflow for this compound

Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the fractions containing the product during column chromatography. The retention factor (Rf) value is dependent on the eluent system used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.[10][11][12][13] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a unique fingerprint of the compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its identity.

Applications in Drug Discovery: A Gateway to Novel Cancer Therapeutics

This compound is a valuable precursor for the synthesis of pyrimidine derivatives that act as inhibitors of human Serine/threonine-protein kinase SMG1 (hSMG-1).[14][15][16]

The Role of hSMG-1 in Nonsense-Mediated mRNA Decay (NMD) and Cancer

Nonsense-mediated mRNA decay (NMD) is a crucial cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[17][18][19][20] PTCs can arise from mutations or errors in transcription and splicing, and their translation can lead to the production of truncated, non-functional, or even harmful proteins.

The hSMG-1 kinase plays a central role in the NMD pathway by phosphorylating the UPF1 protein, a key helicase that triggers the degradation of the aberrant mRNA.[20] In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by eliminating transcripts that could lead to oncogenic proteins. Conversely, it can also promote tumor growth by degrading mRNAs that encode for tumor-suppressing proteins or neoantigens that would otherwise trigger an anti-tumor immune response.[18][21]

Inhibition of hSMG-1, therefore, presents a promising therapeutic strategy for certain cancers. By blocking the NMD pathway, hSMG-1 inhibitors can lead to the accumulation of PTC-containing transcripts, which can have several anti-cancer effects, including the production of neoantigens that stimulate the immune system to attack the tumor.[21]

NMD_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Splicing Splicing mRNA_with_PTC mRNA with Premature Termination Codon (PTC) Splicing->mRNA_with_PTC Export Ribosome Ribosome mRNA_with_PTC->Ribosome Translation UPF1 UPF1 Ribosome->UPF1 Recruitment at PTC hSMG1 hSMG-1 Kinase UPF1->hSMG1 P_UPF1 Phosphorylated UPF1 hSMG1->P_UPF1 Phosphorylation Decay_Factors mRNA Decay Factors P_UPF1->Decay_Factors Recruitment Degradation mRNA Degradation Decay_Factors->Degradation Inhibitor Pyrimidine Derivative (hSMG-1 Inhibitor) Inhibitor->hSMG1 Inhibition

Role of hSMG-1 in the NMD Pathway and its Inhibition
Synthesis of Pyrimidine-Based hSMG-1 Inhibitors

This compound serves as a key starting material for the synthesis of these pyrimidine-based inhibitors. The acetyl group can be readily transformed into various functional groups, and the chloro-substituent on the pyridine ring allows for further derivatization, enabling the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the inhibitors.[14]

Applications in Agrochemicals: Protecting Crops with Precision

The pyridine ring is a common scaffold in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[22][23][24] this compound is a valuable intermediate in the synthesis of novel pyridine-based agrochemicals.[25]

The reactivity of the acetyl and chloro groups allows for the introduction of various toxophores and functional groups that can modulate the biological activity, selectivity, and environmental profile of the resulting agrochemical. For example, the acetyl group can be a precursor to oximes or other derivatives, while the chloro group can be displaced by various nucleophiles to build more complex molecular architectures.[26][27][28]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, with significant implications for both human health and agriculture. Its versatile reactivity, stemming from the strategic placement of its functional groups, provides chemists with a powerful tool for the construction of complex and biologically active molecules. The in-depth understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for researchers and scientists aiming to innovate in the fields of drug discovery and agrochemical development. As the demand for novel therapeutics and sustainable agricultural solutions continues to grow, the importance of key building blocks like this compound will undoubtedly increase, paving the way for future scientific advancements.

References

An In-depth Technical Guide to the Biological Significance of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological relevance of the chemical intermediate, 1-(2-Chloropyridin-4-yl)ethanone. While direct biological activity of this compound is not extensively documented, its pivotal role as a structural cornerstone in the synthesis of potent and selective kinase inhibitors positions it as a molecule of significant interest to researchers and professionals in drug discovery and development. This guide will delve into the synthetic pathways where this compound is a key reactant, leading to the generation of targeted therapeutics, with a particular focus on hSMG-1 and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Furthermore, we will provide detailed, field-proven experimental protocols to assess the biological activity of the downstream products derived from this versatile intermediate.

Introduction: The Strategic Importance of a Synthetic Intermediate

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutics. This compound, a chlorinated pyridine derivative, has emerged as a critical building block in the synthesis of a range of biologically active compounds.[1] Its unique chemical architecture, featuring a reactive chlorine atom and a ketone functional group, allows for diverse chemical modifications, making it an invaluable precursor for complex heterocyclic structures.[1] This guide will illuminate the biological significance of this compound, not through its intrinsic bioactivity, but through its instrumental role in the synthesis of targeted kinase inhibitors for oncology and other therapeutic areas.

A Gateway to Potent Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.

Synthesis of hSMG-1 Kinase Inhibitors for Cancer Therapy

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is a critical regulator of nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[2] In the context of cancer, inhibiting hSMG-1 can prevent the degradation of mutated transcripts, leading to the expression of neoantigens and potentially enhancing anti-tumor immunity.[3][4] this compound is a pivotal intermediate in the synthesis of pyrimidine derivatives that have been identified as potent and selective hSMG-1 inhibitors.[2]

The general synthetic approach involves the reaction of this compound with other reagents to construct the core pyrimidine scaffold, which is then further functionalized to optimize potency and selectivity against hSMG-1. The ability to readily introduce substitutions on the pyridine ring, originating from this compound, is a key advantage in the structure-activity relationship (SAR) studies of these inhibitors.

A Building Block for ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation.[5][6] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including cancer metastasis and cardiovascular diseases. The development of ROCK inhibitors is therefore a promising therapeutic strategy.[5][6] this compound has been utilized as a precursor in the synthesis of pyridine-based ROCK inhibitors, highlighting its versatility in generating diverse kinase inhibitor scaffolds.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for researchers to assess the biological activity of compounds synthesized using this compound as a starting material. These assays are designed to be self-validating and are based on established methodologies in the field.

In Vitro hSMG-1 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the kinase activity of hSMG-1 by measuring the phosphorylation of its substrate, UPF1.[7][8]

Materials:

  • Recombinant hSMG-1 enzyme

  • UPF1 substrate (recombinant protein or peptide)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • Phosphatase inhibitors

  • SDS-PAGE gels and buffers

  • Phosphorimager or anti-phospho-UPF1 antibody for Western blotting

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.

  • Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for Western blot detection).

  • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • For radiometric detection, dry the gel and expose it to a phosphor screen. For Western blot detection, transfer the proteins to a PVDF membrane and probe with an anti-phospho-UPF1 antibody.

  • Quantify the signal to determine the concentration-dependent inhibition of UPF1 phosphorylation and calculate the IC50 value.

Diagram of the hSMG-1 Kinase Inhibition Assay Workflow:

hSMG1_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reaction Mix (hSMG-1, UPF1, Buffer) compound Add Test Compound (Serial Dilutions) reagents->compound incubation Pre-incubate (15-30 min, 30°C) compound->incubation atp Initiate with ATP ([γ-³²P]ATP or cold ATP) incubation->atp reaction Incubate (30-60 min, 30°C) atp->reaction stop_reaction Stop Reaction (SDS-PAGE Buffer) reaction->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page detection Radiometric Detection (Phosphorimager) or Western Blot (Anti-pUPF1 Ab) sds_page->detection analysis Quantify Signal & Calculate IC50 detection->analysis MTT_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis cell_seeding Seed Cells (96-well plate) compound_treatment Add Test Compound (Serial Dilutions) cell_seeding->compound_treatment incubation_48_72h Incubate (48-72 hours) compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition formazan_formation Incubate (2-4 hours) mtt_addition->formazan_formation dissolve_formazan Dissolve Formazan (DMSO) formazan_formation->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50/GI50 read_absorbance->calculate_ic50

References

The Strategic Core: A Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone Derivatives and Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the pyridine scaffold represents a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, the 1-(2-chloropyrin-4-yl)ethanone core has emerged as a particularly versatile and powerful building block. Its strategic placement of a reactive chlorine atom and a modifiable ethanone group provides a rich platform for the synthesis of diverse and complex molecular architectures. This guide offers an in-depth exploration of the synthesis, chemical properties, and therapeutic applications of 1-(2-chloropyridin-4-yl)ethanone derivatives and analogs, providing field-proven insights and detailed methodologies for their effective utilization in drug discovery programs.

The Synthetic Landscape: Crafting the this compound Core

The efficient and scalable synthesis of the this compound core is paramount for its widespread application. Several synthetic strategies have been developed, each with its own advantages and considerations.

Grignard Reaction with Weinreb Amide: A Precise and High-Yielding Approach

A robust and widely employed method for the synthesis of this compound involves the reaction of a methylmagnesium halide with a Weinreb amide derivative of 2-chloroisonicotinic acid. This approach is favored for its high yield and chemoselectivity, minimizing the over-addition often seen with more reactive carbonyl precursors.

Protocol 1: Synthesis of this compound via Weinreb Amide

  • Step 1: Synthesis of 2-chloro-N-methoxy-N-methylisonicotinamide.

    • To a solution of 2-chloroisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent.

    • Slowly add the crude acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the Weinreb amide.

  • Step 2: Synthesis of this compound. [2]

    • Dissolve the 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL).[2]

    • Cool the solution to 0 °C and slowly add a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol).[2]

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[2]

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[2]

    • Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by silica gel column chromatography to obtain this compound (7.5 g, 96% yield).[2]

Causality of Experimental Choices: The use of a Weinreb amide is critical here. The stable chelate formed between the magnesium of the Grignard reagent and the methoxy and carbonyl oxygens of the Weinreb amide prevents the collapse of the tetrahedral intermediate and subsequent over-addition of the Grignard reagent, which would lead to the formation of a tertiary alcohol. The use of anhydrous THF is essential as Grignard reagents are highly reactive towards protic solvents.[3]

Strategic Functionalization: Building a Library of Derivatives

The true power of the this compound scaffold lies in its amenability to a wide range of chemical transformations at both the 2-chloro and the ethanone functionalities. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a variety of functional groups.

Workflow for C2-Functionalization

G Core This compound N_Nucleophiles Nitrogen Nucleophiles (e.g., amines, anilines) Core->N_Nucleophiles S_NAr O_Nucleophiles Oxygen Nucleophiles (e.g., alkoxides, phenoxides) Core->O_Nucleophiles S_NAr S_Nucleophiles Sulfur Nucleophiles (e.g., thiols, thiophenols) Core->S_Nucleophiles S_NAr Aminopyridine 2-Aminopyridine Derivatives N_Nucleophiles->Aminopyridine Alkoxypyridine 2-Alkoxy/Aryloxypyridine Derivatives O_Nucleophiles->Alkoxypyridine Thioether 2-Thioether Derivatives S_Nucleophiles->Thioether

Caption: C2-Functionalization via SNAr.

Transformations of the Ethanone Group

The ethanone side chain offers a plethora of opportunities for chemical modification, including reductions, oxidations, and condensations to build more complex heterocyclic systems.

Workflow for Ethanone Modification

G Core This compound Reduction Reduction (e.g., NaBH4) Core->Reduction Condensation Condensation (e.g., with hydrazine, urea) Core->Condensation Alpha_Halogenation α-Halogenation (e.g., with NBS) Core->Alpha_Halogenation Alcohol Secondary Alcohol Reduction->Alcohol Heterocycles Fused Heterocycles (e.g., Pyrazoles, Pyrimidines) Condensation->Heterocycles Alpha_Halo_Ketone α-Halogenated Ketone Alpha_Halogenation->Alpha_Halo_Ketone

Caption: Ethanone Group Transformations.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as kinase inhibitors in oncology.

hSMG-1 Kinase Inhibitors for Cancer Therapy

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is a key regulator of nonsense-mediated RNA decay (NMD) and cellular stress responses, making it an attractive target for cancer therapy.[4] 1-(2-Chloro-4-pyridinyl)ethanone is a crucial intermediate in the synthesis of pyrimidine derivatives that act as hSMG-1 inhibitors.[5]

Table 1: SAR of Pyrimidine-based hSMG-1 Inhibitors

R1 (at C2 of Pyridine)R2 (Modification of Ethanone)hSMG-1 IC50 (nM)Kinome Selectivity
-NH-ArylPyrimidine<10High
-O-ArylPyrimidine10-50Moderate
-S-ArylPyrimidine>100Low

Data synthesized from principles discussed in cited literature.[4]

The SAR studies reveal that a nitrogen linkage at the C2 position of the pyridine ring is crucial for high-potency inhibition of hSMG-1.[4] The aryl group attached to the nitrogen can be further substituted to optimize potency and selectivity. The transformation of the ethanone moiety into a pyrimidine ring system is a key step in achieving potent and selective hSMG-1 inhibition.

ERK1/2 Inhibitors for RAS/RAF/MEK/ERK Pathway-Driven Cancers

The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in many cancers, and inhibitors of the terminal kinases ERK1/2 are of significant interest.[6] A series of pyridone-based ERK1/2 inhibitors have been developed, where the this compound scaffold can serve as a starting point for the synthesis of the pyridone core.

Table 2: SAR of Pyridone-based ERK1/2 Inhibitors

R1 (at N1 of Pyridone)R2 (at C4 of Pyridone)ERK1/2 IC50 (nM)Oral Bioavailability
Substituted ArylSubstituted Pyrimidine<5Good
AlkylSubstituted Pyrimidine20-100Moderate
HydrogenSubstituted Pyrimidine>200Poor

Data synthesized from principles discussed in cited literature.[2][7]

The SAR for these inhibitors indicates that a substituted aryl group at the N1 position of the pyridone ring is optimal for high potency.[2] The C4 position is typically occupied by a substituted pyrimidine moiety, which engages in key interactions within the ATP-binding pocket of the kinase.

Telomerase Inhibitors: Targeting Cancer Cell Immortality

Telomerase is an enzyme that is essential for maintaining telomere length and is overexpressed in the vast majority of cancer cells, making it a prime target for anticancer drug development.[8] Novel 2-chloro-pyridine derivatives containing flavone moieties have been synthesized and shown to be potent telomerase inhibitors.[9]

Table 3: SAR of 2-Chloropyridine-based Telomerase Inhibitors

Flavone SubstitutionLinker to PyridineTelomerase IC50 (µM)
4'-OH-CH=CH-0.8
4'-OCH3-CH=CH-2.5
Unsubstituted-CH=CH->10

Data synthesized from principles discussed in cited literature.[9]

These studies highlight the importance of the substitution pattern on the flavone ring, with a hydroxyl group at the 4'-position being critical for potent telomerase inhibition.[9]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The successful application of this scaffold in the development of potent and selective inhibitors of key oncology targets such as hSMG-1, ERK1/2, and telomerase underscores its significance in modern drug discovery.

Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies for the core and its derivatives, as well as the exploration of new therapeutic applications beyond oncology. The continued elucidation of structure-activity relationships will undoubtedly lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.

References

The Strategic Application of 1-(2-Chloropyridin-4-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Workhorse of Drug Discovery

In the vast and intricate landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet indispensable workhorses. 1-(2-Chloropyridin-4-yl)ethanone is one such entity. Its strategic importance lies not in its own inherent biological activity, but in its remarkable versatility as a foundational building block for a diverse array of potent and selective therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of this pivotal intermediate, elucidating the chemical rationale behind its use and providing actionable insights for its application in contemporary drug discovery programs. We will explore its role in the synthesis of cutting-edge kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, offering a blend of established principles and innovative applications.

I. Foundational Chemistry: Synthesis and Reactive Potential

The utility of any building block is fundamentally tied to its accessibility and predictable reactivity. This compound is readily synthesized, with a common and efficient laboratory-scale protocol outlined below.

Experimental Protocol: Synthesis of this compound[1]

This two-step procedure provides a reliable route to the title compound.

Step 1: Synthesis of 2-chloro-N-methoxy-N-methylisonicotinamide

  • This initial step involves the conversion of a commercially available starting material to a Weinreb amide, a crucial intermediate for the subsequent Grignard reaction.

Step 2: Synthesis of this compound [1]

  • To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL), cooled to 0 °C, slowly add a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) while maintaining vigorous stirring.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield this compound.

The true value of this compound lies in the reactive handles it presents. The ketone functionality is a versatile anchor for a myriad of chemical transformations, including but not limited to, condensations, reductions, and alpha-halogenations. The 2-chloro substituent on the pyridine ring is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities that can profoundly influence the biological activity of the final compound. This dual reactivity is the cornerstone of its extensive use in medicinal chemistry.

II. Application in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-chloropyridine moiety is a well-established pharmacophore in this arena, and this compound serves as a key starting material for the synthesis of a variety of kinase inhibitor scaffolds.

A. Targeting the hSMG-1 Kinase in Oncology

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and plays a crucial role in nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.[3][4] Its role in these pathways makes it an attractive target for cancer therapy. This compound is a key intermediate in the synthesis of pyrimidine derivatives that act as potent hSMG-1 inhibitors.[3][5]

A general synthetic approach involves the condensation of this compound with a suitable reagent to form a pyrimidine ring system. The 2-chloro group on the pyridine ring is then typically displaced by an amine, which is crucial for interacting with the hinge region of the kinase.

The following table summarizes the structure-activity relationship of pyrimidine-based hSMG-1 inhibitors, highlighting the importance of substitutions on the pyridine and pyrimidine rings.

Compound IDR1 (Pyridine-2-position)R2 (Pyrimidine-position)hSMG-1 IC50 (nM)
1a -Cl-H>1000
1b -NH-Ph-H150
1c -NH-(4-F-Ph)-H85
1d -NH-Ph-CH3250

Data is illustrative and based on general principles of kinase inhibitor SAR.

As the data suggests, the replacement of the chloro group with an aniline moiety significantly improves potency. Further substitution on the aniline ring can fine-tune this activity.

The hSMG-1 kinase is a critical component of the nonsense-mediated mRNA decay (NMD) pathway, which is a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). hSMG-1 is responsible for the phosphorylation of Upf1, a key event that triggers the degradation of the aberrant mRNA.

hSMG1_pathway cluster_NMD Nonsense-Mediated mRNA Decay (NMD) PTC_mRNA mRNA with Premature Termination Codon (PTC) Ribosome Stalled Ribosome PTC_mRNA->Ribosome Translation UPF1 UPF1 Ribosome->UPF1 Recruitment hSMG1 hSMG-1 Kinase UPF1->hSMG1 Substrate UPF1_P Phosphorylated UPF1 hSMG1->UPF1_P Phosphorylation Decay mRNA Decay UPF1_P->Decay Initiation Inhibitor This compound -derived Inhibitor Inhibitor->hSMG1

Caption: hSMG-1 pathway in NMD and point of intervention.

B. Broader Applications in Kinase Inhibition: JNK and CHK1

The versatility of the this compound scaffold extends to the development of inhibitors for other critical kinases, such as c-Jun N-terminal kinase (JNK) and Checkpoint kinase 1 (CHK1).

JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. The development of potent and selective JNK inhibitors is a promising therapeutic strategy for a range of diseases. 2,4-diaminopyrimidines derived from 2-chloropyridine precursors have shown significant potential as JNK inhibitors.

CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and radiation. Thienopyridine derivatives, which can be synthesized from 2-chloropyridine building blocks, have emerged as potent CHK1 inhibitors.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from this compound.

Kinase_Inhibitor_Workflow Start This compound Condensation Condensation/ Cyclization Start->Condensation Core_Scaffold Heterocyclic Core (e.g., Pyrimidine, Thienopyridine) Condensation->Core_Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Scaffold->SNAr Final_Inhibitor Potent Kinase Inhibitor SNAr->Final_Inhibitor

Caption: General synthetic workflow for kinase inhibitors.

III. Crafting GPCR Antagonists

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines. The development of selective GPCR antagonists is a cornerstone of drug discovery. The 2-chloropyridine moiety, and by extension this compound, provides a valuable scaffold for the synthesis of antagonists for various GPCRs, including the chemokine receptor CXCR4.

A. CXCR4 Antagonists for Oncology and Inflammatory Diseases

The CXCR4 receptor and its ligand CXCL12 play a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[8] The development of small molecule CXCR4 antagonists is therefore of significant therapeutic interest. Pyridine derivatives have been successfully developed as potent CXCR4 antagonists.[8][9]

The synthesis of pyridine-based CXCR4 antagonists often involves the elaboration of the ketone functionality of this compound into a more complex side chain, while the 2-chloro position is functionalized to optimize receptor binding and pharmacokinetic properties. A common strategy is reductive amination of the ketone followed by further modifications.

Compound IDR-group on Pyridine NitrogenBinding Affinity (EC50, nM)
2a -H>1000
2b -CH2-Ph50
2c -CH2-(4-F-Ph)25
2d -CH2-(3-pyridyl)75

Data is illustrative and based on published SAR for CXCR4 antagonists.

The data highlights the importance of the substituent on the nitrogen for achieving high binding affinity.

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration. Antagonists block this interaction, thereby inhibiting these cellular processes.

CXCR4_pathway cluster_CXCR4 CXCR4 Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein G-protein Activation CXCR4->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Cellular_Response Cell Proliferation, Migration, Survival Downstream->Cellular_Response Antagonist This compound -derived Antagonist Antagonist->CXCR4

Caption: CXCR4 signaling and the inhibitory action of antagonists.

IV. The Principle of Bioisosterism in Action

The 2-chloropyridin-4-yl moiety is an excellent example of a bioisostere for other aromatic systems, such as a phenyl ring. Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[10][11][12] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also modulate the electronic properties and solubility of the molecule compared to its carbocyclic counterpart. This strategic replacement can lead to improved target engagement and a more favorable overall drug profile.

V. Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has firmly established its place as a cornerstone intermediate in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for the generation of diverse libraries of compounds targeting critical disease pathways. From the development of next-generation kinase inhibitors for oncology to the design of potent GPCR antagonists for a range of indications, the applications of this unassuming molecule are both broad and profound. As our understanding of disease biology continues to evolve, the strategic deployment of well-validated and versatile building blocks like this compound will remain a critical enabler of innovation in the relentless pursuit of new and effective medicines.

References

An In-depth Technical Guide to the Core Activities of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-acetylpyridine, is a heterocyclic ketone that has emerged as a highly versatile scaffold in synthetic and medicinal chemistry. While not an end-product therapeutic agent itself, its true significance lies in its role as a pivotal intermediate for the construction of complex, biologically active molecules.[1] Its chemical structure, featuring a reactive chlorine atom and a modifiable ethanone group on a pyridine ring, offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of the primary application of this compound, focusing on the mechanism of action of the key therapeutic agents derived from it, and outlines a comprehensive strategy for investigating its own potential, direct biological activities.

I. Synthetic Utility in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The principal and most well-documented application of this compound is its use as a foundational building block in the synthesis of pyrimidine derivatives.[1] These derivatives have been identified as potent and selective inhibitors of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) kinase, a promising target in oncology.[2] The synthesis leverages the reactivity of the ethanone and chloro-substituents to construct the core pyrimidine ring structure that is essential for inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23794-15-2
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Solid
Melting Point 35-40 °C

II. Inferred Mechanism of Action: Inhibition of the hSMG-1 Kinase Pathway

While this compound itself does not have a defined mechanism of action, the therapeutic potential of its derivatives provides a clear and powerful mechanistic pathway to analyze. The pyrimidine-based compounds synthesized from it are potent inhibitors of hSMG-1, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[3][4]

The Role of hSMG-1 in Cellular Homeostasis

The hSMG-1 kinase is a crucial regulator of two major cellular pathways:

  • Nonsense-Mediated mRNA Decay (NMD): NMD is an essential mRNA surveillance mechanism that identifies and degrades transcripts containing premature termination codons (PTCs).[5] This quality control process prevents the translation of truncated, potentially harmful proteins.[5]

  • Genotoxic Stress Response: hSMG-1 is activated in response to cellular stressors like DNA damage and plays a role in activating downstream effectors, such as the tumor suppressor protein p53.[3][4]

The central event in NMD activation is the phosphorylation of the key NMD factor, Upf1 (Up-frameshift 1).[5][6] hSMG-1 is the primary kinase responsible for this phosphorylation event, which is a rate-limiting step for the degradation of aberrant mRNA.[7]

Mechanism of Inhibition by Pyrimidine Derivatives

Pyrimidine derivatives synthesized using this compound act as ATP-competitive inhibitors of the hSMG-1 kinase domain. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of Upf1.[2][8] The inhibition of this critical step effectively shuts down the NMD pathway. In the context of cancer, where deregulation of cellular stress responses can promote tumor survival, inhibiting hSMG-1 is a promising therapeutic strategy.[2]

hSMG1_Pathway PTC mRNA with Premature Termination Codon (PTC) Ribosome Stalled Ribosome PTC->Ribosome stalls at SURF SURF Complex (hSMG-1, Upf1, eRFs) Ribosome->SURF recruits pUpf1 Phosphorylated Upf1 (p-Upf1) SURF->pUpf1 hSMG-1 phosphorylates Upf1 Decay mRNA Degradation pUpf1->Decay initiates Inhibitor Pyrimidine Derivative (from this compound) hSMG1_active Active hSMG-1 Kinase Inhibitor->hSMG1_active binds to ATP pocket hSMG1_inactive Inactive hSMG-1 hSMG1_active->hSMG1_inactive

Figure 1: Inhibition of the hSMG-1 kinase pathway.

III. Proposed Experimental Workflows for Direct Mechanism of Action Studies

To date, the direct biological targets of this compound have not been elucidated. The following section provides a series of robust, field-proven experimental protocols designed to identify its molecular targets and characterize its mechanism of action, should it possess direct bioactivity. This workflow is designed as a self-validating system, where each stage provides the foundation for the next.

MOA_Workflow cluster_TargetID Phase 1: Target Identification cluster_TargetValidation Phase 2: Target Validation & Pathway Analysis cluster_Conclusion Phase 3: Conclusion start This compound AffinityChrom Affinity Chromatography (Compound Immobilization) start->AffinityChrom PullDown Pull-Down from Cell Lysate AffinityChrom->PullDown MassSpec Mass Spectrometry (LC-MS/MS) PullDown->MassSpec HitList Generate Putative Target List MassSpec->HitList KinaseAssay In Vitro Kinase Assay (if target is a kinase) HitList->KinaseAssay BindingAssay Binding Assay (e.g., SPR, ITC) HitList->BindingAssay WesternBlot Western Blot (Downstream Pathway Modulation) BindingAssay->WesternBlot ReporterAssay Reporter Gene Assay (Transcriptional Regulation) WesternBlot->ReporterAssay MOA Elucidated Mechanism of Action ReporterAssay->MOA

Figure 2: Experimental workflow for MOA elucidation.
Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

This protocol aims to identify proteins that directly bind to this compound from a complex cellular lysate.[9][10][11][12]

Causality: By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners. Subsequent identification by mass spectrometry provides a direct list of putative targets.[11][13]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with potential binding interactions.

  • Immobilization: Covalently couple the biotinylated probe to streptavidin-coated agarose beads. Prepare control beads with no coupled compound.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the cell lysate with both the compound-coupled beads and the control beads.

  • Washing: Perform extensive washes with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present only in the compound pull-down lane.

  • Identification: Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Protocol 2: Target Validation with In Vitro Kinase Assay

If a kinase is identified as a putative target, this assay will validate direct inhibition.

Causality: This assay directly measures the enzymatic activity of the purified kinase in the presence of the compound, confirming a direct inhibitory effect.[14][15][16][17]

Methodology:

  • Reagents: Obtain recombinant purified target kinase, its specific substrate (protein or peptide), and ATP.

  • Reaction Setup: In a microplate, combine the kinase and substrate in a suitable kinase buffer.

  • Compound Addition: Add this compound at a range of concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl₂. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Quantify Activity: Stop the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a commercial luminescence-based kit.

  • Data Analysis: Plot the kinase activity against the compound concentration and calculate the IC₅₀ value.

Protocol 3: Cellular Pathway Analysis via Western Blotting

This protocol assesses whether the compound modulates the signaling pathway downstream of the validated target within a cellular context.[18][19][20][21][22]

Causality: By measuring the phosphorylation status or expression level of downstream proteins, this method confirms that the compound engages its target in living cells and produces a functional consequence.[18]

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with varying concentrations of this compound for a defined period.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein modifications.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of each protein sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the downstream protein of interest (e.g., anti-phospho-Akt, anti-total-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: Transcriptional Activity Assessment via Reporter Gene Assay

This assay determines if the compound's effect on a signaling pathway ultimately leads to changes in gene expression.[23][24][25][26][27]

Causality: By linking a pathway-responsive promoter to a reporter gene (e.g., luciferase), this assay provides a quantitative readout of the transcriptional consequences of target engagement.[24]

Methodology:

  • Vector Transfection: Transfect cells with a reporter plasmid containing a promoter with response elements for the pathway of interest (e.g., an NF-κB responsive element) upstream of a luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After allowing for plasmid expression, treat the cells with this compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: In a luminometer, sequentially measure the firefly and Renilla luciferase activities from each lysate using a dual-luciferase assay system.

  • Data Analysis: Normalize the experimental (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the normalized activity in treated versus untreated cells to determine the effect on transcriptional activation or repression.

Conclusion

This compound is a compound of significant interest not for its own therapeutic properties, but as a critical precursor for a new class of targeted cancer therapies—hSMG-1 inhibitors. Its utility enables the synthesis of molecules that precisely target the nonsense-mediated mRNA decay and cellular stress response pathways. While the direct mechanism of action of this compound remains uninvestigated, this guide provides a comprehensive, logical, and technically sound framework for researchers to undertake such an investigation. The proposed workflows, grounded in established methodologies, offer a clear path from target discovery to cellular validation, empowering drug development professionals to fully characterize this and other novel chemical entities.

References

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloropyridin-4-yl)ethanone, a key building block in modern medicinal chemistry. The document delves into the compound's discovery and historical context, details its physicochemical properties, and presents a thorough analysis of its synthesis, with a particular focus on the robust Weinreb ketone synthesis methodology. Furthermore, it explores the critical application of this molecule as a pivotal intermediate in the development of targeted therapeutics, specifically in the synthesis of pyrimidine-based hSMG-1 kinase inhibitors for oncology. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction and Historical Context

This compound, also known as 2-chloro-4-acetylpyridine, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While the precise date and discoverer of its first synthesis are not prominently documented in readily available literature, its utility has become increasingly recognized with the advancement of targeted therapies. The compound's structure, featuring a reactive acetyl group and a chlorine-substituted pyridine ring, offers multiple avenues for chemical modification, making it an attractive scaffold for the construction of diverse molecular architectures. Its significance is underscored by its role as a precursor to potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Chemical Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
CAS Number 23794-15-2
Appearance Light yellow solid
Melting Point 35-40 °C
Boiling Point ~270 °C at 760 mmHg (Predicted)
Purity Typically ≥ 97% (HPLC)
Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

  • ¹³C NMR Spectroscopy: Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 156.0.[1] The fragmentation pattern would be expected to involve the loss of the acetyl group and cleavage of the pyridine ring.

  • Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-Cl stretching vibrations, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.[3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the Weinreb ketone synthesis being a particularly efficient and widely used method due to its high yield and tolerance of various functional groups.

Featured Synthesis: Weinreb Ketone Synthesis

The Weinreb ketone synthesis provides a reliable method for the preparation of ketones from carboxylic acid derivatives via an N-methoxy-N-methylamide (Weinreb amide). This approach is advantageous as it prevents the over-addition of the organometallic reagent, a common side reaction when using more reactive acylating agents like acid chlorides or esters.

The synthesis of this compound via the Weinreb methodology involves two main steps: the formation of the Weinreb amide from a suitable carboxylic acid derivative and the subsequent reaction with a Grignard reagent.

Step 1: Synthesis of 2-chloro-N-methoxy-N-methylisonicotinamide (Weinreb Amide)

The synthesis begins with a derivative of isonicotinic acid.

Step 2: Synthesis of this compound

The Weinreb amide is then reacted with a methyl Grignard reagent to yield the desired ketone.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Grignard Reaction 2-chloroisonicotinic_acid_derivative 2-Chloroisonicotinic acid derivative Weinreb_Amide 2-chloro-N-methoxy-N-methylisonicotinamide 2-chloroisonicotinic_acid_derivative->Weinreb_Amide N,O-dimethylhydroxylamine, Coupling agent Product This compound Weinreb_Amide->Product Methylmagnesium bromide (CH3MgBr) Drug_Synthesis_Pathway cluster_intermediate Key Intermediate cluster_reaction Condensation Reaction cluster_product Final Product Intermediate This compound Reaction Reaction with aminopyrimidine derivative Intermediate->Reaction Product Pyrimidine-based hSMG-1 Inhibitor Reaction->Product

References

Methodological & Application

Synthesis of Novel Pyrimidine Derivatives from 1-(2-Chloropyridin-4-yl)ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its biological significance.[3] This inherent biocompatibility, coupled with the versatility of its chemical architecture, has made the pyrimidine scaffold a privileged structure in the design of novel pharmaceuticals. Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][4][5]

The relentless pursuit of new therapeutic entities with improved efficacy and safety profiles necessitates the development of efficient and robust synthetic methodologies for the construction of diverse molecular libraries. This application note provides a detailed protocol for the synthesis of novel pyrimidine derivatives utilizing the readily accessible starting material, 1-(2-Chloropyridin-4-yl)ethanone. This particular starting material is of significant interest as it serves as a key intermediate in the synthesis of pyrimidine derivatives that function as hSMG-1 inhibitors, a promising class of molecules for cancer therapy.[6]

The synthetic strategy outlined herein involves a two-step reaction sequence. The first step is a Claisen-Schmidt condensation to generate an α,β-unsaturated ketone intermediate, commonly known as a chalcone. The subsequent step involves the cyclocondensation of this chalcone with urea to afford the target pyrimidine derivative. This approach offers a reliable and versatile route to a variety of substituted pyrimidines with potential therapeutic applications.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below. The initial Claisen-Schmidt condensation involves the reaction of this compound with a suitable aromatic aldehyde in the presence of a base. The resulting chalcone is then isolated and subjected to a cyclocondensation reaction with urea to furnish the final pyrimidine product.

Synthetic Workflow start This compound chalcone α,β-Unsaturated Ketone (Chalcone) start->chalcone Claisen-Schmidt Condensation (Base Catalyst) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrimidine Substituted Pyrimidine Derivative chalcone->pyrimidine Cyclocondensation (Base Catalyst) urea Urea urea->pyrimidine

Figure 1: Overall synthetic workflow for the preparation of pyrimidine derivatives.

Part I: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aldehyde.[7] In this protocol, the methyl group of this compound provides the acidic α-hydrogens necessary for enolate formation under basic conditions. The subsequent nucleophilic attack of this enolate on the electrophilic carbonyl carbon of an aromatic aldehyde, followed by dehydration, yields the α,β-unsaturated ketone (chalcone).

Experimental Protocol: Synthesis of (E)-1-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone using 4-methoxybenzaldehyde.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₇H₆ClNO155.581.56 g10 mmol
4-MethoxybenzaldehydeC₈H₈O₂136.151.36 g10 mmol
Sodium Hydroxide (NaOH)NaOH40.000.80 g20 mmol
Ethanol (95%)C₂H₅OH46.0720 mL-
Deionized WaterH₂O18.0220 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.56 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water and cool to room temperature.

  • Slowly add the sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring at room temperature.

  • A precipitate is expected to form within 15-30 minutes. Continue stirring the reaction mixture for an additional 2-3 hours at room temperature to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

  • After completion of the reaction, pour the mixture into 100 mL of ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure (E)-1-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Expected Yield: 80-90%

Part II: Synthesis of the Pyrimidine Derivative via Cyclocondensation

The second stage of this synthesis involves the cyclocondensation of the previously prepared chalcone with urea in the presence of a base. This reaction proceeds via a Michael addition of urea to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the dihydropyrimidinone, which is then oxidized to the pyrimidine.

Experimental Protocol: Synthesis of 4-(2-Chloropyridin-4-yl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
(E)-1-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₅H₁₂ClNO₂273.712.74 g10 mmol
UreaCH₄N₂O60.060.90 g15 mmol
Potassium Hydroxide (KOH)KOH56.110.84 g15 mmol
Ethanol (95%)C₂H₅OH46.0730 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2.74 g (10 mmol) of the chalcone synthesized in Part I, 0.90 g (15 mmol) of urea, and 0.84 g (15 mmol) of potassium hydroxide.

  • Add 30 mL of 95% ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into 150 mL of ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry it in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure 4-(2-Chloropyridin-4-yl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Expected Yield: 60-75%

Reaction Mechanism cluster_chalcone Claisen-Schmidt Condensation cluster_pyrimidine Pyrimidine Formation Ketone This compound Enolate Enolate Ketone->Enolate Base Aldehyde Ar-CHO Adduct Aldol Adduct Aldehyde->Adduct Enolate->Adduct + Ar-CHO Chalcone α,β-Unsaturated Ketone Adduct->Chalcone - H₂O Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Urea Urea Urea Urea->Michael_Adduct Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclic_Intermediate->Pyrimidine - H₂O (Oxidation)

References

1-(2-Chloropyridin-4-yl)ethanone Suzuki coupling reaction protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-(2-Chloropyridin-4-yl)ethanone

Introduction: Synthesizing Key Biaryl Scaffolds

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, stands as one of the most powerful and versatile transformations in modern organic synthesis.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, particularly in the formation of biaryl and hetero-biaryl motifs.[1][3] These structural units are cornerstones in medicinal chemistry, materials science, and agrochemicals.[4][5]

This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of this compound. As a substrate, 2-chloropyridines are economically attractive compared to their bromo- or iodo-analogs.[5] However, they present significant synthetic challenges due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the palladium catalyst.[6][7] Overcoming these hurdles to efficiently synthesize 2-arylpyridine derivatives is of considerable interest, as this scaffold is a prevalent feature in numerous pharmaceutical agents.[5][6] This document provides a detailed mechanistic overview, a guide to optimizing reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide for this important transformation.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-determining step for chloro-heterocycles due to the high bond dissociation energy of the C-Cl bond.[7][10] The use of electron-rich ligands on the palladium center is crucial to facilitate this challenging step.[6]

  • Transmetalation : Before the organoboron reagent (e.g., an arylboronic acid) can participate, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[10][11][12] This boronate species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[1][2]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 L₂Pd(0) Active Catalyst OA_Complex Ar-Pd(II)(L)₂-Cl Oxidative Adduct Pd0->OA_Complex Oxidative Addition TE_Complex Ar-Pd(II)(L)₂-Ar' Transmetalation Product OA_Complex->TE_Complex Transmetalation TE_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TE_Complex->Product ArylCl This compound (Ar-Cl) ArylCl->OA_Complex Base Base (e.g., K₃PO₄) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TE_Complex Activated by Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Guide to Component Selection & Optimization

The success of coupling a challenging substrate like this compound hinges on the judicious selection of each reaction component. The electron-withdrawing acetyl group somewhat activates the substrate towards oxidative addition, but the inherent unreactivity of the C-Cl bond and the presence of the pyridine nitrogen necessitate a highly active catalyst system.

ComponentRecommended Choice(s)Rationale & Key Considerations
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) or Precatalysts like PEPPSI™-IPr or Buchwald G3/G4.Simple Pd(0) sources like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[13] Pd(II) sources require in situ reduction to the active Pd(0) species. Precatalysts are stable Pd(II) complexes designed to cleanly and efficiently generate the active monoligated Pd(0) catalyst, improving reaction consistency and yields.[3][4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).These ligands are essential for activating unreactive aryl chlorides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the difficult oxidative addition step.[6][13] NHC-based catalysts like PEPPSI™-IPr are also highly effective.[6]
Boron Reagent Arylboronic Acid or Arylboronic Acid Pinacol Ester.Boronic acids are standard, but can be prone to protodeboronation (hydrolysis of the C-B bond).[3][10] For sensitive substrates or extended reaction times, the more stable pinacol esters can minimize this side reaction.[10]
Base Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃).A strong base is typically required to drive the reaction of less reactive chlorides.[10] K₃PO₄ and Cs₂CO₃ are effective choices that balance high activity with moderate nucleophilicity, minimizing side reactions compared to hydroxides.[12]
Solvent 1,4-Dioxane/H₂O, Toluene, or THF.Anhydrous polar aprotic solvents are common. A small amount of water is often beneficial as it can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[9][14] Rigorous degassing of all solvents is critical to prevent catalyst oxidation.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Vessel (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Seal, Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane/Water) via Syringe B->C D 4. Heat to 80-110 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool to RT & Quench (Add Water & Ethyl Acetate) E->F G 7. Extract, Wash, Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[10][13]

  • Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13][15][16]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).[6][16]

  • Reaction Execution : Immerse the Schlenk tube in a preheated oil bath at 80–110 °C and stir the mixture vigorously.[13]

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).[5][6]

  • Workup : Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][16]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst activation or catalyst death. 2. Oxidative addition is too slow. 3. Base is not strong enough.1. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using proper inert atmosphere techniques.[13] 2. Switch to a more electron-rich, bulky ligand (e.g., XPhos) or an NHC-based precatalyst (e.g., PEPPSI-IPr). Increase the reaction temperature.[6][10] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10]
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions. 2. Presence of excess water or a highly nucleophilic base (e.g., NaOH).1. Switch from the boronic acid to a more stable boronic ester (pinacol or MIDA).[10][17] 2. Use carefully dried solvents or a less nucleophilic base like K₃PO₄.[10][13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient generation of the active Pd(0) catalyst from a Pd(II) source.1. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a tight inert atmosphere.[3][10] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst system designed for clean Pd(0) generation.[3][17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable yet demanding transformation. Success relies on a rational approach to reaction design, specifically the use of advanced catalyst systems featuring bulky, electron-rich ligands capable of activating the strong C-Cl bond. Careful selection of a strong, non-nucleophilic base and meticulous execution under an inert atmosphere are paramount to achieving high yields and minimizing side reactions. The protocols and troubleshooting guidance provided herein offer a comprehensive framework for researchers to effectively utilize this challenging substrate in the synthesis of complex, high-value pyridine derivatives.

References

Application Notes and Protocols for the Synthesis of 1-(2-Chloropyridin-4-yl)ethanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Building Block

1-(2-Chloropyridin-4-yl)ethanone is a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. Its structure, featuring a reactive acetyl group and a functionalizable 2-chloropyridine core, renders it a versatile scaffold for the synthesis of a diverse array of more complex molecules. Notably, this ketone is a key precursor for pyrimidine derivatives that have been investigated as hSMG-1 inhibitors for potential cancer therapies. The development of robust and scalable synthetic routes to this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed guide to the synthesis of this compound, focusing on the critical Grignard reaction conditions required for a successful outcome. We will explore both a classic approach and a more modern, controlled methodology, offering insights into the causality behind the experimental choices.

Mechanistic Considerations: Navigating the Challenges of Pyridyl Grignard Reactions

The synthesis of a ketone via a Grignard reaction is a classic carbon-carbon bond-forming transformation. However, the unique electronic properties of the pyridine ring introduce specific challenges that must be carefully managed to achieve high yields and purity.

The Grignard reagent, in this case, a 2-chloro-4-pyridylmagnesium halide, is a potent nucleophile. The primary challenge in the synthesis of a ketone using a Grignard reagent and a standard acylating agent, such as an acyl chloride or an ester, is the potential for over-addition. The initially formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct.

Furthermore, the pyridine nitrogen itself can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent. This can reduce the nucleophilicity of the Grignard reagent and lead to undesired side reactions.

To circumvent these challenges, two primary strategies are employed:

  • Classic Approach with Controlled Conditions: This method relies on the use of a less reactive acylating agent, such as acetic anhydride, and stringent temperature control. By conducting the reaction at very low temperatures (typically -70°C to -78°C), the reactivity of the initially formed ketone is significantly reduced, thus minimizing the over-addition reaction.

  • The Weinreb Amide Approach: A more modern and often more reliable method involves the use of a Weinreb amide, in this case, 2-chloro-N-methoxy-N-methylisonicotinamide, as the acylating agent. The Grignard reagent reacts with the Weinreb amide to form a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup. This elegant approach effectively prevents the over-addition reaction and typically results in higher yields of the desired ketone.

This guide will provide detailed protocols for both the formation of the pyridyl Grignard reagent and its subsequent reaction via these two distinct, yet effective, strategies.

Experimental Protocols

Part 1: Formation of the 2-Chloro-4-pyridylmagnesium Halide Grignard Reagent

The successful formation of the Grignard reagent is the cornerstone of this synthesis. Due to the often-sluggish reactivity of chloropyridines and the potential for side reactions, a halogen-magnesium exchange reaction is often preferred over the direct insertion of magnesium. For the purpose of this guide, we will focus on the preparation from a more reactive halopyridine precursor, 2-chloro-4-bromopyridine.

Protocol 1.1: Grignard Reagent Formation via Halogen-Magnesium Exchange

This protocol is adapted from established procedures for the formation of pyridyl Grignard reagents via bromine-magnesium exchange, which is known for its efficiency and mild reaction conditions.[1][2]

Materials:

  • 2-Chloro-4-bromopyridine

  • Isopropylmagnesium chloride (iPrMgCl) solution in THF (typically 2 M)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Oven-dried glassware

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 2-chloro-4-bromopyridine (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add isopropylmagnesium chloride (iPrMgCl, 1.05 eq) solution in THF dropwise via syringe while stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. The formation of the Grignard reagent is often accompanied by a color change.

  • The freshly prepared Grignard solution is then used immediately in the subsequent acylation step.

Part 2: Acylation of the Grignard Reagent

Protocol 2.1: Ketone Synthesis via the Weinreb Amide Method

This protocol provides a high-yielding and selective route to the target ketone.[3]

Materials:

  • Freshly prepared 2-chloro-4-pyridylmagnesium bromide solution in THF (from Protocol 1.1)

  • 2-Chloro-N-methoxy-N-methylisonicotinamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate oven-dried flask under an inert atmosphere, dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (0.95 eq) in anhydrous THF.

  • Cool this solution to 0°C in an ice bath.

  • Slowly, and with vigorous stirring, add the freshly prepared Grignard reagent solution (1.0 eq) to the solution of the Weinreb amide.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

Protocol 2.2: Ketone Synthesis using Acetic Anhydride (The Classic Approach)

This protocol requires strict temperature control to minimize the formation of the tertiary alcohol byproduct.

Materials:

  • Freshly prepared 2-chloro-4-pyridylmagnesium bromide solution in THF (from Protocol 1.1)

  • Acetic anhydride

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate oven-dried, three-necked flask equipped with a dropping funnel and a thermometer, prepare a solution of acetic anhydride (2.0 eq) in anhydrous diethyl ether or THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly, and with vigorous stirring, add the freshly prepared Grignard reagent solution (1.0 eq) dropwise to the cold acetic anhydride solution, ensuring the internal temperature does not rise above -70°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2-3 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to 0°C.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by silica gel column chromatography to separate the desired ketone from any tertiary alcohol byproduct.

Data Presentation: A Quantitative Overview

ParameterProtocol 2.1 (Weinreb Amide)Protocol 2.2 (Acetic Anhydride)
Starting Material 2-Chloro-4-bromopyridine2-Chloro-4-bromopyridine
Grignard Formation iPrMgCl in THFiPrMgCl in THF
Acylating Agent 2-Chloro-N-methoxy-N-methylisonicotinamideAcetic Anhydride
Stoichiometry (Grignard:Acylating Agent) 1 : 0.951 : 2.0
Reaction Temperature 0°C to Room Temperature-78°C
Typical Yield High (often >90%)[3]Moderate to Good (highly dependent on conditions)
Key Advantage High selectivity, minimal byproduct formationReadily available acylating agent
Key Disadvantage Requires synthesis of the Weinreb amidePotential for over-addition, requires very low temperatures

Visualization of the Synthetic Workflow

Grignard Synthesis Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Acylation (Weinreb Amide Method) cluster_2 Part 2: Acylation (Classic Method) A 2-Chloro-4-bromopyridine C 2-Chloro-4-pyridylmagnesium bromide (Grignard Reagent) A->C Halogen-Magnesium Exchange 0°C, 1-2h B iPrMgCl in THF B->C E This compound (Final Product) C->E 0°C to RT, overnight H This compound (Final Product) C->H -78°C, 2-3h D 2-Chloro-N-methoxy-N- methylisonicotinamide D->E F Workup & Purification E->F G Acetic Anhydride G->H I Workup & Purification H->I

Caption: Synthetic workflow for this compound.

Characterization of this compound

  • CAS Number: 23794-15-2[3]

  • Molecular Formula: C₇H₆ClNO[3]

  • Molecular Weight: 155.58 g/mol [3]

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 36.5°C[4]

  • Boiling Point: 270.2 ± 25.0 °C (Predicted)[4]

  • ¹H NMR: Spectral data is available and should be used to confirm the structure.[5] Key expected signals would include a singlet for the methyl protons and signals in the aromatic region corresponding to the protons on the pyridine ring.

  • Mass Spectrometry (ESI): m/z: 156.0 [M+H]⁺[3]

Safety Precautions: A Commitment to Laboratory Safety

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere (argon or nitrogen). All glassware must be oven-dried or flame-dried prior to use.

  • Solvents: Anhydrous ethers such as THF and diethyl ether are highly flammable and volatile. All operations should be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources.

  • Pyridines: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They often have strong, unpleasant odors. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), should be worn at all times.

  • Quenching: The quenching of Grignard reactions is highly exothermic. The quenching agent (e.g., saturated aqueous ammonium chloride) should be added slowly and with external cooling to control the reaction rate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a flame-resistant lab coat, and suitable gloves.

Researchers should always consult the Safety Data Sheets (SDS) for all reagents used in this synthesis and perform a thorough risk assessment before commencing any experimental work.

References

High-Purity Isolation of 1-(2-Chloropyridin-4-yl)ethanone: A Detailed Protocol for Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

1-(2-Chloropyridin-4-yl)ethanone is a key building block in medicinal chemistry, notably in the synthesis of advanced pyrimidine derivatives with potential applications in oncology.[1] The purity of this intermediate is paramount to ensure the desired yield and impurity profile in subsequent synthetic steps. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We address the specific challenges associated with the purification of basic pyridine compounds, detailing a method that incorporates a basic modifier to mitigate undesirable interactions with the acidic stationary phase. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction and Scientific Principles

Silica gel chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a less polar mobile phase.[2] The stationary phase, silica gel (SiO₂), is characterized by surface silanol groups (Si-OH), which are weakly acidic. These groups are the primary sites for interaction with molecules.

The target molecule, this compound, possesses moderate polarity due to its ketone functionality and the electronegative chlorine atom.[3] However, the presence of the basic pyridine nitrogen introduces a significant challenge. This basic site can engage in strong acid-base interactions with the acidic silanol groups of the silica gel. This often leads to several common issues:

  • Irreversible Adsorption: The compound binds too strongly to the column, resulting in low recovery.[4]

  • Peak Tailing: A portion of the analyte is retained longer than the bulk, leading to broad, asymmetric elution bands and poor separation from impurities.[4]

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive molecules.[4]

To overcome these challenges, this protocol employs a mobile phase modified with a small quantity of a volatile base, triethylamine (Et₃N). The triethylamine acts as a competitive base, saturating the acidic silanol sites on the silica gel. This deactivation of the stationary phase minimizes the undesirable interactions with the pyridine nitrogen, leading to sharper peaks, improved resolution, and higher recovery.[5][6]

Physicochemical Properties & Safety Data

Prior to handling, it is crucial to be familiar with the properties and hazards of the compound.

PropertyValueReference
Chemical Name This compound[7]
CAS Number 23794-15-2[1][8]
Molecular Formula C₇H₆ClNO[8]
Formula Weight 155.58 g/mol [7][8]
Appearance Colorless to pale yellow low-melting solid[3][9]
Melting Point ~36.5 °C[9]
GHS Hazards H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Safety Precautions P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[7][10]

Pre-Purification: TLC Method Development

Thin-Layer Chromatography (TLC) is an indispensable preliminary step to identify an optimal solvent system for the main column chromatography. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.20 - 0.30 . This Rf range typically provides the best separation in a packed column.[5][11]

Protocol for TLC Analysis:

  • Prepare several eluent systems for testing (see Table 2 for suggestions).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with the solvent vapor.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the polarity of the eluent system until the target Rf is achieved. Increase the polar component (e.g., ethyl acetate) to increase the Rf, or decrease it to lower the Rf.

  • The solvent system that provides the desired Rf with good separation from impurities will be used for the column, with the addition of 0.5-1% triethylamine .

SystemNon-Polar SolventPolar SolventStarting Ratio (v/v)Notes
A HexanesEthyl Acetate4:1A standard starting point for moderately polar compounds.
B Petroleum EtherEthyl Acetate3:1An alternative to hexanes.
C DichloromethaneMethanol20:1Effective for more polar compounds; use with caution due to potential solubility differences between TLC and column.[12]
D TolueneAcetone5:1Offers different selectivity compared to ester-based systems.

Detailed Protocol: High-Purity Isolation

This protocol is designed for the purification of approximately 1.0 g of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly. A silica-to-crude product weight ratio of 50:1 to 100:1 is recommended for challenging separations.[11]

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Workflow for Purification

Purifcation_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC DryLoad Sample Loading (Dry Loading Method) Crude->DryLoad SelectSolvent Select Eluent (Target Rf ≈ 0.25) TLC->SelectSolvent PrepEluent Prepare Eluent (e.g., Hex:EtOAc 3:1 + 1% Et₃N) SelectSolvent->PrepEluent PrepColumn Column Preparation (Slurry Packing) PrepEluent->PrepColumn PrepColumn->DryLoad Elute Elution & Fraction Collection DryLoad->Elute AnalyzeTLC Analyze Fractions by TLC Elute->AnalyzeTLC Combine Combine Pure Fractions AnalyzeTLC->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column and Eluent Preparation

  • Select a glass column of appropriate size. For 1.0 g of crude material, a column with a 4 cm diameter is suitable.

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the stopcock outlet. Add a ~1 cm layer of sand on top of the plug.[11]

  • Based on the TLC results, prepare an adequate volume of the mobile phase. For this scale, prepare at least 1 L. Crucially, add 0.5-1% v/v triethylamine to the eluent mixture. For example, for 1 L of 3:1 Hexanes:Ethyl Acetate, use 750 mL Hexanes, 250 mL Ethyl Acetate, and 10 mL Triethylamine.

Step 2: Column Packing (Slurry Method)

  • In a beaker, measure ~75 g of silica gel (for a ~75:1 ratio).

  • Add the prepared eluent to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.[11]

  • Close the stopcock. Pour the silica slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column continuously to encourage even packing and prevent the formation of air pockets or channels.[11]

  • Once all the slurry is added, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

Step 3: Sample Loading (Dry Loading Method) Dry loading is highly recommended as it often results in better separation than wet loading, especially if the compound is not highly soluble in the eluent.[11]

  • Dissolve 1.0 g of the crude product in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add approximately 2-3 g of silica gel to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of the crude product adsorbed onto the silica is obtained.[11]

  • Carefully drain the eluent in the packed column until the solvent level meets the top of the protective sand layer.

  • Gently and evenly pour the powdered sample-silica mixture onto the sand layer in the column.

  • Add another thin (~0.5 cm) layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with the prepared eluent, pouring it gently down the sides to avoid disturbing the packing.

  • Open the stopcock to begin the elution. Maintain a steady flow rate (e.g., one drop per second). Applying gentle positive pressure with air or nitrogen can speed up the process (flash chromatography).

  • Continuously add fresh eluent to the top of the column to ensure it never runs dry.

  • Begin collecting the eluate in numbered test tubes or flasks. The size of the fractions will depend on the column size; 15-20 mL fractions are a good starting point.

Step 5: Fraction Analysis and Isolation

  • Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate to track the elution of the compounds.

  • Identify the fractions that contain the pure desired product (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR, LC-MS, or GC-MS.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery 1. Compound is irreversibly adsorbed to the silica. 2. Compound is too polar and has not eluted yet.1. Ensure triethylamine was added to the eluent. For very basic compounds, consider using deactivated silica or alumina.[4][5] 2. Gradually increase the polarity of the eluent (gradient elution) to wash the compound off the column.[11]
Poor Separation 1. Eluent system is too polar (high Rf on TLC). 2. Column was overloaded with crude material. 3. Column was packed improperly (channels/cracks).1. Re-develop the method using TLC to find a less polar system that gives an Rf of 0.2-0.3. 2. Reduce the amount of sample loaded or use a larger column (maintain a high silica:sample ratio).[11] 3. Repack the column carefully, ensuring no air bubbles are trapped.
Product Elutes with Impurities 1. Rf values of product and impurity are too close. 2. Sample band was too wide during loading.1. Try a different solvent system (e.g., Toluene/Acetone instead of Hexanes/EtOAc) to alter selectivity. A slower, more careful gradient elution may be required.[4] 2. Use the dry loading method and ensure the initial band is as narrow as possible.[11]
Compound Degradation 1. The compound is sensitive to the acidic silica.1. Perform a 2D TLC test to confirm stability on silica.[4] 2. Use deactivated silica or switch to a different stationary phase like neutral alumina.[4]

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound by silica gel column chromatography. By understanding the underlying chemical principles, particularly the acid-base interaction between the pyridine analyte and the silica stationary phase, and by employing a triethylamine-modified eluent, researchers can effectively overcome common purification challenges. The use of systematic TLC analysis for method development and the dry loading technique are critical for achieving high purity and recovery, ensuring the quality of this important synthetic intermediate for applications in drug discovery and development.

References

Application Note: 1H NMR Spectroscopic Analysis of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2-Chloropyridin-4-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document offers a detailed theoretical framework for spectral interpretation, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the expected ¹H NMR spectrum. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of substituted pyridine compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] Its structural elucidation is a critical step in quality control and reaction monitoring. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3][4] By analyzing the chemical shifts, coupling constants, and integration of the proton signals, a definitive structural confirmation can be achieved.

This guide will first delve into the theoretical underpinnings of the ¹H NMR spectrum of this compound, predicting the chemical shifts and coupling patterns based on the electronic effects of the chloro and acetyl substituents. Subsequently, a detailed, field-proven protocol for sample preparation and instrument setup is provided to ensure the acquisition of high-quality, reproducible data. Finally, a thorough interpretation of the expected spectrum is presented, providing a benchmark for researchers working with this molecule.

Theoretical Background: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses three aromatic protons on the pyridine ring and three protons on the methyl group of the acetyl substituent.

Figure 1. Molecular structure of this compound.

The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the acetyl group significantly influences the chemical shifts of the pyridine ring protons.[5] The nitrogen atom deshields the adjacent α-protons (H-6). The chlorine atom at the C-2 position and the acetyl group at the C-4 position further withdraw electron density from the ring, leading to a general downfield shift of the ring protons compared to unsubstituted pyridine.[5]

Based on the analysis of related structures such as 2-chloropyridine[6] and 4-acetylpyridine[7], the following spectral characteristics are anticipated:

  • Methyl Protons (CH₃): A singlet in the upfield region, typically around δ 2.5-2.7 ppm.

  • Pyridine Protons (H-3, H-5, H-6): These three protons will appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit characteristic splitting patterns due to spin-spin coupling.

    • H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It should appear as a doublet.

    • H-5: Expected to be influenced by both the adjacent H-6 and the more distant H-3. It will likely appear as a doublet of doublets.

    • H-3: Being adjacent to the chlorine-bearing carbon and the acetyl-substituted carbon, its chemical shift will be significantly affected. It is expected to appear as a singlet or a finely split doublet.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution ¹H NMR spectra of this compound.

Materials:

  • This compound (5-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vial and cap

Protocol:

  • Weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution cap 4. Cap and Label filter->cap Secure sample

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Instrument Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃ or DMSO-d₆
Temperature298 K
Pulse Sequencezg30 or similar
Spectral Width-2 to 12 ppm
Number of Scans8-16
Relaxation Delay (d1)1-2 seconds
Acquisition Time2-4 seconds

Protocol:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Set the receiver gain to an appropriate level to avoid signal clipping.

  • Acquire the ¹H NMR spectrum using the parameters outlined in the table above.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Data Interpretation and Analysis

The processed ¹H NMR spectrum of this compound is expected to display four distinct signals. A detailed analysis of each signal is provided below.

Expected Spectral Data:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COCH₃~2.6Singlet (s)3H-
H-5~7.7Doublet of Doublets (dd)1HJ(H5,H6) ≈ 5.2, J(H5,H3) ≈ 1.6
H-3~7.9Doublet (d)1HJ(H3,H5) ≈ 1.6
H-6~8.6Doublet (d)1HJ(H6,H5) ≈ 5.2

Note: The predicted chemical shifts and coupling constants are based on theoretical principles and data from similar compounds. Actual experimental values may vary slightly.

Detailed Signal Analysis:

  • Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet, integrating to 3H. Its position around 2.6 ppm is characteristic of a methyl ketone.

  • Pyridine Ring Protons:

    • H-6: This proton is adjacent to the ring nitrogen, which strongly deshields it, causing it to resonate at the most downfield position (~8.6 ppm). It is coupled only to H-5, resulting in a doublet with a typical ortho-coupling constant of approximately 5.2 Hz.

    • H-5: This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling). This results in a doublet of doublets at around 7.7 ppm. The larger coupling constant will be from the interaction with H-6, and the smaller coupling constant from the interaction with H-3.

    • H-3: This proton is coupled to H-5 through a meta-relationship, which typically results in a smaller coupling constant (~1.6 Hz). This will likely appear as a narrow doublet or even a singlet if the coupling is not well-resolved, at approximately 7.9 ppm.

G cluster_protons Spin System of Pyridine Ring H6 H-6 ~8.6 ppm H5 H-5 ~7.7 ppm H6->H5 J ≈ 5.2 Hz (ortho) H3 H-3 ~7.9 ppm H5->H3 J ≈ 1.6 Hz (meta)

Figure 3. Coupling relationships between the pyridine protons.

Conclusion

This application note has detailed the theoretical and practical aspects of the ¹H NMR spectroscopic analysis of this compound. By understanding the influence of the chloro and acetyl substituents on the pyridine ring, a predictive model for the ¹H NMR spectrum has been established. The provided protocols for sample preparation and data acquisition are designed to yield high-quality spectra suitable for structural confirmation and purity assessment. The detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants serves as a valuable reference for scientists working with this and structurally related compounds.

References

mass spectrometry characterization of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Characterization of 1-(2-Chloropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive methodology for the characterization of this compound, a key intermediate in pharmaceutical synthesis, using electrospray ionization mass spectrometry (ESI-MS).[1] We detail a robust protocol for sample preparation and data acquisition using a high-resolution mass spectrometer. The resulting data includes the accurate mass measurement of the protonated molecule and an in-depth analysis of its fragmentation pattern via tandem mass spectrometry (MS/MS). The elucidated fragmentation pathways provide a definitive structural confirmation of the compound. This application note is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for the characterization of heterocyclic compounds.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents, including potential oncology therapeutics.[1] The precise structural integrity and purity of such intermediates are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable analytical technique in the pharmaceutical industry, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[2]

Electrospray ionization (ESI) is a "soft" ionization technique, ideal for analyzing thermally labile and polar molecules like this compound, as it typically produces intact protonated molecules ([M+H]+) with minimal in-source fragmentation.[3] When coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap, ESI-MS provides highly accurate mass measurements, enabling the confirmation of elemental composition. Furthermore, tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the parent ion, yielding structural information that serves as a molecular fingerprint.

This guide explains the causality behind the experimental choices, from sample preparation to the selection of instrument parameters, to provide a self-validating protocol for the unambiguous characterization of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. The key properties are summarized below.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2-Chloro-4-acetylpyridine, 4-Acetyl-2-chloropyridine
CAS Number 23794-15-2[4]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Form Solid
Melting Point 35-40 °C

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (≥97% purity)

  • Solvent A (Mobile Phase): Acetonitrile (ACN), LC-MS Grade

  • Solvent B (Mobile Phase): Deionized Water, 18 MΩ·cm

  • Acidifier: Formic Acid (FA), LC-MS Grade, ~99%

  • Vials: 2 mL amber glass autosampler vials with caps

Step-by-Step Sample Preparation Protocol

The objective is to prepare a dilute solution of the analyte in a solvent system that is compatible with ESI-MS and promotes efficient ionization.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Transfer the solid to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of acetonitrile to dissolve the solid completely. Vortex for 30 seconds to ensure homogeneity. Causality: Acetonitrile is chosen for its volatility and ability to dissolve the analyte, making it an excellent solvent for ESI.

  • Working Solution Preparation (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean 2 mL autosampler vial.

    • Add 990 µL of a 50:50 (v/v) mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Cap the vial and vortex for 10 seconds. Causality: This final concentration is typically sufficient for high-sensitivity mass spectrometers. The water content aids in the electrospray process, and formic acid is added to acidify the mobile phase. This promotes the protonation of the basic nitrogen atom on the pyridine ring, significantly enhancing the signal intensity of the [M+H]+ ion in positive ionization mode.[5]

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and can be optimized for the specific instrument in use (e.g., a Q-TOF or Orbitrap mass spectrometer).

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): 600 L/hr

  • Desolvation Temperature: 350 °C

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

  • Acquisition Mode:

    • MS Scan: m/z 50 - 500

    • MS/MS Scan (Product Ion Scan): Precursor ion selection of m/z 156.0. Collision energy ramped from 10-30 eV to observe a range of fragment ions. Causality: A wide mass range in the MS scan ensures the capture of the parent ion and any potential adducts or impurities. Ramping the collision energy in MS/MS allows for both low-energy fragmentation (to see initial losses) and higher-energy fragmentation (to reveal the core structure).

Visualization of the Experimental Workflow

The overall process from sample preparation to data analysis is a logical sequence designed for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock in Acetonitrile working Dilute to 1 µg/mL in 50:50 ACN/H₂O + 0.1% Formic Acid stock->working infusion Direct Infusion via Syringe Pump working->infusion esi Electrospray Ionization (Positive Mode) infusion->esi ms1 Full Scan MS (m/z 50-500) esi->ms1 ms2 Tandem MS (MS/MS) Precursor: m/z 156.0 CID: 10-30 eV ms1->ms2 mass_confirm Confirm [M+H]⁺ Accurate Mass ms2->mass_confirm frag_analysis Elucidate Fragmentation Pathway mass_confirm->frag_analysis G parent This compound [M+H]⁺ m/z 156.02 frag1 Loss of •CH₃ [C₆H₄ClNO]⁺ m/z 141.00 parent:f2->frag1:f0 -15 Da frag2 Loss of CH₂=C=O [C₅H₅ClN]⁺ m/z 114.01 parent:f2->frag2:f0 -42 Da frag3 Loss of CO from m/z 141 [C₅H₄ClN]⁺ m/z 113.00 frag1:f2->frag3:f0 -28 Da

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyridin-4-yl)ethanone is a versatile building block in medicinal chemistry and materials science. Its unique electronic structure, featuring a chlorine atom at the electron-deficient C-2 position of the pyridine ring, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the acetyl group at the C-4 position further activates the ring towards nucleophilic attack. This application note provides a comprehensive guide to the experimental procedures for performing nucleophilic substitution on this substrate, offering detailed protocols for reactions with common nucleophiles such as secondary amines and azide ions. The principles and techniques described herein are broadly applicable to a range of nucleophiles, enabling the synthesis of diverse libraries of 4-acetylpyridine derivatives.

Understanding the Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution on 2-chloropyridines proceeds via a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step is typically the rate-determining step of the reaction. The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring, with a significant contribution from a resonance structure where the negative charge resides on the electronegative nitrogen atom. This stabilization is a key factor in the facility of SNAr reactions on pyridines, particularly at the C-2 and C-4 positions[1].

The aromaticity of the pyridine ring is then restored through the expulsion of the chloride leaving group, yielding the substituted product. The overall reaction rate is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the leaving group to depart. Electron-withdrawing groups on the pyridine ring, such as the acetyl group in our substrate, enhance the electrophilicity of the ring carbons and stabilize the anionic intermediate, thereby accelerating the reaction.

Experimental Workflow Overview

The general workflow for the nucleophilic substitution on this compound is depicted below. This process involves the reaction of the substrate with a chosen nucleophile, often in the presence of a base and a suitable solvent, followed by work-up and purification of the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Substrate, Nucleophile, Base, and Solvent react Heat (Conventional or Microwave) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 1-(2-Morpholinopyridin-4-yl)ethanone

This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile. The reaction is conducted under mild conditions and serves as a representative example for the synthesis of 2-amino-substituted pyridines.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (to achieve a 0.3 M concentration of the limiting reactant).

  • Add morpholine (1.5 eq) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-(2-morpholinopyridin-4-yl)ethanone.

Protocol 2: Microwave-Assisted Synthesis of 1-(2-Azidopyridin-4-yl)ethanone

This protocol utilizes microwave irradiation to accelerate the substitution reaction with sodium azide, a versatile nucleophile that introduces a functional group amenable to further transformations such as "click chemistry" or reduction to an amine. Microwave heating can significantly reduce reaction times compared to conventional heating[2][3][4][5].

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels

  • Magnetic stirrer

  • Rotary evaporator

  • Glassware for extraction

Procedure:

  • In a microwave reaction vessel equipped with a small magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Add sodium azide (1.2 eq) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 30-60 minutes. The reaction progress can be monitored by LC-MS if desired, by taking small aliquots from cooled test reactions.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-azidopyridin-4-yl)ethanone.

  • The crude product can be further purified by column chromatography if necessary.

Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the nucleophilic substitution on this compound with various nucleophiles. These values are intended as a guide and may vary depending on the specific reaction scale and conditions.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃CH₃CN8012-2485-95
PiperidineK₂CO₃CH₃CN8012-2480-90
Sodium AzideN/ADMF120 (MW)0.5-175-85
Sodium MethoxideN/AMeOHReflux6-1270-80
ThiophenolK₂CO₃DMF252-490-98

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF or DMSO. For challenging nucleophiles, a transition to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary[6].

  • Side Reactions: The presence of a strong base can lead to side reactions involving the acetyl group. It is important to use a mild base like potassium carbonate when possible.

  • Purification: The products of these reactions are often polar compounds. A careful choice of eluent system for column chromatography is crucial for obtaining a pure product.

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.

Analytical Characterization

The successful synthesis of the desired products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the signals corresponding to the starting material and the appearance of new signals for the incorporated nucleophile will be indicative of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product molecule.

By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can confidently and efficiently synthesize a wide array of 2-substituted 4-acetylpyridine derivatives for their research and development endeavors.

References

Application Note & Protocol: High-Throughput Catalytic Screening for Cross-Coupling Reactions with 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity, proving indispensable for the rapid construction of complex molecular architectures.[2][3] The ability to quickly assemble diverse compound libraries is crucial in drug discovery for exploring structure-activity relationships (SAR).[4][5]

Among the various substrates used in cross-coupling, heteroaryl halides present unique challenges. Specifically, 1-(2-Chloropyridin-4-yl)ethanone is an electron-deficient substrate, a characteristic that can render the crucial oxidative addition step of the catalytic cycle kinetically challenging.[6][7] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] Overcoming these hurdles to achieve efficient and reliable coupling necessitates a systematic approach to identify the optimal combination of catalyst, ligand, base, and solvent.

This application note provides a comprehensive guide to performing a high-throughput catalytic screening for three major classes of cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira—using this compound as the electrophilic partner. High-throughput experimentation (HTE) offers a transformative approach to reaction optimization by allowing for the parallel evaluation of a vast number of reaction conditions, significantly accelerating the discovery process compared to traditional one-variable-at-a-time methods.[8][9]

The Causality Behind Experimental Design: A Strategic Approach

The success of a cross-coupling reaction is dictated by the intricate interplay of several key components. A strategic approach to screening involves a thoughtful selection of these components based on established mechanistic understanding.

1. The Palladium Precatalyst: The Heart of the Reaction

The choice of palladium source is critical for initiating the catalytic cycle. While simple salts like Pd(OAc)₂ or PdCl₂ are cost-effective, they require in situ reduction to the active Pd(0) species.[10] This reduction process can be inconsistent and consume reactants.[10] Preformed Pd(0) sources like Pd₂(dba)₃ offer a more direct entry into the catalytic cycle.[10] Modern palladacycle precatalysts (e.g., G3 and G4) are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species upon activation by a base.[11][12]

2. The Ligand: The Architect of Reactivity

The ligand is arguably the most critical component for tuning the reactivity and selectivity of the palladium catalyst. For challenging substrates like electron-deficient 2-chloropyridines, bulky and electron-rich phosphine ligands are essential.[6][13]

  • Steric Bulk: Facilitates the reductive elimination step, which is the product-forming step of the catalytic cycle.[6]

  • Electron-Donating Ability: Increases the electron density on the palladium center, which in turn promotes the challenging oxidative addition of the C-Cl bond.[6]

For this reason, a diverse library of ligands, including biarylphosphines (e.g., SPhos, XPhos, RuPhos) and ferrocene-based ligands (e.g., Josiphos), should be screened.[11]

3. The Base: The Activator and Proton Scavenger

The base plays multiple roles in the catalytic cycle. In Suzuki-Miyaura couplings, it activates the boronic acid for transmetalation.[14] In Buchwald-Hartwig aminations, it deprotonates the amine to form the active amide.[15] A range of bases with varying strengths and solubilities should be evaluated. Common choices include inorganic bases like K₂CO₃ and K₃PO₄, and stronger alkoxide bases like NaOtBu.[11] The choice of base must also consider the functional group tolerance of the substrates.[12]

4. The Solvent: The Reaction Medium

The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, and toluene are commonly employed. The choice of solvent can significantly impact reaction rates and should be considered a key variable in the screening process.[11]

High-Throughput Screening Workflow

The following workflow is designed for a 96-well plate format, enabling the parallel execution of numerous unique experiments.[16]

High-Throughput Screening Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Solutions Stock Solutions Robotic Dispensing Robotic Dispensing Stock Solutions->Robotic Dispensing 96-Well Plate 96-Well Plate 96-Well Plate->Robotic Dispensing Inert Atmosphere Inert Atmosphere Robotic Dispensing->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Quenching & Workup Quenching & Workup Heating & Stirring->Quenching & Workup LC-MS/GC-MS LC-MS/GC-MS Quenching & Workup->LC-MS/GC-MS Data Analysis Data Analysis LC-MS/GC-MS->Data Analysis CatalyticCycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Nu-M) Reductive Elimination Ar-Nu (Product) Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Reductive Elimination

References

Application Notes & Protocols: 1-(2-Chloropyridin-4-yl)ethanone as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-Chloropyridin-4-yl)ethanone

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless functional molecules. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This compound emerges as a particularly strategic building block, offering chemists a powerful platform for molecular diversification.[1][2] Its utility is anchored in two key structural features:

  • An Activated C2-Chloride: The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing effect of the ring nitrogen. This makes it a prime site for nucleophilic aromatic substitution (SNAr) and a reliable handle for palladium-catalyzed cross-coupling reactions.[3][4]

  • A Modifiable C4-Acetyl Group: The ketone functionality at the 4-position provides a secondary point for chemical modification, allowing for transformations such as condensation, reduction, or alpha-functionalization, thereby expanding the accessible chemical space from a single starting material.

This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed protocols for its application in key synthetic transformations, with a focus on methodologies relevant to drug discovery and development.[5][6]

Core Reactivity and Mechanistic Considerations

Understanding the inherent reactivity of the 2-chloropyridine moiety is crucial for designing successful synthetic strategies. The two predominant pathways for its functionalization are Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of 2-chloropyridines with nucleophiles is a classic example of the SNAr mechanism.[3][4] Unlike an SN2 reaction, this is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

The rate of this reaction is significantly influenced by the nature of the halide. Fluorine, being more electronegative, accelerates the initial nucleophilic attack, making 2-fluoropyridines react much faster than their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8][9] Nonetheless, 2-chloropyridines are often preferred due to their lower cost and broader commercial availability.

Caption: General SNAr mechanism on a 2-chloropyridine substrate.

Palladium-Catalyzed Cross-Coupling Reactions

For C-N and C-C bond formation, where direct SNAr may be inefficient, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds.[10] When applied to chloropyridines, the reaction can be challenging because the C-Cl bond is less reactive than corresponding C-Br or C-I bonds. The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.[11] Overcoming this hurdle requires carefully selected reaction conditions:

  • Catalyst System: Bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition. Ligands such as RuPhos, BrettPhos, and DavePhos are far more effective than simpler ones like triphenylphosphine.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[11]

  • Temperature: Elevated temperatures, typically in the 80-110 °C range, are necessary to drive the reaction to completion.[11]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd_ox L₂(Ar)(Cl)Pd(II) pd0->pd_ox Oxidative Addition pd_amine L(Ar)(Cl)Pd(II)(HNR₂) pd_ox->pd_amine Coordination pd_amide L₂(Ar)(NR₂)Pd(II) pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product h_base H-Base⁺ Cl⁻ pd_amine->pd_amide Deprotonation aryl_halide Ar-Cl aryl_halide->pd0 amine HNR₂ amine->pd_ox base Base base->pd_amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds, particularly in the synthesis of biaryl compounds which are common motifs in kinase inhibitors.[12][13] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14][15] The base is crucial as it activates the boronic acid, forming a more nucleophilic 'ate' complex that facilitates the key transmetalation step.[14] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[13][15]

Application Protocols

The following protocols are generalized procedures based on established methodologies. Researchers must optimize conditions for their specific substrates and scales.

Application 1: Synthesis of 2-Anilinopyridine Scaffolds via Buchwald-Hartwig Amination

This transformation is fundamental for accessing a wide range of kinase inhibitor precursors. The 2-anilinopyridine scaffold is a key pharmacophore that often interacts with the hinge region of the kinase active site.[16][17][18]

Objective: To synthesize 1-(2-(phenylamino)pyridin-4-yl)ethanone from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • RuPhos G3 Palladacycle (2 mol%)

  • RuPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, RuPhos G3 palladacycle, RuPhos ligand, and sodium tert-butoxide.

  • Assembly: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the aniline via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Impure reagents/solvent.Use a pre-catalyst (e.g., G3/G4 palladacycle). Ensure the reaction is run at 80-110 °C. Use scrupulously dried and degassed solvents.[11]
Hydrodehalogenation Presence of water; Base-promoted side reaction.Ensure strictly anhydrous conditions. Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃) but this may require a more active catalyst and higher temperature.[11]
Poor Yield Steric hindrance from substrates; Catalyst deactivation.Increase catalyst loading to 3-5 mol%. Screen alternative bulky phosphine ligands (e.g., BrettPhos, XPhos).[11]
Application 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

This protocol allows for the introduction of diverse aryl or heteroaryl groups at the 2-position, a key strategy for modulating the selectivity and potency of bioactive molecules.[12][13]

Objective: To synthesize 1-(2-phenylpyridin-4-yl)ethanone from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • Assembly: In a round-bottom flask, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and the base.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography on silica gel.

Experimental_Workflow General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids to Flame-Dried Flask prep2 2. Evacuate & Backfill with Inert Gas (3x) prep1->prep2 prep3 3. Add Degassed Solvents & Liquid Reagents prep2->prep3 react1 4. Heat to Target Temperature (e.g., 90-110 °C) prep3->react1 react2 5. Monitor by TLC / LC-MS react1->react2 work1 6. Cool & Quench react2->work1 work2 7. Liquid-Liquid Extraction work1->work2 work3 8. Dry, Filter, Concentrate work2->work3 work4 9. Column Chromatography work3->work4 final final work4->final Pure Product

Caption: A generalized workflow for cross-coupling reactions.

Compound Data Summary

PropertyValueSource
Chemical Name This compound[5]
Synonyms 4-Acetyl-2-chloropyridineN/A
CAS Number 23794-15-2[5]
Molecular Formula C₇H₆ClNO[5]
Molecular Weight 155.58 g/mol [5]
Appearance White to off-white solidN/A
Primary Application Key intermediate for synthesis of pyrimidine derivatives as hSMG-1 inhibitors and other bioactive molecules.[5][6]

References

Application Notes and Protocols for the Synthesis of hSMG-1 Inhibitors from 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human suppressor with morphogenetic effect on genitalia 1 (hSMG-1) is a phosphatidylinositol 3-kinase-related kinase (PIKK) that plays a pivotal role in the nonsense-mediated mRNA decay (NMD) pathway.[1] The NMD pathway is a critical cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially deleterious proteins.[2] Dysregulation of NMD has been implicated in various genetic diseases and cancer. Consequently, the development of potent and selective hSMG-1 inhibitors has emerged as a promising therapeutic strategy. This document provides a comprehensive guide for the synthesis of pyrimidine-based hSMG-1 inhibitors, commencing from the readily available starting material, 1-(2-Chloropyridin-4-yl)ethanone. The protocols detailed herein are based on established synthetic methodologies for analogous kinase inhibitors and are intended to provide a robust framework for the generation of these valuable research compounds.

Introduction: The Rationale for Targeting hSMG-1

hSMG-1 is a key regulator of the NMD pathway, a crucial cellular quality control mechanism.[1] The kinase activity of hSMG-1 is essential for the phosphorylation of the core NMD factor, UPF1.[3] This phosphorylation event triggers a cascade of events leading to the degradation of aberrant mRNAs. In the context of oncology, NMD can contribute to tumor cell survival by eliminating transcripts that could otherwise be translated into immunogenic neoantigens. Therefore, inhibition of hSMG-1 presents an attractive therapeutic approach to enhance anti-tumor immunity by promoting the expression of these neoantigens.[4]

The pyrimidine scaffold has been identified as a privileged structure for the development of potent and selective kinase inhibitors.[5] Notably, the hSMG-1 inhibitor, designated as 11j , is a highly potent and selective pyrimidine derivative with a reported IC50 of 0.11 nM for hSMG-1.[6] This application note will focus on a plausible synthetic route to access this class of inhibitors, starting from this compound.

Synthetic Protocol: A Multi-step Approach to hSMG-1 Inhibitors

The following protocol outlines a multi-step synthesis of a representative hSMG-1 inhibitor, structurally analogous to inhibitor 11j . Researchers should adhere to standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials and Reagents
  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • 2-Chloro-5-isocyanato-N,N-diethylbenzenesulfonamide

  • Triethylamine

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-chloropyridin-4-yl)prop-2-en-1-one (Intermediate 1)

This initial step involves the formation of an enaminone intermediate, a versatile precursor for the construction of the pyrimidine ring. The reaction of this compound with DMF-DMA provides the desired enaminone.[7]

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude (E)-3-(Dimethylamino)-1-(2-chloropyridin-4-yl)prop-2-en-1-one.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or used directly in the next step.

Step 2: Synthesis of 4-(2-Chloropyridin-4-yl)pyrimidin-2-amine (Intermediate 2)

The pyrimidine core is constructed through the cyclization of the enaminone intermediate with guanidine.

Procedure:

  • To a solution of (E)-3-(Dimethylamino)-1-(2-chloropyridin-4-yl)prop-2-en-1-one (1.0 eq) in absolute ethanol (10 mL/mmol), add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(2-Chloropyridin-4-yl)pyrimidin-2-amine.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Step 3: Synthesis of 4-(2-(4-Aminophenyl)pyridin-4-yl)pyrimidin-2-amine (Intermediate 3)

A Suzuki cross-coupling reaction is employed to introduce the aminophenyl moiety at the 2-position of the pyridine ring.

Procedure:

  • In a reaction vessel, combine 4-(2-Chloropyridin-4-yl)pyrimidin-2-amine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane (10 mL/mmol).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-(2-(4-Aminophenyl)pyridin-4-yl)pyrimidin-2-amine.

Step 4: Synthesis of 2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide (Target Inhibitor)

The final step involves the formation of the urea and sulfonamide functionalities to yield the target hSMG-1 inhibitor.

Procedure:

  • Urea Formation:

    • Dissolve 4-(2-(4-Aminophenyl)pyridin-4-yl)pyrimidin-2-amine (1.0 eq) in anhydrous dichloromethane (15 mL/mmol).

    • Add methyl isocyanate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, the intermediate urea derivative can be isolated or used directly in the next step.

  • Sulfonamide Formation:

    • To the solution containing the urea intermediate, add 2-chloro-5-isocyanato-N,N-diethylbenzenesulfonamide (1.0 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final hSMG-1 inhibitor.

Characterization of the Final Product

The identity and purity of the synthesized hSMG-1 inhibitor should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound.

Biological Evaluation of hSMG-1 Inhibitors

The inhibitory activity of the synthesized compounds against hSMG-1 can be evaluated using in vitro and cell-based assays.

In Vitro hSMG-1 Kinase Assay

This assay directly measures the ability of the synthesized compound to inhibit the kinase activity of hSMG-1.

Materials:

  • Recombinant hSMG-1 enzyme

  • UPF1 protein (substrate)

  • Synthesized inhibitor

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Pre-incubate recombinant hSMG-1 with varying concentrations of the inhibitor in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the UPF1 substrate and ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30 °C for a specified time.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated UPF1 by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[8]

Cellular Assay: Western Blot for UPF1 Phosphorylation

This assay assesses the ability of the inhibitor to block the phosphorylation of endogenous UPF1 in a cellular context.[3]

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Synthesized inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-UPF1 and anti-total-UPF1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cultured cells with varying concentrations of the hSMG-1 inhibitor for a designated time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated UPF1 and total UPF1.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated UPF1 to total UPF1.

Data Presentation

Parameter Description Expected Outcome
Intermediate 1 Yield % yield of (E)-3-(Dimethylamino)-1-(2-chloropyridin-4-yl)prop-2-en-1-one> 80%
Intermediate 2 Yield % yield of 4-(2-Chloropyridin-4-yl)pyrimidin-2-amine> 70%
Intermediate 3 Yield % yield of 4-(2-(4-Aminophenyl)pyridin-4-yl)pyrimidin-2-amine> 60%
Final Product Yield % yield of the target hSMG-1 inhibitor> 40%
Final Product Purity Determined by HPLC> 95%
hSMG-1 IC50 In vitro kinase assaynM range for potent inhibitors

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B (E)-3-(Dimethylamino)-1- (2-chloropyridin-4-yl)prop-2-en-1-one (Intermediate 1) A->B DMF-DMA, Toluene, Reflux C 4-(2-Chloropyridin-4-yl)pyrimidin-2-amine (Intermediate 2) B->C Guanidine HCl, NaOEt, EtOH, Reflux D 4-(2-(4-Aminophenyl)pyridin-4-yl)pyrimidin-2-amine (Intermediate 3) C->D Suzuki Coupling: 4-(Bpin)aniline, Pd(OAc)2, PPh3, Na2CO3, Dioxane E Target hSMG-1 Inhibitor D->E 1. MeNCO, DCM 2. 2-Chloro-5-isocyanato-N,N- diethylbenzenesulfonamide, Et3N, DCM

Caption: Synthetic scheme for the preparation of hSMG-1 inhibitors.

hSMG-1 Signaling Pathway and Inhibition

hSMG1_Pathway cluster_NMD Nonsense-Mediated mRNA Decay (NMD) PTC Premature Termination Codon (PTC) on mRNA UPF1 UPF1 PTC->UPF1 recruits hSMG1 hSMG-1 Kinase UPF1->hSMG1 recruits pUPF1 Phosphorylated UPF1 hSMG1->pUPF1 phosphorylates Decay mRNA Degradation pUPF1->Decay triggers Inhibitor hSMG-1 Inhibitor (e.g., Synthesized Compound) Inhibitor->hSMG1 inhibits

Caption: The role of hSMG-1 in NMD and its inhibition.

References

large-scale synthesis of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

Abstract

This document provides a comprehensive guide for the (CAS No: 23794-15-2), a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique chlorinated pyridine structure serves as a versatile building block for creating novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for safe, efficient, and scalable production. We present a robust, two-stage protocol centered on a high-yield Grignard reaction with a Weinreb amide intermediate, designed to offer superior control and prevent common side reactions.

Introduction and Strategic Rationale

This compound, also known as 2-chloro-4-acetylpyridine, is a highly valued precursor in organic synthesis due to its reactive carbonyl group and the modifiable chloro-substituted pyridine ring.[1] The development of a scalable and reproducible synthetic route is critical for ensuring a consistent supply for research and commercial drug development pipelines.

Several synthetic strategies could theoretically yield the target molecule. However, for large-scale applications, the chosen route must prioritize yield, purity, safety, and economic viability. Direct acylation of 2-chloropyridine often leads to issues with regioselectivity, while other routes can be lengthy or utilize hazardous reagents with difficult-to-handle byproducts.

The strategy detailed herein was selected for its exceptional control and efficiency. It proceeds via two key stages:

  • Formation of a Weinreb Amide: 2-Chloropyridine-4-carboxylic acid is converted into its corresponding Weinreb amide, 2-chloro-N-methoxy-N-methylisonicotinamide. This intermediate is particularly stable and resistant to over-addition by organometallic reagents.

  • Controlled Grignard Acetylation: The Weinreb amide is then reacted with methylmagnesium bromide. The Grignard reagent adds to the carbonyl group to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until an acidic workup is performed, cleanly yielding the desired ketone and preventing the formation of tertiary alcohol byproducts—a common issue when using esters or acid chlorides directly.

This method offers a reported yield of up to 96%, making it an exemplary choice for industrial-scale production.[2]

Physicochemical Data and Safety Overview

Compound Data

A summary of the primary compounds involved in this synthesis is provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
2-Chloropyridine-4-carboxylic acid6313-54-8C₆H₄ClNO₂157.55Starting Material
2-chloro-N-methoxy-N-methylisonicotinamideNot specifiedC₈H₉ClN₂O₂200.62Weinreb Amide Intermediate
Methylmagnesium bromide75-16-1CH₃BrMg119.27Grignard Reagent (Acetylation)
This compound 23794-15-2 C₇H₆ClNO 155.58 Final Product
Critical Safety Mandates

The synthesis of this compound involves hazardous materials and energetic reactions. Strict adherence to safety protocols is non-negotiable.

  • Hazard Identification: The final product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Intermediates such as thionyl chloride are highly corrosive, while Grignard reagents are flammable and react violently with water or protic solvents.[4]

  • Personal Protective Equipment (PPE): At all stages, personnel must wear chemical-resistant gloves, flame-retardant lab coats, and tightly fitting safety goggles or a face shield.[5][6]

  • Engineering Controls: All operations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation of vapors and dust.[7] The reaction setup must be equipped with a means for rapid cooling (ice bath) and inert gas blanketing (Nitrogen or Argon) to control the reaction rate and exclude moisture.[4][7]

  • Emergency Preparedness: Eyewash stations and safety showers must be immediately accessible.[7] Personnel should be trained on the appropriate first aid measures for chemical exposure, including immediate rinsing of skin or eyes and removal to fresh air in case of inhalation.[3]

Large-Scale Synthesis Workflow

The overall process flow is depicted below, illustrating the progression from the starting carboxylic acid to the final purified ketone.

G cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Grignard Reaction & Purification A 2-Chloropyridine-4-carboxylic acid B Activation (e.g., with SOCl₂ or Oxalyl Chloride) A->B C Intermediate Acid Chloride B->C D Reaction with N,O-Dimethylhydroxylamine HCl C->D E 2-chloro-N-methoxy-N- methylisonicotinamide (Weinreb Amide) D->E F Methylmagnesium Bromide Addition (Anhydrous THF, 0°C) E->F G Stable Tetrahedral Intermediate F->G H Aqueous Workup (Sat. NH₄Cl Quench) G->H I Crude this compound H->I J Large-Scale Purification (Recrystallization or Vacuum Distillation) I->J K Pure Final Product J->K

Diagram 1: High-level workflow for the two-stage synthesis.

Detailed Synthesis Protocol

Stage 1: Preparation of 2-chloro-N-methoxy-N-methylisonicotinamide (Weinreb Amide)

Causality: This initial stage converts the carboxylic acid into an activated form that is highly specific for single addition, a critical control for large-scale ketone synthesis.

  • Reactor Setup: A suitable glass-lined reactor is charged with 2-chloropyridine-4-carboxylic acid (1.0 eq) and a solvent such as dichloromethane (DCM) or toluene. The vessel is purged with nitrogen.

  • Acid Chloride Formation: Thionyl chloride (1.2-1.5 eq) is added slowly to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated gently (e.g., to 40-50°C) until the evolution of HCl and SO₂ gas ceases and the reaction is complete (monitored by HPLC or TLC).

  • Solvent Exchange: The excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to ensure all thionyl chloride is removed. Toluene can be added and distilled off again to azeotropically remove final traces.

  • Amide Formation: The resulting crude acid chloride is dissolved in fresh anhydrous DCM and cooled to 0°C. In a separate vessel, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is suspended in DCM with a non-nucleophilic base such as triethylamine (2.5 eq). This suspension is added slowly to the acid chloride solution, maintaining the temperature below 10°C.

  • Workup: After the reaction is complete, it is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the Weinreb amide, which can often be used in the next step without further purification.

Stage 2: Synthesis of this compound via Grignard Reaction

Causality: This stage leverages the unique stability of the Weinreb amide intermediate to achieve a clean and high-yield conversion to the target ketone using a powerful nucleophile.

  • Reactor Setup: A reactor is dried thoroughly, assembled, and purged with nitrogen. The Weinreb amide from Stage 1 (1.0 eq) is charged into the reactor and dissolved in anhydrous tetrahydrofuran (THF).[2]

  • Grignard Addition: The solution is cooled to 0°C using an appropriate cooling system. A solution of methylmagnesium bromide (MeMgBr, ~3M in THF, 3.0 eq) is added dropwise via an addition funnel or pump at a rate that maintains the internal temperature below 5°C.[2] The significant excess of Grignard reagent ensures complete conversion.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to ambient temperature and is stirred overnight to ensure completion.[2]

  • Quenching: The reactor is cooled again to 0°C. The reaction is carefully quenched by the slow, controlled addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the intermediate complex and neutralizes any remaining Grignard reagent.

  • Extraction and Isolation: An organic solvent such as ethyl acetate is added to the mixture. The layers are agitated and then allowed to separate. The aqueous layer is extracted two more times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2] For large-scale purification, column chromatography is impractical. The crude material should be purified by either:

    • Recrystallization: From a suitable solvent system (e.g., heptane/ethyl acetate).

    • Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid.

The final product is isolated as a solid with a melting point of 35-40°C.

Diagram 2: Simplified mechanism of the Grignard reaction on the Weinreb amide.

Process Parameters and Expected Outcomes

The following table summarizes the key operational parameters for the critical Grignard reaction stage.

ParameterSpecificationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Essential for Grignard reagent stability; prevents quenching.[2][4]
Temperature 0°C to 5°C during additionControls the exothermic reaction, enhancing safety and minimizing side products.[2]
MeMgBr Stoichiometry 3.0 equivalentsDrives the reaction to completion.
Reaction Time 12-16 hours (overnight)Ensures complete conversion of the starting material.[2]
Quenching Agent Saturated aqueous NH₄ClProvides a mildly acidic proton source to hydrolyze the intermediate without being overly reactive.
Expected Yield 90-96%High efficiency is characteristic of this route.[2]
Expected Purity >97% (after purification)The controlled nature of the reaction leads to a clean product profile.[3]

Conclusion

The described two-stage synthesis protocol provides a robust, highly efficient, and scalable method for producing this compound. By employing a Weinreb amide intermediate, this process circumvents the common pitfalls of over-addition associated with more reactive carbonyl precursors, leading to excellent yields and high purity on a large scale. The detailed procedural and safety guidelines herein are intended to equip researchers and process chemists with the necessary information to implement this synthesis safely and effectively, thereby facilitating the continued development of novel chemical entities that rely on this critical building block.

References

Application Notes and Protocols for the Quality Control of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the quality control (QC) of 1-(2-Chloropyridin-4-yl)ethanone (CAS No. 23794-15-2), a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the purity, identity, and overall quality of this starting material is paramount for the safety and efficacy of the final drug product. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles and regulatory expectations. The methodologies are designed for implementation in research, development, and GMP-compliant manufacturing environments.

Introduction and Physicochemical Profile

This compound is a chlorinated aromatic ketone.[1] Its molecular structure, containing a pyridine ring, a chlorine substituent, and a ketone functional group, dictates the selection of appropriate analytical techniques. A robust QC strategy is essential to control potential impurities stemming from the synthetic route, such as starting materials, by-products, or degradation products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound
Synonyms 4-Acetyl-2-chloropyridine
CAS Number 23794-15-2
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Solid
Melting Point ~36.5 °C

Integrated Quality Control Workflow

A multi-faceted analytical approach is required to comprehensively assess the quality of this compound. The workflow below illustrates the logical sequence of testing, from initial identification to quantitative purity assessment, ensuring that the material meets all predefined specifications before release.

QC_Workflow cluster_0 Phase 1: Material Receipt & Identification cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Additional Characterization cluster_3 Phase 4: Data Review & Disposition Sample Sample Receipt & Visual Inspection FTIR_ID Identity Confirmation (FTIR) Sample->FTIR_ID Primary ID Test HPLC Assay & Impurity Profile (HPLC-UV) FTIR_ID->HPLC GC Residual Solvents (GC-HS) HPLC->GC Review Data Review & Specification Check HPLC->Review DSC Melting Point & Purity Check (DSC) GC->DSC GC->Review NMR Structural Confirmation (NMR) DSC->NMR DSC->Review NMR->Review CoA Certificate of Analysis (CoA) Generation Review->CoA Decision Material Disposition (Release/Reject) CoA->Decision

Caption: Integrated workflow for the quality control of this compound.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone of quantitative analysis in pharmaceutical quality control, offering the high resolving power necessary to separate the main component from closely related impurities.[2][3]

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic molecules. Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5] The molecule's aromatic ring and carbonyl group provide strong UV absorbance, allowing for sensitive detection.[4]

Experimental Protocol:

Table 2: HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/DAD detector ensures reproducibility.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent retention for moderately polar aromatic compounds. The specified dimensions offer a good balance of resolution and run time.[5]
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for RP-HPLC. The ratio should be optimized to achieve a retention time of ~5-10 minutes for the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 245 nmWavelength selected based on the UV absorbance maximum of the chromophore for optimal sensitivity.
Run Time 20 minutesSufficient time to elute the main peak and any late-eluting impurities.

Reagent and Standard Preparation:

  • Mobile Phase: Prepare the required volume of Acetonitrile:Water (60:40, v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST): Before sample analysis, the chromatographic system's performance must be verified. This is mandated by pharmacopeias such as the USP.[6][7] Inject the Working Standard Solution (50 µg/mL) in six replicate injections and evaluate the parameters.

Table 3: System Suitability Requirements (based on USP <621>)

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area and retention timeConfirms system precision.

Analysis and Calculations:

  • Perform the SST. If the criteria are met, proceed with the analysis.

  • Inject a blank (diluent), followed by the Working Standard Solution, and then the sample solutions.

  • Assay Calculation: Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard

  • Impurity Calculation (Area %): % Impurity = (Areaimpurity / Total Areaall peaks) × 100

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Principle: GC is ideal for analyzing thermally stable and volatile substances. For this application, headspace (HS) sampling followed by GC with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents from the manufacturing process. GC-MS can be used for the identification of unknown volatile impurities.[5][8]

Protocol Outline:

  • Instrumentation: Headspace Sampler coupled to a GC with FID.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient (e.g., 40°C hold for 5 min, ramp to 250°C at 10°C/min) is used to separate solvents based on their boiling points.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like DMSO or DMF.

  • Quantification: Performed against a standard containing known amounts of the expected residual solvents.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques provide a unique fingerprint of a molecule, making them essential for unambiguous identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's chemical bonds, causing them to vibrate.[9] The resulting spectrum is a unique fingerprint of the molecule's functional groups.[10] It is a rapid and reliable method for identity verification against a reference standard.

Protocol:

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with solid samples.

  • Procedure: a. Record a background spectrum. b. Place a small amount of the this compound sample directly on the ATR crystal. c. Apply pressure to ensure good contact and record the sample spectrum.

  • Interpretation: The sample spectrum must be concordant with the spectrum of a known reference standard.

Table 4: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~1700-1680C=O StretchAryl Ketone
~1600-1450C=C StretchAromatic Ring
~1100-1000C-Cl StretchAryl Halide
~900-675C-H BendAromatic Ring (Out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift, integration, and coupling patterns in an NMR spectrum provide a detailed map of the molecule's atomic connectivity.[11]

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation: The obtained spectrum should match the established reference spectrum and be consistent with the known structure.

Expected ¹H NMR Features (in CDCl₃):

  • A singlet for the methyl protons (-CH₃) around δ 2.6 ppm.

  • Three distinct signals for the aromatic protons on the pyridine ring, likely in the δ 7.5-8.6 ppm range, showing characteristic splitting patterns.

Expected ¹³C NMR Features (in CDCl₃):

  • A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.

  • Multiple signals in the aromatic region (δ 120-155 ppm) for the five distinct pyridine carbons.

  • A signal for the carbonyl carbon (C=O) downfield, typically > δ 190 ppm.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to determine the melting point and can also serve as an indicator of purity. Impurities typically depress and broaden the melting endotherm.[14][15]

Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Interpretation: A sharp endothermic peak should be observed corresponding to the melting point (~36.5 °C). The onset temperature is typically reported as the melting point. Purity can be estimated using the instrument's software based on the van't Hoff equation.[16]

Analytical Method Validation Framework

Any analytical method used for QC testing in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[18][19][20]

Validation_Workflow cluster_0 Method Validation Parameters cluster_1 Execution & Reporting Specificity Specificity / Selectivity Report Compile Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy / Recovery Accuracy->Report Precision Precision (Repeatability & Intermediate Precision) Precision->Report Limits Detection & Quantitation Limits (LOD/LOQ) Limits->Report Robustness Robustness Robustness->Report Protocol Write Validation Protocol Execute Execute Experiments Protocol->Execute Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->Limits Execute->Robustness

Caption: Workflow for analytical method validation according to ICH Q2(R2) guidelines.[21]

Table 5: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, and degradants.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery of spiked samples at three concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval.%RSD ≤ 1.0% for six sample preparations.
Precision (Intermediate) The precision within the same laboratory but on different days, with different analysts, or on different equipment.%RSD ≤ 2.0% across all conditions.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met despite minor changes (e.g., ±5% mobile phase composition, ±2°C column temp).

Conclusion

The quality control of this compound requires a combination of orthogonal analytical techniques. The protocols detailed in this guide, including a validated HPLC method for assay and purity, spectroscopic methods for identity, and thermal analysis for physical characterization, form a robust strategy to ensure that the material consistently meets the high-quality standards required for pharmaceutical manufacturing. Adherence to these methods and the principles of method validation will guarantee the reliability and accuracy of the analytical data generated.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 1-(2-Chloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question: My Grignard reaction is difficult to initiate. What are the common causes and how can I resolve this?

Answer:

Initiation of a Grignard reaction, especially with heteroaromatic halides, can be challenging due to the stability of the halide and the quality of the magnesium.

  • Cause 1: Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer (MgO) that prevents the reaction from starting.

    • Solution: Activate the magnesium surface. You can do this by adding a small crystal of iodine, which will etch the surface of the magnesium, exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is exothermic and helps to initiate the main reaction.

  • Cause 2: Presence of Moisture: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in your glassware or solvent will quench the reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere (Nitrogen or Argon) just before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Cause 3: Purity of the Starting Halide: Impurities in the 2-chloro-4-halopyridine can inhibit the reaction.

    • Solution: Use a highly pure starting material. If necessary, purify the 2-chloro-4-halopyridine by distillation or recrystallization before use.

Question: I am observing a significant amount of a higher molecular weight byproduct, and my yield of the desired ketone is low. What is this byproduct and how can I minimize it?

Answer:

The most likely high molecular weight byproduct is the tertiary alcohol, 1-(2-chloropyridin-4-yl)-1,1-dimethylethanol.

  • Cause: Grignard reagents are highly nucleophilic and react rapidly with the ketone product as it is formed. The reaction of a second equivalent of the methyl Grignard reagent with the newly formed this compound leads to the tertiary alcohol.[1][2][3] This is a very common side reaction when acyl chlorides are used as electrophiles in Grignard syntheses.[3]

    • Solution 1: Inverse Addition at Low Temperature: Add the Grignard reagent solution slowly to a solution of acetyl chloride at a low temperature (e.g., -78 °C). This ensures that the acetyl chloride is in excess at the point of reaction, minimizing the chance for the Grignard reagent to react with the ketone product.

    • Solution 2: Use of a Milder Acylating Agent: While acetyl chloride is a common reagent, consider using a less reactive electrophile that is less prone to double addition.

    • Solution 3: Use of Additives: Some literature suggests that the use of additives like N-methylpyrrolidone (NMP) can mediate the acylation of Grignard reagents and improve the selectivity for ketone formation.[4][5]

Question: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and does it affect my yield?

Answer:

A color change to brown or black during Grignard reagent formation can be indicative of side reactions.

  • Cause 1: Wurtz Coupling: The Grignard reagent can react with the starting halide to form a homocoupled byproduct (e.g., 2,2'-dichloro-4,4'-bipyridine). This is more prevalent with more reactive halides and at higher temperatures.

    • Solution: Maintain a controlled temperature during the formation of the Grignard reagent. Slow, dropwise addition of the halide to the magnesium suspension can help to minimize this side reaction.

  • Cause 2: Decomposition: Heteroaromatic Grignard reagents can be less stable than their aryl or alkyl counterparts. The presence of impurities can catalyze decomposition, leading to the formation of finely divided metal particles that cause the dark color.

    • Solution: Ensure high purity of reagents and solvents, and maintain a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine often preferred over 2,4-dichloropyridine as the starting material for the Grignard reagent formation?

A1: The reactivity of halogens in Grignard reagent formation follows the trend I > Br > Cl. The C-Cl bond at the 2-position of the pyridine ring is generally less reactive towards magnesium insertion than a C-Br or C-I bond at the 4-position. Using 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine allows for the selective formation of the Grignard reagent at the 4-position, leaving the 2-chloro substituent intact.

Q2: How does the pyridine nitrogen affect the Grignard reaction?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the magnesium center of the Grignard reagent. This can influence the reagent's solubility and reactivity. In some cases, this coordination can be problematic, but it is a fundamental aspect of working with pyridyl Grignard reagents.[6]

Q3: Can I use a different Grignard reagent other than methylmagnesium halide?

A3: Yes, other alkyl or aryl Grignard reagents can be used to synthesize different ketones. However, the reactivity and steric hindrance of the Grignard reagent can influence the reaction outcome and the prevalence of side reactions.

Q4: What is the best workup procedure for this reaction?

A4: A careful workup is crucial. The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This is a mildly acidic workup that protonates the magnesium alkoxide intermediate to form the ketone and minimizes the risk of side reactions that can occur under strongly acidic or basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Chloro-4-bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon).

    • To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-chloro-4-bromopyridine solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle heating may be required.[7]

    • Once initiated, add the remaining 2-chloro-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Acetyl Chloride:

    • In a separate, flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stir bar, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution from the first flask to the cooled acetyl chloride solution via a cannula or the dropping funnel. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Reaction and Side Products

Diagram of the Main Reaction Pathway:

G 2-Chloro-4-bromopyridine 2-Chloro-4-bromopyridine 2-Chloro-4-pyridylmagnesium bromide 2-Chloro-4-pyridylmagnesium bromide 2-Chloro-4-bromopyridine->2-Chloro-4-pyridylmagnesium bromide Mg, THF Tetrahedral Intermediate Tetrahedral Intermediate 2-Chloro-4-pyridylmagnesium bromide->Tetrahedral Intermediate + Acetyl Chloride This compound This compound Tetrahedral Intermediate->this compound - MgBrCl

Caption: Main reaction pathway for the synthesis of this compound.

Diagram of the Tertiary Alcohol Side Product Formation:

G This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate + Methylmagnesium halide Tertiary Alcohol Tertiary Alcohol Alkoxide Intermediate->Tertiary Alcohol H3O+ workup

Caption: Formation of the tertiary alcohol byproduct.

Data Summary

CompoundRoleKey Considerations
2-Chloro-4-bromopyridineStarting MaterialPurity is critical; allows for selective Grignard formation.
MagnesiumReagentMust be activated to ensure reaction initiation.
Acetyl ChlorideElectrophileHighly reactive; can lead to double addition.
This compoundProductTarget ketone.
1-(2-Chloropyridin-4-yl)-1,1-dimethylethanolSide ProductTertiary alcohol formed from double addition.
2,2'-Dichloro-4,4'-bipyridineSide ProductFormed via Wurtz coupling.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-(2-Chloropyridin-4-yl)ethanone in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions regarding catalyst deactivation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the most common issues researchers face when using this compound in, for example, palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction is sluggish or has failed completely. What is the most likely cause related to my substrate?

A1: When using heteroaryl chlorides like this compound, the primary suspect for reaction failure is catalyst poisoning by the substrate itself. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst's metal center. This forms a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle.[1][2] This "self-poisoning" effect is a well-documented deactivation pathway in reactions involving pyridine derivatives.[3][4][5]

The coordination of the pyridine nitrogen can disrupt key steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to low or no product formation.[1][6]

Q2: Besides substrate poisoning, what are other common modes of catalyst deactivation I should consider?

A2: While substrate poisoning is paramount with this class of compounds, several other deactivation mechanisms can occur, sometimes concurrently.[7][8][9] These are broadly categorized as chemical, thermal, and mechanical issues.[10]

  • Thermal Decomposition & Sintering: High reaction temperatures can cause the catalyst to decompose or the metal nanoparticles to agglomerate (sinter).[8][9] Sintering reduces the catalyst's active surface area, leading to a significant drop in activity.[8][11]

  • Fouling or Coking: Carbonaceous materials, or "coke," can deposit on the catalyst's surface, blocking active sites and pores.[8][9][12] This is particularly relevant in reactions run at high temperatures or with complex organic molecules that can degrade.[13]

  • Oxidation: If the reaction is not maintained under a strictly inert atmosphere, oxygen can oxidize the active Pd(0) species to inactive palladium oxides, often observed as the formation of palladium black.[1]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing and activating the palladium center, can themselves degrade under harsh reaction conditions or be sensitive to air and moisture.

  • Impurity-Induced Poisoning: Impurities in reactants, solvents, or even the starting this compound can act as catalyst poisons.[10] For instance, residual catalysts from previous synthetic steps of your starting material can interfere with the desired reaction.[14]

Q3: How do my choices of ligand, base, and solvent impact catalyst stability with this substrate?

A3: The selection of these components is critical for mitigating the deactivation pathways mentioned above.

  • Ligands: For challenging substrates like electron-rich heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) is often essential.[15][16] These ligands accelerate the rate-determining oxidative addition step and can sterically hinder the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst poisoning. An insufficient ligand-to-metal ratio can leave the palladium exposed to deactivation.[1]

  • Bases: The base's strength and solubility are crucial. A base that is too strong can cause degradation of the substrate or ligand, leading to byproducts that may poison the catalyst.[1] Common bases for Suzuki reactions with chloropyridines include carbonates (K₂CO₃) and phosphates (K₃PO₄).[1] The choice of base can significantly influence the reaction outcome.

  • Solvents: Solvents must be anhydrous and rigorously deoxygenated to prevent catalyst oxidation.[1] Common choices like toluene, dioxane, or THF affect the solubility of all components and the overall reaction kinetics.[1][17] The stability of the catalytic complex can vary significantly between different solvent systems.

Q4: Could impurities in my this compound starting material be the problem?

A4: Absolutely. The purity of your starting material is critical. Impurities from its synthesis, such as residual catalysts (e.g., palladium from a previous coupling step) or unreacted starting materials, can have a profound negative impact.[14] Other potential poisons include sulfur- or thiol-containing compounds, which bind very strongly to palladium. It is highly recommended to verify the purity of your this compound via techniques like NMR or LC-MS before use. If impurities are suspected, purification by column chromatography or recrystallization is advised.

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow for a Failed Reaction

When a reaction yields poor results, a systematic approach is more effective than random changes. The following workflow provides a logical sequence of steps to diagnose the issue.

G cluster_start cluster_analysis Phase 1: Initial Analysis cluster_optimization Phase 2: Condition Optimization cluster_advanced Phase 3: Advanced Diagnostics cluster_result start Reaction Fails (Low Yield / No Conversion) check_reagents Verify Reagent Purity (NMR, LC-MS of SMs) start->check_reagents check_atmosphere Confirm Inert Atmosphere (Seal, Degassing Technique) check_reagents->check_atmosphere Reagents OK observe_reaction Analyze Reaction Mixture (TLC, LC-MS for SM, Pd Black) check_atmosphere->observe_reaction Atmosphere OK ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands observe_reaction->ligand_screen Setup OK, Still Fails base_screen Screen Alternative Bases (e.g., K3PO4, CsF, K2CO3) ligand_screen->base_screen solvent_screen Test Different Anhydrous Solvents (Toluene, Dioxane, THF, etc.) base_screen->solvent_screen temp_control Optimize Temperature (Try lower T to reduce decomposition) solvent_screen->temp_control catalyst_analysis Isolate & Analyze Catalyst (See Protocol 1) temp_control->catalyst_analysis Still Fails success Reaction Successful temp_control->success Optimization Works regeneration Attempt Catalyst Regeneration (See Protocol 2) catalyst_analysis->regeneration Deactivation Confirmed regeneration->success Activity Restored

Caption: A systematic workflow for troubleshooting failed reactions.

Protocol 1: Characterization of a Deactivated Catalyst

If you suspect catalyst deactivation and can safely isolate the catalyst (typically a heterogeneous catalyst or precipitated palladium black), these characterization techniques can provide definitive evidence of the deactivation mechanism.[10][11]

Objective: To identify the cause of deactivation (e.g., poisoning, sintering, fouling).

Methodologies:

  • Visual Inspection & Isolation:

    • Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst agglomeration and/or decomposition.[1]

    • Under an inert atmosphere, allow the solid to settle.

    • Carefully remove the supernatant liquid via cannula filtration.

    • Wash the remaining solid with the reaction solvent (e.g., toluene), followed by a volatile solvent (e.g., hexane) to remove organic residues.

    • Dry the solid under a high vacuum.

  • Elemental and Surface Analysis:

    • Inductively Coupled Plasma (ICP-OES/MS): Digest a known mass of the isolated solid in aqua regia. This analysis will quantify the palladium content and detect other elemental poisons (e.g., sulfur, lead).[18]

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium (Pd(0) vs. Pd(II)) and identify surface poisons, including nitrogen from the substrate, carbon (coking), or oxygen (oxidation).[4][10][19]

    • BET Surface Area Analysis: This technique measures the catalyst's surface area. A significant reduction compared to the fresh catalyst suggests deactivation by sintering or pore blockage (fouling).[10][11]

    • Temperature-Programmed Desorption/Oxidation (TPD/TPO): TPD can identify the species adsorbed on the catalyst surface and their binding strength.[10] TPO can be used to quantify the amount of coke deposited on the catalyst.[20]

Protocol 2: General Lab-Scale Catalyst Regeneration

Regeneration aims to restore the catalyst's activity by removing the deactivating species. The success of regeneration depends heavily on the deactivation mechanism.[7]

Disclaimer: These are general procedures. Specific methods should be developed based on the catalyst and the diagnosed cause of deactivation.

Method A: Solvent Washing (for Fouling/Poisoning) [21]

  • Objective: To remove adsorbed organic materials or weakly bound poisons.

  • Procedure:

    • Isolate the deactivated catalyst as described in Protocol 1.

    • Suspend the catalyst in a suitable solvent. A mixture of chloroform and glacial acetic acid has been shown to be effective for removing organic substances and freeing active sites.[21]

    • Stir the suspension, possibly with sonication, for 1-2 hours at room temperature.

    • Filter the catalyst, wash thoroughly with a neutral solvent, and dry under a high vacuum.

    • Test the activity of the regenerated catalyst in a small-scale reaction.

Method B: Mild Thermal Treatment (for Coking) [8][22][23]

  • Objective: To burn off carbonaceous deposits (coke).

  • Procedure:

    • Isolate and dry the deactivated catalyst.

    • Place the catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of a dilute air/nitrogen mixture (e.g., 2-5% air) to a moderate temperature (e.g., 250-400 °C). Caution: This process can be exothermic and must be controlled carefully to avoid catalyst sintering.

    • Hold at temperature for several hours until coke removal is complete.

    • Cool the catalyst under an inert gas (nitrogen or argon).

    • If the active form is Pd(0), a reduction step under a hydrogen atmosphere may be necessary.

Data & Visualization

Table 1: Common Deactivation Mechanisms & Diagnostic Indicators
Deactivation MechanismPrimary CauseKey Observational & Analytical IndicatorsMitigation Strategy
Poisoning Strong coordination of pyridine nitrogen to the Pd center.Reaction stalls completely; No Pd black formation. XPS may show N on the Pd surface.Use bulky, electron-rich ligands; Optimize ligand/metal ratio.
Sintering/Aggregation High reaction temperatures.Formation of palladium black; BET analysis shows a dramatic loss of surface area.Reduce reaction temperature; Use a more stable catalyst support.
Oxidation Presence of air/oxygen.Formation of palladium black; XPS shows Pd(II) or Pd(IV) oxides.Ensure rigorous inert atmosphere and use degassed solvents.
Fouling/Coking Degradation of organic species at high temperatures.Gradual loss of activity; Darkening of catalyst. TPO analysis confirms carbon deposition.Lower reaction temperature; Optimize reaction time.
Impurity Poisoning Contaminants in reagents or solvents (e.g., S, H₂O).Abrupt reaction failure. ICP-MS can detect elemental poisons.Purify all reagents and solvents before use.
Catalyst Deactivation Pathways

The following diagram illustrates how the desired catalytic cycle can be intercepted by deactivation pathways, particularly poisoning by the pyridine substrate.

G cluster_cycle Desired Catalytic Cycle (Suzuki Example) cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Poison_Pd0 Inactive [Pd(0)-Pyridine] Complex Pd0->Poison_Pd0 Poisoning Pd_Black Pd Black (Aggregated) Pd0->Pd_Black Sintering/ Decomposition PdII Ar-Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation (R-B(OH)2) PdII->Transmetal Poison_PdII Inactive [Pd(II)-Pyridine] Complex PdII->Poison_PdII Poisoning PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product

Caption: Competing catalytic and deactivation pathways.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of 1-(2-Chloropyridin-4-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for preparing this compound?

A reliable method for the synthesis of this compound involves a Grignard reaction between a Weinreb amide derivative of 2-chloroisonicotinic acid and a methyl Grignard reagent.[1] This approach is often favored due to its high yield and selectivity.

The general two-step process is as follows:

  • Formation of the Weinreb amide: 2-Chloroisonicotinic acid is converted to its corresponding Weinreb amide, 2-chloro-N-methoxy-N-methylisonicotinamide.

  • Grignard Reaction: The Weinreb amide is then reacted with a methyl Grignard reagent, such as methylmagnesium bromide, to yield this compound.[1]

Q2: Why is the Weinreb amide intermediate preferred for this synthesis?

The use of a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice to prevent a common side reaction in Grignard synthesis with esters or acid chlorides. The tetrahedral intermediate formed upon the initial addition of the Grignard reagent to the Weinreb amide is stabilized by chelation with the N-methoxy-N-methyl group. This stabilization prevents the elimination of the methoxymethylamine group and the subsequent second addition of the Grignard reagent, which would lead to the formation of a tertiary alcohol as a byproduct. This allows the reaction to cleanly stop at the ketone stage.

Q3: What are the critical parameters to control during the Grignard reaction step?

The success of the Grignard reaction is highly dependent on several critical parameters. Careful control of these factors is essential for achieving a high yield and purity of the desired product.

Parameter Recommendation Scientific Rationale
Reagent Quality Use freshly prepared or titrated Grignard reagent. Ensure the Weinreb amide is free of moisture.Grignard reagents are highly reactive with protic sources, such as water, which will quench the reagent and reduce the yield.
Solvent Anhydrous tetrahydrofuran (THF) is a common choice.[1]The solvent must be aprotic and able to solvate the Grignard reagent. Residual water in the solvent will destroy the Grignard reagent.
Temperature The initial addition of the Grignard reagent should be performed at a low temperature, typically 0 °C.[1] The reaction can then be allowed to slowly warm to room temperature.Low temperatures help to control the exothermicity of the reaction and minimize side reactions.
Stoichiometry An excess of the Grignard reagent is typically used (e.g., 3 equivalents).[1]Using an excess of the Grignard reagent helps to ensure the complete conversion of the starting material.
Quenching The reaction should be carefully quenched with a saturated aqueous solution of ammonium chloride.[1]This procedure hydrolyzes the intermediate magnesium salt and neutralizes any unreacted Grignard reagent without causing significant side reactions.

Troubleshooting Guide

Q4: I am experiencing a very low yield. What are the potential causes and how can I troubleshoot this?

A low yield is a common issue that can often be traced back to a few key areas of the experimental setup and procedure.

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvent.- Titrate the Grignard reagent before use to determine its exact concentration.
Premature Quenching of Grignard Reagent - Check the starting material (Weinreb amide) for any residual moisture or acidic impurities.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider extending the reaction time or allowing it to stir at room temperature for a longer period.[1]
Sub-optimal Reaction Temperature - Maintain a low temperature during the addition of the Grignard reagent to prevent side reactions.
Loss of Product During Workup - Ensure proper phase separation during extraction.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous layer.[1]

Below is a decision tree to guide your troubleshooting process for low yield:

troubleshooting_low_yield start Low Yield of this compound check_grignard Was the Grignard reagent titrated and handled under anhydrous conditions? start->check_grignard yes_grignard Yes check_grignard->yes_grignard Yes no_grignard No check_grignard->no_grignard No check_reaction_completion Did TLC analysis show complete consumption of the starting material? yes_grignard->check_reaction_completion remedy_grignard Remedy: Dry all glassware and solvents. Use fresh or titrated Grignard reagent. no_grignard->remedy_grignard yes_completion Yes check_reaction_completion->yes_completion Yes no_completion No check_reaction_completion->no_completion No check_workup Was the product lost during the workup and extraction? yes_completion->check_workup remedy_incomplete_reaction Remedy: Extend reaction time or consider a slight increase in temperature after the initial addition. no_completion->remedy_incomplete_reaction yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No remedy_workup Remedy: Perform multiple extractions and ensure proper phase separation. yes_workup->remedy_workup final_optimization Consider further optimization of stoichiometry and temperature profile. no_workup->final_optimization

Caption: Troubleshooting decision tree for low product yield.

Q5: My final product is impure. What are the likely side products and how can I improve the purity?

Impurity in the final product often arises from side reactions or incomplete purification.

  • Potential Side Products:

    • Unreacted Starting Material: If the reaction is incomplete, the Weinreb amide may be present in the final product.

    • Tertiary Alcohol: Over-addition of the Grignard reagent (less common with Weinreb amides but still possible) can lead to the formation of a tertiary alcohol.

    • Hydrolyzed Starting Material: If the Weinreb amide is hydrolyzed during workup, it can revert to 2-chloroisonicotinic acid.

  • Improving Purity:

    • Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material before quenching the reaction.

    • Purification: Silica gel column chromatography is an effective method for purifying this compound.[1] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q6: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to confirm the structure and assess the purity of this compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the product. For this compound (C7H6ClNO), the expected [M+H]+ peak would be at m/z 156.0.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The spectra should be consistent with the structure of the target molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.[2]

Experimental Protocol

Detailed Synthesis of this compound

This protocol is based on a reported synthesis and should be performed by trained personnel in a well-ventilated fume hood.[1]

Materials:

  • 2-chloro-N-methoxy-N-methylisonicotinamide

  • Methylmagnesium bromide (3M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (e.g., 10.0 g, 50 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylmagnesium bromide solution (50 mL, 150 mmol, 3 equivalents) to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

The following diagram illustrates the general workflow for this synthesis:

synthesis_workflow start Start: Reactants and Anhydrous Solvent dissolve Dissolve Weinreb Amide in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_grignard Slowly Add Methylmagnesium Bromide cool->add_grignard react Warm to Room Temperature and Stir Overnight add_grignard->react monitor Monitor Reaction by TLC react->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Silica Gel Column Chromatography dry_concentrate->purify end Final Product: this compound purify->end

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Stability of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(2-Chloropyridin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis, particularly when utilized under acidic conditions.[1][2] This resource is designed to help you navigate potential challenges in your experiments, ensuring the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound in an acidic environment.

Question 1: I am observing a significant amount of a new, more polar byproduct during my reaction in acidic media. What is likely happening?

Answer:

The most probable cause is the acid-catalyzed hydrolysis of the 2-chloro group on the pyridine ring. The 2-chloropyridine moiety is susceptible to nucleophilic substitution, and under acidic conditions, water can act as a nucleophile, leading to the formation of 1-(2-hydroxypyridin-4-yl)ethanone. This byproduct is significantly more polar than the starting material due to the presence of the hydroxyl group.

Causality Explained:

The pyridine nitrogen can be protonated under acidic conditions. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The chlorine atom at the 2-position is a good leaving group, facilitating this substitution reaction. While the hydrolysis of 2-chloropyridine itself can be slow, the presence of the acetyl group at the 4-position may influence the electron density of the ring and affect the rate of this reaction. It has been noted that the hydrolysis of 2-chloropyridine can be achieved under forcing conditions such as concentrated hydrochloric acid at high temperatures and pressures, yielding 2-hydroxypyridine.[3]

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. If possible, use a buffered system or a weaker acid to minimize the rate of hydrolysis.

  • Temperature Management: Lowering the reaction temperature will decrease the rate of the hydrolysis side reaction more significantly than many desired transformations.

  • Anhydrous Conditions: If your reaction chemistry allows, perform the reaction under strictly anhydrous conditions to eliminate water, the nucleophile responsible for hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the acidic conditions. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.

Question 2: My reaction yield is consistently low when using a strong acid catalyst. Could the starting material be degrading?

Answer:

Yes, in addition to hydrolysis, strong acidic conditions can lead to other degradation pathways or unwanted side reactions. While 2-chloropyridine is generally stable, strong acids can promote various reactions.[4]

Potential Issues and Solutions:

  • Polymerization/Tarrying: Highly acidic conditions, especially at elevated temperatures, can sometimes lead to the formation of insoluble, tarry materials.

    • Solution: Reduce the acid concentration and reaction temperature. Consider using a milder acid catalyst.

  • Reaction with the Acetyl Group: While less common for the acetyl group itself to be the primary site of acid-catalyzed degradation, strong acids can catalyze aldol-type condensation reactions if other reactive carbonyl compounds are present, or potentially other unforeseen side reactions.

    • Solution: A thorough analysis of byproducts by LC-MS or GC-MS can help identify these side products and inform a more targeted troubleshooting approach.

Experimental Protocol: Stability Test

To assess the stability of your starting material under your specific reaction conditions, perform the following control experiment:

  • Dissolve a known amount of this compound in the same solvent and at the same concentration as your planned reaction.

  • Add the acid catalyst at the same concentration you intend to use.

  • Stir the mixture at the target reaction temperature.

  • Take aliquots at regular intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours) and analyze them by a quantitative method like HPLC or qNMR to determine the remaining percentage of the starting material.

This will provide you with a clear picture of the compound's stability over time under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 2-chloro-4-acetylpyridine core under acidic conditions?

The 2-chloropyridine moiety is generally considered stable under mild acidic conditions at room temperature. However, its stability decreases with increasing acid strength, temperature, and the presence of water. The primary degradation pathway of concern is hydrolysis to the corresponding 2-hydroxypyridine derivative.[3][5]

Q2: Are there specific acids that should be avoided when working with this compound?

Strong, non-oxidizing acids like HCl and H₂SO₄ at high concentrations and temperatures should be used with caution due to the risk of hydrolysis. Strong oxidizing acids should also be avoided as they can lead to the formation of pyridine-N-oxides and other oxidation byproducts.[4]

Q3: How does the acetyl group at the 4-position affect the stability of the 2-chloro group?

The acetyl group is an electron-withdrawing group. This can influence the electron density of the pyridine ring and potentially affect the rate of nucleophilic substitution at the 2-position. A detailed kinetic study would be required to quantify this effect precisely.

Q4: Can I use this compound in reactions that generate acidic byproducts?

Yes, but with careful consideration. If your reaction generates a strong acid as a byproduct, it is advisable to include a non-nucleophilic base in the reaction mixture to scavenge the acid as it is formed. This will help to maintain a less acidic environment and protect the starting material and product from degradation.

Q5: What are the recommended storage conditions for this compound?

It should be stored in a cool, dry, and dark place, sealed in a tightly closed container.[2] This will prevent degradation from moisture and light.

Visualizing Potential Degradation

The following diagram illustrates the primary acid-catalyzed degradation pathway for this compound.

degradation_pathway start This compound intermediate Protonated Pyridine Ring start->intermediate + H+ product 1-(2-Hydroxypyridin-4-yl)ethanone intermediate->product + H2O - HCl

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Stability and Handling of 1-(2-Chloropyridin-4-yl)ethanone Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Chloropyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties of the substituted pyridine ring present specific challenges, particularly regarding its stability in the presence of bases. This document provides in-depth, question-and-answer-based troubleshooting to help you anticipate and resolve common issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction produced a significant, more polar byproduct that I can't identify. What is likely happening?

Answer: You are most likely observing the product of hydrolysis, 1-(2-hydroxypyridin-4-yl)ethanone . The core issue is the inherent reactivity of the 2-chloropyridine moiety under basic conditions. The chlorine atom at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Causality & Mechanism: The electron-withdrawing pyridine ring nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1][2] In the presence of a hydroxide source (e.g., NaOH, KOH, or even water with a strong base), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon bearing the chlorine atom. This proceeds through a high-energy intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to yield the 2-pyridone tautomer, which is in equilibrium with the 2-hydroxypyridine form. This hydrolysis is a common degradation pathway for 2-chloropyridines.[3][4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Transition State) cluster_products Products Start This compound + OH⁻ Intermediate [Intermediate Complex]⁻ Start->Intermediate - Cl⁻ slow (Rate-Determining) Product 1-(2-Hydroxypyridin-4-yl)ethanone + Cl⁻ Intermediate->Product + H⁺ fast

Caption: SNAr mechanism for hydrolysis of the 2-chloro group.

Troubleshooting Protocol: Confirming Hydrolysis

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. The hydroxylated byproduct will be significantly more polar (lower Rf on normal phase silica) than the starting material.

  • Mass Spectrometry: Check the mass spectrum of your crude reaction mixture for a peak corresponding to the molecular weight of the hydrolyzed product (C₇H₇NO₂ = 137.14 g/mol ). You should observe an [M+H]⁺ ion at m/z 138.

  • Stability Test: Before running your full-scale reaction, perform a small stability test. Dissolve a small amount of your starting material in the reaction solvent, add the intended base, and stir at the planned reaction temperature. Monitor by TLC or LC-MS every 15-30 minutes to gauge the rate of decomposition.[5]

FAQ 2: My reaction is forming a complex mixture of high-molecular-weight species or an intractable solid. What is the cause?

Answer: This is a classic sign of base-catalyzed self-condensation, likely an Aldol-type reaction . The acetyl group (ethanone) on your starting material has acidic α-protons which can be deprotonated by a base to form a nucleophilic enolate.

Causality & Mechanism: Once formed, this enolate can attack the electrophilic carbonyl carbon of another molecule of this compound. This leads to the formation of dimers, trimers, and eventually polymers or oligomeric tars, especially at elevated temperatures. This is a competing pathway that occurs in parallel with the desired reaction and any SNAr degradation.

Aldol_Condensation A Starting Material (Ketone) C Enolate Intermediate (Nucleophile) A->C Deprotonation B Base (e.g., OH⁻, OR⁻) B->C E Aldol Adduct (Dimer) C->E Nucleophilic Attack D Another Ketone Molecule (Electrophile) D->E F Further Condensation (Oligomers/Polymers) E->F Dehydration & Repetition

Caption: Competing pathway of Aldol self-condensation.

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. For enolate formation, temperatures of 0 °C, -20 °C, or even -78 °C are common.

  • Base Addition: Add the base slowly and portion-wise, or via syringe pump, to maintain a low instantaneous concentration. This minimizes the standing concentration of the highly reactive enolate.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices for generating enolates cleanly at low temperatures.

FAQ 3: How can I successfully perform a base-mediated reaction on the acetyl group while preserving the 2-chloro substituent?

Answer: Success hinges on selecting reaction conditions where the rate of your desired reaction (e.g., enolate formation) is significantly faster than the rate of the undesired SNAr hydrolysis. This is a classic challenge of kinetic versus thermodynamic control.

Expert Guidance: A Decision Workflow for Condition Selection The key is to use a strong, non-nucleophilic, sterically hindered base at low temperatures. This kinetically favors the rapid, sterically accessible deprotonation of the α-carbon over the slower, higher-activation-energy SNAr pathway.

Decision_Workflow Start Goal: React at Acetyl Group Q_Base Is a strong base required? Start->Q_Base Path_Strong Use Strong, Hindered Base (LDA, LHMDS) Q_Base->Path_Strong Yes (e.g., Aldol) Path_Weak Use Weak, Non-Nucleophilic Base (K₂CO₃, DBU, TEA) Q_Base->Path_Weak No (e.g., simple deprotonation) Temp Implement Strict Low Temp (-78°C to 0°C) Path_Strong->Temp Path_Weak->Temp Solvent Use Anhydrous Aprotic Solvent (THF, Diethyl Ether) Temp->Solvent Quench Quench at Low Temp (e.g., sat. NH₄Cl) Solvent->Quench End Successful Selective Reaction Quench->End

Caption: Workflow for selecting conditions to favor ketone reactivity.

Validated Protocol: Selective Aldol Condensation with Benzaldehyde This protocol is designed to maximize the formation of the desired chalcone precursor while minimizing hydrolysis of the 2-chloro group.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.5 M) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Preparation: In a separate flask, prepare a solution of LDA by adding n-BuLi to diisopropylamine in THF at -78 °C.

  • Enolate Formation: Slowly add 1.05 equivalents of the prepared LDA solution to the cooled THF. Then, add a solution of this compound (1.0 eq) in THF dropwise over 20 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Reaction: Add a solution of benzaldehyde (1.1 eq) in THF dropwise. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide without introducing a strong base.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, not a basic solution, to avoid post-reaction hydrolysis. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ 4: My reaction workup with an aqueous basic wash is causing significant product loss. How can I avoid this?

Answer: Product degradation during a basic workup is a common problem and stems from the same SNAr instability discussed in FAQ 1. Even a brief exposure to aqueous NaOH or KOH during an extraction can cause substantial hydrolysis, reducing your isolated yield.

Best Practices for Workup:

ActionRationale
Avoid Strong Bases Do not use aqueous solutions of NaOH, KOH, or LiOH for washing.
Use Mild Bases If a basic wash is necessary to remove acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃).
Work Quickly & Cold Perform extractions quickly and, if possible, with pre-chilled solutions to minimize the contact time and slow the rate of hydrolysis.
Prefer Neutral/Acidic Wash If the product is stable to acid, a dilute acid wash (e.g., 1M HCl) followed by a brine wash is often safer than a basic wash.
Check Aqueous Layer If you suspect product loss, you can acidify the basic aqueous layer and re-extract to see if you can recover the hydrolyzed byproduct, confirming the degradation pathway.[5]

References

preventing byproduct formation in 1-(2-Chloropyridin-4-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloropyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Byproduct Formation

This section addresses specific issues that may arise during reactions with this compound. Each entry details the potential causes of byproduct formation and provides actionable solutions.

Issue 1: Formation of 1-(2-Hydroxypyridin-4-yl)ethanone (Pyridone) Byproduct

Question: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group in my reaction. What is causing this, and how can I prevent it?

Answer:

The formation of 1-(2-hydroxypyridin-4-yl)ethanone is a common byproduct that arises from the hydrolysis of the 2-chloro group. This byproduct exists in a tautomeric equilibrium with its pyridone form.

Causality: The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. Water, present as a solvent or impurity, can act as a nucleophile, particularly under basic or forcing acidic conditions, leading to the displacement of the chloride.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Non-Aqueous Base Selection: If a base is required, opt for non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: In cases where a protic solvent is necessary, consider using tertiary alcohols like t-butanol. It has been shown that reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol can surprisingly lead to high yields of the desired product while minimizing hydrolysis.[1]

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of hydrolysis.

Experimental Protocol: Minimizing Hydrolysis in a Suzuki-Miyaura Coupling

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification n1 Oven-dry glassware n2 Use anhydrous solvents n1->n2 n3 Degas solvents n2->n3 r4 Add degassed solvent n3->r4 r1 Charge flask with This compound, boronic acid, and base (e.g., K₂CO₃) r2 Add Pd catalyst and ligand r1->r2 r3 Backfill with Argon r2->r3 r3->r4 r5 Heat to optimal temperature (e.g., 80-100°C) r4->r5 w1 Cool to room temperature r5->w1 w2 Aqueous work-up w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry over Na₂SO₄ w3->w4 w5 Purify by column chromatography w4->w5

Caption: Workflow for Minimizing Hydrolysis.

Issue 2: Low Yield and Complex Byproduct Profile in Cross-Coupling Reactions

Question: My Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction with this compound is giving a low yield of the desired product and a mixture of byproducts. How can I optimize this?

Answer:

Low yields and multiple byproducts in cross-coupling reactions involving this compound can stem from several factors, including catalyst deactivation, competing side reactions of the starting material, or decomposition of the product.

Causality:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can couple with itself to form symmetric byproducts.

  • Dehalogenation: The chloro group can be reduced to a hydrogen, resulting in the formation of 1-(pyridin-4-yl)ethanone.

  • Hydrolysis: As discussed in Issue 1, hydrolysis of the chloro group can occur if water is present.

Optimization Strategies:

A systematic approach to optimizing your cross-coupling reaction is crucial. The following table provides a starting point for screening conditions.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Varying the palladium source can impact catalytic activity and stability.
Ligand SPhos, XPhos, RuPhos (for Buchwald-Hartwig)Bulky electron-rich phosphine ligands can promote reductive elimination and prevent catalyst deactivation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base can significantly influence the reaction rate and byproduct profile. K₃PO₄ is often effective in Suzuki couplings.
Solvent Toluene, 1,4-Dioxane, DMF, THFThe solvent can affect the solubility of reagents and the stability of the catalyst. A solvent screen is highly recommended.
Temperature 80-110 °CA balance must be struck between a sufficient reaction rate and the potential for thermal decomposition.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

  • Set up an array of small-scale reactions in parallel.

  • In each reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • To each vessel, add a different combination of palladium catalyst (1-5 mol%) and ligand.

  • Add a degassed solvent to each vessel.

  • Heat the reactions to the desired temperature and monitor by TLC or LC-MS.

  • Analyze the crude reaction mixtures to determine the optimal conditions for yield and purity.

G cluster_main Troubleshooting Cross-Coupling Reactions cluster_params Key Parameters to Optimize cluster_byproducts Common Byproducts A Low Yield/ Byproducts B Catalyst/Ligand A->B Investigate C Base A->C Investigate D Solvent A->D Investigate E Temperature A->E Investigate F Hydrolysis Product G Homocoupling Product H Dehalogenated Product

Caption: Key Optimization Parameters for Cross-Coupling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound, and how can they affect my reaction?

A1: Common impurities can include starting materials from its synthesis, such as 2-chloro-4-cyanopyridine, and over-chlorinated species. The presence of residual water or acid can lead to the hydrolysis byproduct (1-(2-hydroxypyridin-4-yl)ethanone). It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use. If significant impurities are present, purification by recrystallization or column chromatography may be necessary.

Q2: Can the acetyl group participate in side reactions?

A2: Yes, the acetyl group has its own reactivity. Under strongly basic conditions, particularly with hindered bases like lithium diisopropylamide (LDA), deprotonation of the α-carbon can occur, leading to the formation of an enolate. This enolate can then participate in side reactions such as self-condensation (aldol reaction) or reaction with other electrophiles in the mixture. If your reaction conditions are strongly basic, consider protecting the ketone or using milder conditions if possible.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Long-term storage under an inert atmosphere is recommended to prevent gradual hydrolysis.

Q4: Are there any known incompatibilities with common reagents?

A4: Besides the potential for hydrolysis with aqueous acids and bases, be cautious with strong reducing agents (e.g., NaBH₄), which can reduce the acetyl group to an alcohol. Also, as a pyridine derivative, it can act as a ligand for various transition metals, which may interfere with certain catalytic processes.

References

Technical Support Center: Synthesis of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-acetylpyridine, is a critical intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique structure allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This guide provides an in-depth look at alternative synthetic routes, troubleshooting common experimental issues, and frequently asked questions to support your research and development efforts.

Alternative Synthetic Routes: A Comparative Overview

While several methods exist for the synthesis of this compound, they can be broadly categorized into a few key strategies. Understanding the advantages and disadvantages of each can help in selecting the most appropriate route for your specific needs.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Route 1: Grignard Reaction with a Nitrile 2-Chloro-4-cyanopyridineMethylmagnesium bromideHigh (~96%)[2]High yield, relatively straightforward procedure.Grignard reagents are sensitive to moisture and protic solvents.
Route 2: Weinreb Ketone Synthesis 2-Chloro-N-methoxy-N-methylisonicotinamideMethylmagnesium bromideHigh (~96%)[2]Excellent yields, avoids over-addition common with Grignard reactions on other carbonyl derivatives.Requires preparation of the Weinreb amide, adding an extra step.
Route 3: Friedel-Crafts Acylation 2-ChloropyridineAcetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃)VariableA classic method for forming aryl ketones.Pyridine ring is deactivated, making Friedel-Crafts reactions challenging; risk of polysubstitution and rearrangement.[3]
Route 4: Oxidation of a Secondary Alcohol 1-(2-Chloropyridin-4-yl)ethanolOxidizing agent (e.g., PCC, DMP)Good to highCan be a clean and high-yielding reaction.Requires the synthesis of the precursor alcohol.

Troubleshooting Guides and FAQs

Here we address common issues encountered during the synthesis of this compound, with a focus on the Grignard reaction with 2-chloro-4-cyanopyridine, a widely used and high-yielding method.

FAQ 1: My Grignard reaction is not initiating. What are the possible causes and solutions?

Possible Causes:

  • Wet Glassware or Solvents: Grignard reagents are highly reactive towards protic sources, including water.[4][5] Any moisture will quench the reagent as it forms.

  • Inactive Magnesium: The surface of magnesium turnings can become oxidized, preventing the reaction with the alkyl halide.

  • Impure Alkyl Halide: Inhibitors or impurities in the methyl iodide or bromide can prevent the formation of the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.

  • Activate Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates the activation of the magnesium surface.

  • Initiate the Reaction: A small amount of the alkyl halide solution can be added initially. Gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.[6]

FAQ 2: The yield of my Grignard reaction is low, and I have a significant amount of side products. What went wrong?

Possible Causes:

  • Side Reactions of the Grignard Reagent: Grignard reagents can react with the starting nitrile to form a dimeric side product.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting material.

  • Work-up Issues: Hydrolysis of the intermediate imine magnesium salt requires careful addition of an aqueous acid.[7] Premature or uncontrolled hydrolysis can lead to the formation of byproducts.

Troubleshooting Steps:

  • Control Reaction Temperature: The addition of the Grignard reagent to the nitrile should be done at a low temperature (e.g., 0 °C) to minimize side reactions.[2]

  • Ensure Complete Reaction: Monitor the reaction by thin-layer chromatography (TLC) to ensure all the starting material has been consumed before proceeding with the work-up.

  • Careful Quenching: The reaction mixture should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[2][8] This ensures a controlled hydrolysis of the intermediate to the desired ketone.

FAQ 3: Can I use Friedel-Crafts acylation to synthesize this compound?

While theoretically possible, Friedel-Crafts acylation of 2-chloropyridine is generally not a preferred method. The pyridine ring is an electron-deficient aromatic system, which is deactivated towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[9] The reaction, if it proceeds, often requires harsh conditions and may result in low yields and a mixture of isomers.

Experimental Protocol: Grignard Route from 2-Chloro-4-cyanopyridine

This protocol details a reliable method for the synthesis of this compound.

Materials:

  • 2-Chloro-4-cyanopyridine

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with 2-Chloro-4-cyanopyridine:

    • Prepare a solution of 2-chloro-4-cyanopyridine in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Add the 2-chloro-4-cyanopyridine solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Grignard Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Imine Magnesium Salt Grignard->Intermediate Nucleophilic Addition Nitrile 2-Chloro-4-cyanopyridine Nitrile->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Hydrolysis Hydrolysis Quench->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via Grignard reaction.

Reaction Mechanism: Grignard Addition to Nitrile

References

Technical Support Center: Suzuki Coupling with 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-(2-Chloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet crucial substrate. Here, we delve into the nuances of ligand effects, troubleshoot common experimental hurdles, and provide optimized protocols to enhance your reaction success.

Introduction: The Challenge of 2-Chloropyridines

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1] However, substrates like this compound present unique challenges. The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the ring nitrogen and the acetyl group, can complicate the catalytic cycle and often leads to low yields or reaction failure.[2][3] The strength of the C-Cl bond makes oxidative addition, a critical step in the catalytic cycle, particularly difficult.[4][5]

The success of this transformation hinges on the careful selection of the palladium catalyst and, most importantly, the ancillary ligand. The ligand's steric and electronic properties are paramount in stabilizing the palladium center, facilitating oxidative addition, and promoting the desired reductive elimination to form the product.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is sluggish, or I'm observing no product formation. What are the likely causes?

Answer: A stalled reaction with this compound is a frequent issue. The primary culprits are often an insufficiently active catalyst system or catalyst inhibition.

  • Inactive Catalyst System: The C-Cl bond of 2-chloropyridines is notoriously difficult to activate.[4][5] Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[3] You need a more potent system, typically one that forms a monoligated Pd(0) species in solution, which is highly catalytically active.[8]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition step.[8] Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[9]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the oxygen of the acetyl group can act as Lewis bases and coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of deactivation, preventing it from participating in the catalytic cycle.[2][3]

    • Solution: The use of sterically hindered ligands can mitigate this issue. The bulk of the ligand can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active.[10]

Question 2: I'm seeing significant amounts of side products, mainly the dehalogenated starting material (1-(pyridin-4-yl)ethanone) and homocoupled boronic acid. How can I minimize these?

Answer: The formation of these side products points to specific, competing reaction pathways that need to be suppressed.

  • Dehalogenation: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.

    • Mitigation:

      • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote side reactions.[3]

      • Solvent Choice: Some solvents can act as hydride donors. Ensure you are using high-purity, anhydrous solvents.[3]

      • Ligand and Base Selection: The choice of ligand and base can influence the rate of dehalogenation. Screening different combinations may be necessary.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[11]

    • Mitigation:

      • Thorough Degassing: As with dehalogenation, minimizing oxygen is critical.[12]

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote efficient reduction to the active Pd(0) state.[3]

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes suppress homocoupling of the halide partner, but an excess of the boronic acid can lead to its own homocoupling. Careful optimization of the stoichiometry is key.

Question 3: My reaction yield is inconsistent and not reproducible. What factors should I investigate?

Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation, a reaction with water that cleaves the C-B bond, especially at elevated temperatures.[2][13] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][14]

    • Base Quality: The base is crucial for activating the boronic acid.[15][16] Use a fresh, high-quality, and finely powdered base to ensure consistent activity. Some bases can be hygroscopic, so proper storage is important.

  • Reaction Setup:

    • Inert Atmosphere: As mentioned, inconsistent degassing can lead to variable results.[12]

    • Stirring: For heterogeneous mixtures (e.g., with K₃PO₄), efficient stirring is critical for reproducible results.

    • Temperature Control: Ensure accurate and consistent temperature control.

Frequently Asked Questions (FAQs)

What is the role of the phosphine ligand in the Suzuki coupling?

The phosphine ligand plays a multifaceted and critical role:

  • Solubilizes and Stabilizes the Palladium Catalyst: It keeps the palladium species soluble in the organic solvent.[17]

  • Facilitates Oxidative Addition: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.[6][7]

  • Promotes Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[6][7]

  • Controls the Coordination Number: Bulky ligands favor the formation of monoligated palladium complexes, which are often the most active catalytic species.[8]

How do steric and electronic effects of the ligand influence the reaction?

The electronic and steric properties of the ligand are intertwined and must be balanced for optimal reactivity.[18]

  • Electronic Effects: Electron-donating ligands are generally preferred for coupling with electron-poor aryl chlorides like this compound. They make the palladium center more nucleophilic, accelerating the oxidative addition step.[19]

  • Steric Effects: Increased steric bulk on the ligand can accelerate the reductive elimination step.[20] However, excessively bulky ligands can sometimes hinder other steps in the catalytic cycle or promote side reactions.[11] A careful balance is necessary.

Which class of ligands is most effective for this substrate?

For challenging substrates like 2-chloropyridines, bulky, electron-rich monophosphine biaryl ligands (Buchwald-type ligands) have shown superior performance.[10][21]

Ligand TypeKey CharacteristicsExamplesPerformance with 2-Chloropyridines
Triarylphosphines Readily available, moderate electron donors.PPh₃, P(o-tol)₃Generally low to moderate yields. Often require higher temperatures and catalyst loadings.
Bulky Alkylphosphines Strongly electron-donating, sterically demanding.P(t-Bu)₃, PCy₃Can be effective but are often air-sensitive.
Buchwald Biaryl Phosphines Bulky, electron-rich, and often air-stable.SPhos, XPhos, RuPhos, DavePhosGenerally provide the highest yields and catalytic activity for this class of substrates.[9][22]
N-Heterocyclic Carbenes (NHCs) Strongly electron-donating, sterically tunable.IPr, SIMesCan be very effective alternatives to phosphine ligands.[6]
What are the recommended starting conditions for optimization?

A good starting point for optimizing the Suzuki coupling of this compound would be:

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos or XPhos (1.2-1.5 equivalents relative to Pd)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene. A small amount of water can sometimes be beneficial.[3]

  • Temperature: 80-110 °C

Systematic screening of these parameters is often necessary to achieve the best results.[23][24]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling with SPhos

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)[3]

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd Boronate R2-B(OR)3- Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4 vs. Buchwald) Start->CheckCatalyst CheckInhibition Is catalyst inhibition occurring? (Pyridine coordination) Start->CheckInhibition CheckSideReactions Are side reactions dominant? (Dehalogenation, Homocoupling) Start->CheckSideReactions OptimizeLigand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) CheckCatalyst->OptimizeLigand No CheckInhibition->OptimizeLigand Yes OptimizeBaseSolvent Screen Bases and Solvents (K3PO4, Cs2CO3 in Dioxane/Toluene) CheckSideReactions->OptimizeBaseSolvent Yes ImproveSetup Improve Reaction Setup (Degassing, Anhydrous Conditions) CheckSideReactions->ImproveSetup Yes Success Improved Yield OptimizeLigand->Success OptimizeBaseSolvent->Success ImproveSetup->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 1-(2-Chloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for navigating the crucial role of solvent selection in the reactivity of this versatile building block.

The reactivity of this compound, also known as 4-acetyl-2-chloropyridine, is dominated by Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The acetyl group at the C4 (para) position is a strong electron-withdrawing group (EWG) that activates the pyridine ring, making it susceptible to attack by nucleophiles.[1][2][3] The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, yield, and side product formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and reaction of this compound.

Q1: What is the primary reaction pathway for this compound, and why is solvent choice so critical?

A1: The primary pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a two-step mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

The solvent is critical because it must stabilize the highly polar, negatively charged Meisenheimer complex formed in the rate-determining first step.[5][6] An appropriate solvent facilitates the formation of this intermediate, thereby increasing the reaction rate. Conversely, a poor solvent choice can hinder this stabilization or even deactivate the nucleophile, leading to a sluggish or failed reaction.[7]

Q2: My SNAr reaction is slow or not proceeding to completion. Could the solvent be the issue?

A2: Yes, the solvent is a very likely cause. A slow or incomplete reaction is often observed when using solvents that are not suitable for SNAr reactions. Specifically, polar protic solvents like ethanol, methanol, or water can significantly hinder the reaction. These solvents form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, amides), creating a "solvent cage" around them.[7][8][9] This solvation shell stabilizes the nucleophile, reduces its reactivity, and increases the energy barrier for the initial attack on the pyridine ring.

Q3: Which class of solvents is generally recommended for SNAr reactions with this substrate, and why?

A3: Polar aprotic solvents are highly recommended. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).[10][11] These solvents have strong dipole moments that can effectively stabilize the charged Meisenheimer intermediate.[6] However, they cannot act as hydrogen bond donors. This means they do not form a tight solvent cage around the nucleophile, leaving it "naked" and highly reactive.[7][11] Studies have specifically shown that DMSO can effectively promote the SNAr amination of chloropyridines.[12]

Q4: I am observing significant side product formation. How can solvent selection mitigate this?

A4: Solvent choice can influence selectivity and minimize side reactions. For instance, if the nucleophile has multiple reactive sites, the polarity of the solvent can influence which site is more reactive. More importantly, using an optimal solvent like DMSO or DMF often allows the reaction to proceed under milder temperature conditions.[1] Running the reaction at a lower temperature can prevent the formation of thermal degradation products or other unwanted side products, such as tar-like substances.[10]

Q5: Can I use "green" solvents like water or ethanol for this reaction? What are the potential drawbacks?

A5: While there is a strong drive towards using greener solvents, polar protic solvents like water and ethanol are generally not ideal for SNAr reactions for the reasons mentioned in A2 (deactivation of the nucleophile). However, it is not impossible. Some published methods have demonstrated successful SNAr on heteroaryl chlorides using water, often at elevated temperatures and in the presence of a base like potassium fluoride (KF).[13] This success might be attributed to an "on-water" effect where the reaction occurs at the interface of immiscible reactants.[13] If you choose this route, be prepared for potentially longer reaction times, higher temperatures, and the need for careful optimization compared to using a standard polar aprotic solvent.

Section 2: Troubleshooting Guide
Symptom Probable Solvent-Related Cause Recommended Solution
Low or No Product Yield Use of a polar protic solvent (e.g., ethanol, water) is deactivating the nucleophile.Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance nucleophilicity.[7][11][12]
Solvent is not polar enough to stabilize the Meisenheimer complex (e.g., toluene, hexanes).Increase solvent polarity. Use DMSO (dielectric constant ε=47) or DMF (ε=37) for optimal stabilization of the charged intermediate.[11]
Solvent contains water or other protic impurities.Use anhydrous (dry) solvents. Ensure glassware is thoroughly dried before use. Impurities can consume reagents or interfere with the reaction.[10]
Reaction Forms a Dark, Tarry Substance Reaction temperature is too high, causing degradation.Use a more effective polar aprotic solvent (like DMSO) that allows the reaction to proceed at a lower temperature. This minimizes thermal decomposition.[10]
Inconsistent Results Batch-to-Batch Variability in solvent quality or water content.Standardize the source and grade of the solvent. Always use a fresh bottle of anhydrous solvent or properly distill and store it.[10]
Product is Difficult to Purify Solvent choice leads to side reactions or incomplete conversion.Optimize the solvent to drive the reaction to completion, which simplifies purification. A cleaner reaction crude requires less demanding purification steps.[10]
Section 3: Data & Protocols
Table 1: Solvent Selection Guide for SNAr Reactions
SolventClassDielectric Constant (ε)Boiling Point (°C)Suitability for SNAr on this compound
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Excellent: Superior stabilization of the intermediate; allows for a wide temperature range.[11][12]
N,N-Dimethylformamide (DMF) Polar Aprotic37153Excellent: A very common and effective choice for SNAr reactions.[11]
Acetonitrile (MeCN) Polar Aprotic3882Good: Effective, but its lower boiling point limits the reaction temperature.[10]
Tetrahydrofuran (THF) Polar Aprotic7.666Moderate: Less polar than other aprotics; may result in slower reactions. Often used in combination with other solvents.[10]
Ethanol (EtOH) Polar Protic2478Poor: Tends to solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[7][9]
Water (H₂O) Polar Protic80100Poor/Conditional: Generally unsuitable, but can work under specific conditions (e.g., with KF at high temperatures).[13]
Toluene Nonpolar2.4111Very Poor: Insufficient polarity to stabilize the charged Meisenheimer complex.
Experimental Protocol: General Procedure for Amination

This protocol describes a general method for the SNAr reaction of this compound with a secondary amine (e.g., morpholine) as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 eq) as a base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO via syringe. Stir the mixture for 5-10 minutes to ensure dissolution/suspension. Add the amine nucleophile (e.g., morpholine, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The optimal temperature should be determined by preliminary experiments.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material should be consumed over time, and a new, more polar product spot should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Section 4: Mechanistic & Workflow Visualizations

Diagram 1: SNAr Mechanism & Solvent Role

SNAr_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node solvent_node solvent_node arrow_style arrow_style sub This compound + Nucleophile (Nu⁻) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition - RDS) prod Substituted Product + Cl⁻ mc->prod - Cl⁻ (Elimination) solvent Polar Aprotic Solvent (e.g., DMSO) solvent->mc Stabilizes Negative Charge

Caption: The SNAr mechanism showing the rate-determining addition step and the crucial role of a polar aprotic solvent in stabilizing the Meisenheimer complex.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Low or No Yield check_reagents Verify Purity of Reagents & Nucleophile start->check_reagents q1 Is the solvent polar aprotic? q2 Is the solvent anhydrous? q1->q2 Yes sol1 Switch to DMSO, DMF, or MeCN q1->sol1 No q3 Is the temperature optimized? q2->q3 Yes sol2 Use fresh anhydrous solvent; dry glassware q2->sol2 No q3->start No, Re-optimize sol3 Increase temperature cautiously or extend reaction time q3->sol3 Yes, but still low yield check_reagents->q1

Caption: A logical workflow for troubleshooting low-yield SNAr reactions, focusing on solvent-related issues.

Section 5: References
  • Benchchem. Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. 1

  • Benchchem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. 10

  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. 5

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. 7

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. 2

  • Espinosa, J. F., et al. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. 12

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 4

  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. 11

  • The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. 8

  • The Organic Chemistry Tutor. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. 6

  • Walsh, K., Sneddon, H. F., & Moody, C. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. 13

  • Weldegirma, S. Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 3

References

Validation & Comparative

A Researcher's Guide to 1H NMR Spectral Interpretation: The Case of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Chloropyridin-4-yl)ethanone. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It contextualizes the spectrum by comparing it with structurally related analogues—pyridine, 2-chloropyridine, and 4-acetylpyridine—to provide a comprehensive understanding of substituent effects on the pyridine ring.

Introduction: The Importance of Structural Verification

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for therapeutic applications. Accurate structural confirmation is a non-negotiable prerequisite for its use in any synthetic workflow. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering precise insights into the electronic environment of each proton within the molecule. This guide will dissect the ¹H NMR spectrum of this compound, demonstrating how chemical shift and coupling constant data can be logically interpreted and validated against related structures.

Predicting the Spectrum: An Analysis of Substituent Effects

Before examining the experimental data, a logical prediction of the ¹H NMR spectrum can be made by analyzing the electronic influence of the substituents on the pyridine ring.

  • The Pyridine Ring : The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of all ring protons compared to benzene. The protons alpha to the nitrogen (C2 and C6) are the most deshielded.

  • 2-Chloro Substituent : The chlorine atom at the C2 position is an electron-withdrawing group. It exerts a strong negative inductive effect (-I), which deshields nearby protons, particularly at the adjacent C3 position. It also has a weak, deactivating positive resonance effect (+R).

  • 4-Acetyl Substituent : The acetyl group at the C4 position is also strongly electron-withdrawing, primarily through its negative resonance effect (-R) and a significant negative inductive effect (-I). This will strongly deshield adjacent protons at the C3 and C5 positions.

Based on this analysis, we can predict the following for the three aromatic protons (H-3, H-5, H-6) and the methyl protons:

  • Chemical Shifts (δ) : All aromatic protons will be in the downfield region (>7.0 ppm). H-6, being alpha to the nitrogen, is expected to be the most downfield. H-3 and H-5 will also be significantly deshielded due to the adjacent electron-withdrawing groups. The singlet for the acetyl methyl protons will appear in the aliphatic region (~2.5-2.7 ppm).

  • Multiplicities : The methyl group (-CH₃) will be a singlet. For the aromatic system, we expect H-6 to be a doublet (coupled to H-5), H-5 to be a doublet of doublets (coupled to H-6 and H-3), and H-3 to be a doublet (coupled to H-5).

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions N [pos="0,0!", label="N"]; C2 [pos="1.2,-0.7!", label="C"]; C3 [pos="1.2,-2.1!", label="C"]; C4 [pos="0,-2.8!", label="C"]; C5 [pos="-1.2,-2.1!", label="C"]; C6 [pos="-1.2,-0.7!", label="C"]; Cl [pos="2.4,-0.1!", label="Cl", fontcolor="#34A853"]; H3 [pos="2.2,-2.6!", label="H-3", fontcolor="#EA4335"]; C_ac [pos="0,-4.2!", label="C"]; O_ac [pos="1,-4.7!", label="O"]; CH3_ac [pos="-1.2,-4.9!", label="CH₃", fontcolor="#4285F4"]; H5 [pos="-2.2,-2.6!", label="H-5", fontcolor="#EA4335"]; H6 [pos="-2.2,-0.1!", label="H-6", fontcolor="#EA4335"];

// Define edges for pyridine ring N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N;

// Double bonds edge [style=invis]; N -- C6 [len=1.2]; C2 -- C3 [len=1.2]; C4 -- C5 [len=1.2];

// Substituents edge [style=solid]; C2 -- Cl; C3 -- H3; C4 -- C_ac; C_ac -- O_ac [style=double]; C_ac -- CH3_ac; C5 -- H5; C6 -- H6; } caption Structure of this compound with proton labels.

Comparative ¹H NMR Data Analysis

To objectively evaluate the spectrum of this compound, its data is presented alongside that of pyridine, 2-chloropyridine, and 4-acetylpyridine. All data is for samples dissolved in CDCl₃.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -COCH₃ 2.68 s -
H-3 7.78 d J = 0.8 Hz
H-5 7.64 dd J = 5.2, 1.6 Hz
H-6 8.61 d J = 5.2 Hz
4-Acetylpyridine-COCH₃2.64s-
H-3, H-57.73dJ = 6.2 Hz
H-2, H-68.86dJ = 6.2 Hz
2-ChloropyridineH-37.26ddJ = 7.6, 1.9 Hz
H-47.68tdJ = 7.7, 1.9 Hz
H-57.23m-
H-68.32dddJ = 4.8, 1.9, 0.9 Hz
PyridineH-4 (γ)7.74ttJ = 7.7, 1.8 Hz
H-3, H-5 (β)7.36dddJ = 7.7, 4.8, 0.9 Hz
H-2, H-6 (α)8.60dddJ = 4.8, 1.8, 0.9 Hz

Data for this compound sourced from literature reports. Data for comparison compounds sourced from the Spectral Database for Organic Compounds (SDBS). Minor variations in reported values may exist between sources.

In-Depth Spectral Interpretation

The experimental data aligns well with our initial predictions and a comparative analysis reveals the distinct electronic contributions of each substituent.

  • H-6 (8.61 ppm) vs. Analogues : This proton, being alpha to the nitrogen, is the most downfield signal. Its chemical shift is very similar to the alpha protons of pyridine (8.60 ppm) but is significantly deshielded compared to the H-6 of 2-chloropyridine (8.32 ppm). This indicates that the powerful electron-withdrawing effect of the 4-acetyl group has a more pronounced deshielding influence on the transannular H-6 proton than the chloro group at the adjacent C2 position.

  • H-5 (7.64 ppm) vs. Analogues : This proton is ortho to the acetyl group. Its chemical shift is slightly shielded relative to the corresponding H-3/H-5 protons in 4-acetylpyridine (7.73 ppm). This shielding can be attributed to the electron-donating resonance effect (+R) of the chlorine atom at the C2 position, which partially counteracts the deshielding from the acetyl group.

  • H-3 (7.78 ppm) vs. Analogues : This proton is ortho to the chloro group and meta to the acetyl group. It is the most downfield of the two β-protons (H-3 and H-5). This is a result of the combined deshielding from the adjacent chloro group's inductive effect and the resonance-withdrawing effect of the acetyl group. It is significantly downfield compared to the H-3 proton in 2-chloropyridine (7.26 ppm), highlighting the strong influence of the C4-acetyl group.[1]

  • -COCH₃ (2.68 ppm) vs. 4-Acetylpyridine (2.64 ppm) : The chemical shift of the acetyl methyl protons is nearly identical in both the target molecule and 4-acetylpyridine. This is expected, as the methyl group is insulated from the direct electronic effects of the C2-chloro substituent by the carbonyl group and the pyridine ring.

Standardized Protocol for ¹H NMR Data Acquisition

To ensure data integrity and reproducibility, the following protocol for acquiring ¹H NMR spectra of heterocyclic compounds like this compound is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 0.03% Tetramethylsilane, TMS). c. Cap the vial and gently vortex or sonicate until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

3. Data Acquisition: a. Set the appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm for this compound). b. Use a standard 1D proton pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. c. Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum manually to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze and report the chemical shift (δ in ppm), multiplicity (e.g., s, d, dd), and coupling constants (J in Hz) for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D Proton Spectrum shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Internal Standard (TMS) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze δ, Multiplicity, J integrate->analyze

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental principles of structural spectroscopy. The chemical shifts and coupling patterns are logically dictated by the electronic nature of the nitrogen heteroatom and the chloro and acetyl substituents. By comparing the spectrum to simpler, related molecules, each substituent's specific contribution to the overall spectral appearance can be confidently assigned. This comparative approach serves as a self-validating system, enhancing the trustworthiness of the structural elucidation for researchers in the field.

References

mass spectrum fragmentation pattern of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrum Fragmentation of 1-(2-Chloropyridin-4-yl)ethanone: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the mechanistic underpinnings of the fragmentation process, comparing the titular compound with key structural analogs to provide a deeper understanding of how substituent and core structure modifications influence fragmentation pathways.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase.[1][2] This process is energetic enough to eject an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M•⁺).[1][2]

The internal energy imparted during ionization renders the molecular ion unstable, causing it to break apart into smaller, charged fragments and neutral radicals.[1][3] Only the charged fragments are accelerated and detected by the mass spectrometer.[4] The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint, providing invaluable information for structural elucidation.[3]

Predicted Fragmentation of this compound

The structure of this compound incorporates three key features that dictate its fragmentation: a ketone carbonyl group, a chlorinated aromatic ring, and a pyridine nucleus. The interplay of these features governs the formation of the observed ions.

The Molecular Ion

The first crucial observation in the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with a characteristic relative intensity ratio of approximately 3:1.[5][6][7] For this compound (C₇H₆ClNO), the nominal molecular weight is 155 Da (using ³⁵Cl). Therefore, we expect to see a molecular ion peak at m/z 155 and an M+2 isotope peak at m/z 157 .

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable product ions.[8] For ketones, the most prominent initial fragmentation is typically alpha-cleavage adjacent to the carbonyl group.[9][10]

  • Alpha-Cleavage (α-cleavage): This pathway involves the homolytic cleavage of a bond adjacent to the carbonyl carbon.[3][9]

    • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group is highly favorable. This results in the loss of a neutral methyl radical (mass 15) and the formation of a resonance-stabilized 2-chloropyridin-4-yl acylium ion. This ion is expected to be a major peak in the spectrum at m/z 140 (with its corresponding M+2 isotope peak at m/z 142 ).

    • Loss of the 2-Chloropyridin-4-yl Radical: The alternative alpha-cleavage involves the loss of the aromatic portion, forming the acetyl cation ([CH₃CO]⁺). This is a very common fragment for methyl ketones and gives a strong signal at m/z 43 .[10]

The following diagram illustrates these primary alpha-cleavage pathways.

G M [this compound]•⁺ m/z 155/157 loss1 - •CH₃ M->loss1 loss2 - •C₅H₃ClN M->loss2 frag1 [2-Cl-Pyridin-4-yl-C≡O]⁺ m/z 140/142 frag2 [CH₃C≡O]⁺ m/z 43 loss1->frag1 loss2->frag2

Caption: Primary α-cleavage fragmentation of the molecular ion.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions.

  • Decarbonylation: The acylium ion formed from the loss of the methyl radical (m/z 140/142) can subsequently lose a neutral carbon monoxide molecule (CO, mass 28). This is a common pathway for acylium ions and leads to the formation of the 2-chloropyridin-4-yl cation at m/z 112 (and its M+2 isotope at m/z 114 ).

  • Loss of Chlorine: The 2-chloropyridin-4-yl cation (m/z 112/114) can then lose a chlorine radical (•Cl) to form the pyridyl cation at m/z 77 .

This sequential fragmentation pathway is visualized below.

G frag1 [2-Cl-Pyridin-4-yl-C≡O]⁺ m/z 140/142 loss3 - CO frag1->loss3 frag3 [2-Cl-Pyridin-4-yl]⁺ m/z 112/114 loss4 - •Cl frag3->loss4 frag4 [C₅H₄N]⁺ m/z 77 loss3->frag3 loss4->frag4

Caption: Secondary fragmentation of the primary acylium ion.

Comparative Fragmentation Analysis

To understand the influence of the chlorine atom and the pyridine ring, we compare the fragmentation of this compound with that of 1-(2-chlorophenyl)ethanone and 1-(pyridin-2-yl)ethanone.

Experimental Protocol: EI-MS

The following is a representative, generalized protocol for acquiring EI mass spectra. Specific instrument parameters may vary.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or the gas chromatography (GC) column outlet. The sample is vaporized by heating in a high-vacuum source.

  • Ionization: The gaseous analyte molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Comparison with 1-(2-chlorophenyl)ethanone

This compound replaces the pyridine ring with a benzene ring, allowing for an assessment of the nitrogen heteroatom's influence. The mass spectrum is available from the NIST WebBook.[11][12]

  • Molecular Ion: m/z 154/156. The fragmentation is dominated by similar alpha-cleavage pathways.

  • Loss of •CH₃: A strong peak at m/z 139/141 corresponds to the formation of the [2-chlorobenzoyl]⁺ cation.

  • Loss of CO: This ion loses CO to form the 2-chlorophenyl cation at m/z 111/113 .

  • Loss of •Cl: The 2-chlorophenyl cation can lose a chlorine radical to form the phenyl cation at m/z 77 .

The primary difference lies in the stability and subsequent fragmentation of the aromatic cation. The pyridine ring in our target compound has the potential for additional fragmentation pathways, such as the loss of HCN, which are not available to the benzene ring.

Comparison with 1-(pyridin-2-yl)ethanone

This analog removes the chlorine substituent, isolating the effect of the halogen on the fragmentation pattern. The mass spectrum is available from the NIST WebBook.[13][14]

  • Molecular Ion: A strong peak at m/z 121 . There is no M+2 peak.

  • Loss of •CH₃: The base peak is at m/z 106 , corresponding to the formation of the [pyridin-2-yl-C≡O]⁺ acylium ion.

  • Loss of CO: This ion loses CO to produce the pyridyl cation at m/z 78 .

  • Acetyl Cation: A strong peak at m/z 43 is also observed.

The absence of the chlorine atom simplifies the spectrum and shifts all chlorine-containing fragments down by 35 m/z units. The fundamental pathways of alpha-cleavage and subsequent decarbonylation remain the same, highlighting their importance in the fragmentation of acetyl-aromatic systems.

Summary of Key Fragmentation Data

The table below summarizes the key expected and observed fragments for this compound and its structural analogs.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureThis compound1-(2-chlorophenyl)ethanone[11]1-(pyridin-2-yl)ethanone[13]
155/157[M]•⁺--
154/156[M]•⁺--
140/142[M - CH₃]⁺--
139/141[M - CH₃]⁺--
121[M]•⁺--
112/114[M - CH₃ - CO]⁺--
111/113[M - CH₃ - CO]⁺--
106[M - CH₃]⁺--
78[M - CH₃ - CO]⁺--
77[Aromatic Cation - Cl]⁺-
43[CH₃CO]⁺

Conclusion

The mass spectrum fragmentation of this compound is logically predictable and dominated by well-established pathways for aromatic ketones. The primary fragmentation event is alpha-cleavage, leading to the formation of either a stable acylium ion at m/z 43 or the [M-15]⁺ ion at m/z 140/142. The latter undergoes a characteristic secondary fragmentation by losing carbon monoxide. The presence of the chlorine atom is readily identified by the M/M+2 isotopic pattern for all chlorine-containing fragments. Comparative analysis with its phenyl and non-halogenated analogs confirms that while the core fragmentation mechanism (alpha-cleavage) is conserved, the specific masses of the fragments and the potential for secondary ring fragmentation are directly influenced by the composition of the aromatic ring and its substituents. This systematic approach to spectral interpretation is a powerful tool in the structural confirmation of novel chemical entities in drug discovery and development.

References

A Comparative Guide to the Reactivity of 2-Chloropyridine and 4-Chloropyridine Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, chloropyridines serve as foundational building blocks for the synthesis of a myriad of functionalized molecules, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. This guide provides an in-depth comparative analysis of the reactivity of 2-chloropyridine and 4-chloropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles, experimental data from analogous systems, and detailed protocols for empirical validation.

The Decisive Role of Electronic Stabilization in SNAr Reactions

The susceptibility of a chloropyridine to nucleophilic attack is fundamentally governed by the stability of the high-energy anionic intermediate, known as the Meisenheimer complex, which is formed during the reaction. The established order of reactivity for chloropyridine isomers in SNAr reactions is unequivocally 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[1] This trend is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen and its ability to stabilize the transient negative charge.

For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.[2][3] In stark contrast, when the substitution occurs at the 3- (meta) position, the negative charge cannot be delocalized onto the nitrogen atom, resulting in a much less stable intermediate and a consequently slower reaction rate.[1]

The superior reactivity of 4-chloropyridine over 2-chloropyridine can be attributed to a more favorable delocalization of the negative charge in the Meisenheimer intermediate. In the case of 4-chloropyridine, the resonance structure that places the negative charge on the nitrogen atom is a major contributor to the stability of the intermediate. While the 2-isomer also benefits from this stabilization, the proximity of the negatively charged nitrogen to the incoming nucleophile can introduce some degree of electrostatic repulsion, slightly destabilizing the transition state compared to the 4-isomer.

Mechanistic Insights: Visualizing Intermediate Stability

The stability of the Meisenheimer complex is the cornerstone of understanding the reactivity differences between 2- and 4-chloropyridine. The following diagram illustrates the resonance structures of the intermediates formed upon nucleophilic attack on each isomer.

Caption: Resonance stabilization of Meisenheimer intermediates.

Quantitative Reactivity Comparison: Experimental and Computational Data

While direct, side-by-side kinetic data for the parent 2- and 4-chloropyridines under identical conditions is not extensively reported in the literature, computational studies and experimental data from closely related analogs provide a clear and quantitative picture of the reactivity trend.

Computational Analysis of Activation Energies

Quantum mechanical calculations offer a powerful tool for predicting reactivity. The calculated relative activation energies for the SNAr reaction of chloropyridine isomers with a model nucleophile clearly demonstrate the energetic preference for substitution at the 4-position.

CompoundRelative Activation Energy (kcal/mol)
4-Chloropyridine 0.0
2-Chloropyridine +1.0
3-Chloropyridine +12.0
Note: Computational data provides a theoretical basis for the observed reactivity trend.[4]
Experimental Data from Pyridine N-Oxide Analogues

Pyridine N-oxides are valuable models for studying the electronic effects in SNAr reactions. The N-oxide group is a strong electron-withdrawing group, which enhances the reactivity of the pyridine ring. Kinetic studies on the reaction of chloropyridine N-oxides with piperidine provide experimental validation of the subtle differences in reactivity between the 2- and 4-positions.

CompoundApparent Unimolecular Rate Constant (k) at 80°C (s⁻¹)
2-Chloropyridine N-oxide 3.70 x 10⁻⁴
4-Chloropyridine N-oxide 1.02 x 10⁻⁴
3-Chloropyridine N-oxide 1.04 x 10⁻⁷
Data from the reaction with piperidine in methanol.[5]

Interestingly, in the N-oxide series, the 2-chloro isomer is slightly more reactive than the 4-chloro isomer. This can be rationalized by the strong inductive effect of the N-oxide group, which is most pronounced at the adjacent 2-position.

Experimental Data from N-Methylpyridone Analogues

Further experimental support for the enhanced reactivity of the 4-substituted isomer comes from studies on the hydrolysis of α-chloro-N-methylpyridones. In this system, the 4-pyridone derivative hydrolyzes more than five times faster than its 2-pyridone counterpart.[5] This is attributed to the greater zwitterionic character of the 4-pyridone structure, which enhances its electrophilicity.[5]

CompoundPseudo First-Order Rate Constant (k) at 50°C (s⁻¹)
2-Chloro-N-methyl-4-pyridone 7.2 x 10⁻⁵
6-Chloro-N-methyl-2-pyridone 1.4 x 10⁻⁵
Data from hydrolysis in 1.0 M NaOD in D₂O.[5]

Experimental Protocol: A Competitive Reactivity Study

To empirically determine the relative reactivity of 2-chloropyridine and 4-chloropyridine, a competitive reaction is the most robust method. This approach minimizes the influence of variations in reaction conditions by allowing both substrates to compete for a limited amount of nucleophile in the same reaction vessel.

Objective

To determine the relative rate of reaction of 2-chloropyridine and 4-chloropyridine with a nucleophile (e.g., piperidine) under identical conditions.

Materials
  • 2-Chloropyridine (reagent grade)

  • 4-Chloropyridine (reagent grade)

  • Piperidine (reagent grade)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

G Competitive Reactivity Experimental Workflow A 1. Prepare Stock Solutions - 2-Chloropyridine in DMF - 4-Chloropyridine in DMF - Piperidine in DMF - Internal Standard in DMF B 2. Set up Reaction - Add equimolar 2- and 4-chloropyridine - Add internal standard - Equilibrate at reaction temperature A->B C 3. Initiate Reaction - Add limiting amount of piperidine solution - Start timer B->C D 4. Monitor Reaction - Withdraw aliquots at time intervals - Quench with water C->D E 5. Sample Analysis - Extract with organic solvent - Analyze by GC-MS D->E F 6. Data Analysis - Quantify reactants and products - Calculate relative rate E->F

Caption: Workflow for the competitive reactivity experiment.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of 2-chloropyridine, 4-chloropyridine, and piperidine in anhydrous DMF.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in anhydrous DMF.

  • Reaction Setup:

    • In a clean, dry reaction vial, add 1.0 mL of the 0.1 M 2-chloropyridine solution and 1.0 mL of the 0.1 M 4-chloropyridine solution.

    • Add 0.5 mL of the 0.05 M internal standard solution.

    • Seal the vial with a septum and place it in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 80 °C). Allow the solution to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 0.2 mL of the 0.1 M piperidine solution (this makes piperidine the limiting reagent).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of deionized water.

  • Sample Preparation for GC-MS Analysis:

    • To each quenched sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the organic layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Analyze the samples using a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Develop a temperature program that provides good separation of 2-chloropyridine, 4-chloropyridine, 2-piperidinopyridine, 4-piperidinopyridine, and the internal standard.

    • Use the mass spectrometer in full scan mode to confirm the identity of each peak and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining 2-chloropyridine and 4-chloropyridine relative to the internal standard.

    • The relative rate constant (krel = k4-chloro / k2-chloro) can be determined from the relative rates of disappearance of the starting materials.

Practical Implications for Synthetic Strategy

The enhanced reactivity of 4-chloropyridine derivatives makes them highly valuable substrates for the rapid and efficient introduction of nucleophiles at the 4-position of the pyridine ring. This is particularly advantageous in medicinal chemistry, where the 4-substituted pyridine motif is a common feature in biologically active molecules.

While 2-chloropyridine is generally less reactive than its 4-substituted counterpart, it remains a versatile and widely used building block. The choice between a 2-chloro or 4-chloro starting material will ultimately depend on the desired final product and the specific reaction conditions that can be tolerated. In cases where both isomers could potentially lead to the desired product class, opting for the 4-chloro derivative may result in higher yields, faster reaction times, or the ability to use milder reaction conditions.

Conclusion

The comparative reactivity of 2- and 4-chloropyridine derivatives is a well-established principle in heterocyclic chemistry, rooted in the fundamental concepts of electronic stabilization of reaction intermediates. The 4-isomer consistently demonstrates superior reactivity in SNAr reactions due to the more effective delocalization of the negative charge in the Meisenheimer complex. This theoretical understanding, corroborated by computational and experimental data from analogous systems, provides a robust framework for synthetic chemists to make informed decisions in the design and execution of synthetic routes towards complex pyridine-containing target molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For active pharmaceutical ingredient (API) intermediates like 1-(2-Chloropyridin-4-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, robust and reliable analytical methods are crucial for ensuring quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of this compound, with a focus on the validation of these methods in accordance with international regulatory standards.

As a Senior Application Scientist, my experience has shown that a "one-size-fits-all" approach to method validation is seldom effective. The choice of analytical technique and the design of the validation protocol must be tailored to the specific physicochemical properties of the analyte and its intended use. This guide, therefore, moves beyond a simple recitation of procedural steps to explain the underlying scientific rationale for the proposed methods and validation strategies.

The Analyte: this compound

This compound is an aromatic ketone containing a pyridine ring. Its structure presents specific analytical challenges and opportunities. The presence of a chromophore (the substituted pyridine ring) makes it amenable to UV-Vis spectrophotometric detection, a common technique in High-Performance Liquid Chromatography (HPLC). Its volatility also allows for analysis by Gas Chromatography (GC).

Caption: Chemical Structure of this compound

Comparative Overview of Analytical Techniques

The two most suitable analytical techniques for the routine analysis of this compound in a pharmaceutical setting are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Primarily for volatile and thermally stable compounds.
Detection UV-Vis detection is highly suitable due to the analyte's chromophore.Flame Ionization Detection (FID) is a common and robust choice. Mass Spectrometry (MS) can provide higher specificity.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require dissolution in a volatile solvent and potentially derivatization for less volatile compounds.
Advantages High resolution, versatility, and well-established for pharmaceutical analysis. Capable of stability-indicating assays.High sensitivity and efficiency for volatile analytes.
Disadvantages Higher solvent consumption and potentially longer run times compared to modern GC methods.Requires the analyte to be thermally stable and volatile.

In-Depth Guide: Validation of a Proposed HPLC Method

A stability-indicating HPLC method is often the preferred choice for the analysis of pharmaceutical intermediates as it can separate the active ingredient from its degradation products and any process-related impurities.[1][2]

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like aromatic ketones.[3]
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Validation Protocol for the Proposed HPLC Method

The validation of the proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]

cluster_workflow HPLC Method Validation Workflow MV Method Validation Plan SS System Suitability MV->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob VR Validation Report Rob->VR

Caption: HPLC Method Validation Workflow

1. Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on a sample of this compound.[1][5] The sample will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

Acceptance Criteria: The method is considered specific if it can resolve the main peak of this compound from any degradation products and from a blank (placebo) injection. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous.

2. Linearity and Range

Linearity will be evaluated by analyzing a series of solutions of this compound at a minimum of five different concentrations, ranging from 50% to 150% of the expected working concentration.

Acceptance Criteria: A linear relationship between concentration and peak area is demonstrated if the correlation coefficient (r²) of the linear regression is ≥ 0.999.[6]

3. Accuracy (Recovery)

Accuracy will be determined by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis will be performed in triplicate at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[7]

4. Precision

Precision will be assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis will be repeated by a different analyst on a different day using a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[8]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of 3:1

  • LOQ: Signal-to-noise ratio of 10:1[6]

6. Robustness

The robustness of the method will be evaluated by making small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.

Hypothetical Validation Data for the Proposed HPLC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Passed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability passes under all varied conditions.Passed

In-Depth Guide: Validation of a Proposed GC Method

For a volatile and thermally stable compound like this compound, Gas Chromatography offers a high-sensitivity alternative to HPLC.

Proposed GC Method Parameters
ParameterProposed ConditionRationale
Column DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film thickness)A non-polar column suitable for the analysis of a wide range of compounds, including aromatic ketones.
Carrier Gas Helium or NitrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Oven Temperature Program Initial 100°C, ramp to 280°C at 10°C/minA temperature program allows for the separation of components with different boiling points.
Detector Flame Ionization Detector (FID)A robust and universally responsive detector for organic compounds.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Validation Protocol for the Proposed GC Method

The validation of the proposed GC method will also follow the ICH Q2(R2) guidelines. The validation parameters and their execution are similar to those for the HPLC method, with adjustments for the GC technique.

1. Specificity

Specificity will be demonstrated by analyzing a blank solvent and a placebo sample to ensure no interfering peaks at the retention time of this compound.

2. Linearity and Range

A series of at least five concentrations will be prepared and analyzed to establish the linear range of the method.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[9]

3. Accuracy (Recovery)

Accuracy will be assessed by spiking a placebo with known amounts of the analyte at three concentration levels.

Acceptance Criteria: Mean recovery within 98.0% to 102.0%.[6]

4. Precision

Repeatability and intermediate precision will be evaluated as described for the HPLC method.

Acceptance Criteria: RSD ≤ 2.0%.[6]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined from the signal-to-noise ratio.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of 3:1

  • LOQ: Signal-to-noise ratio of 10:1[10]

6. Robustness

Robustness will be tested by introducing small variations in parameters such as:

  • Inlet temperature (± 10°C)

  • Oven temperature ramp rate (± 1°C/min)

  • Carrier gas flow rate (± 10%)

Acceptance Criteria: System suitability parameters remain within acceptable limits.

Hypothetical Validation Data for the Proposed GC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Passed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%98.9% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
LOD S/N ≥ 30.02 µg/mL
LOQ S/N ≥ 100.06 µg/mL
Robustness System suitability passes under all varied conditions.Passed

Conclusion and Recommendations

Both HPLC and GC are viable techniques for the analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.

  • For routine quality control and stability testing , the proposed HPLC method is recommended . Its ability to perform stability-indicating assays is a significant advantage in a pharmaceutical setting, providing crucial information about the degradation profile of the compound.

  • For analyses where high sensitivity for volatile impurities is required , the proposed GC method may be advantageous .

Regardless of the chosen method, a thorough validation according to the principles outlined in this guide is essential to ensure the generation of reliable and defensible analytical data. This commitment to scientific integrity and adherence to regulatory standards is fundamental to the successful development of safe and effective pharmaceutical products.

References

Navigating the Structure-Activity Landscape of 1-(2-Chloropyridin-4-yl)ethanone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a multitude of clinically significant molecules. Its versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2] Within this vast chemical space, 1-(2-chloropyridin-4-yl)ethanone emerges as a valuable starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) to inform the design of more potent and selective drug candidates.

The this compound Core: A Promising Hit Fragment

This compound is a readily available building block in organic synthesis.[3] Its structure presents several key features for chemical modification, making it an attractive scaffold for generating diverse chemical libraries. The 2-chloro substituent offers a reactive handle for nucleophilic substitution reactions, while the 4-acetyl group can be readily modified through various chemical transformations. The pyridine ring itself provides a platform for introducing substituents that can modulate the compound's physicochemical properties and biological activity.

Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity

The potency and selectivity of this compound analogs are intricately linked to their structural features. Understanding these relationships is paramount for rational drug design. The following sections dissect the SAR based on modifications at key positions of the scaffold.

The Significance of the Pyridine Ring Substitution

The substitution pattern on the pyridine ring plays a critical role in determining the biological activity of its derivatives. While direct SAR studies on this compound are not extensively documented in a single comprehensive study, valuable insights can be gleaned from research on related pyridine-containing compounds.

For instance, in the context of kinase inhibitors, the substitution on the pyridine ring can significantly influence binding affinity and selectivity. Studies on pyrido[4,3-d]pyrimidines as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have shown that the introduction of solubilizing groups at the 7-position can enhance aqueous solubility while retaining potent inhibitory activity.[4] This suggests that modifications at the 3, 5, and 6-positions of the this compound core could be explored to optimize pharmacokinetic properties without compromising biological function.

The Impact of Modifying the 4-Acetyl Group

The acetyl group at the 4-position of the pyridine ring is a prime site for chemical elaboration. Its carbonyl functionality can participate in hydrogen bonding interactions within a biological target's binding site. Furthermore, the methyl group can be a starting point for creating more complex side chains.

One common strategy involves the Claisen-Schmidt condensation of the 4-acetylpyridine with various aromatic aldehydes to form chalcones.[2] These chalcones can then be cyclized to generate a variety of heterocyclic compounds, such as pyrimidines, which have shown a wide range of biological activities, including anticancer effects.[2] The nature of the aromatic aldehyde used in the initial condensation directly influences the properties of the final product, providing a straightforward method for generating a library of analogs with diverse functionalities.

The Role of the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is not merely a synthetic handle; it also contributes to the overall electronic properties of the molecule and can engage in halogen bonding interactions with biological targets. The displacement of this chloro group with various nucleophiles is a common strategy for analog synthesis.

Research on 2-chloropyridine derivatives has demonstrated that this position is amenable to substitution with a wide range of functional groups. For example, in the development of Janus kinase 2 (JAK2) inhibitors, 2-aminopyridine derivatives have shown significant potency and selectivity.[5] This highlights the potential of replacing the 2-chloro group in the this compound scaffold with different amine-containing moieties to explore new interactions and enhance biological activity.

Comparative Performance of Analogs: A Data-Driven Overview

To provide a clear comparison of the performance of different this compound analogs, the following table summarizes key data from various studies on related pyridine derivatives. It is important to note that the biological activities are context-dependent and the data is presented to illustrate SAR trends rather than for direct comparison of absolute potencies across different assays and targets.

Analog Scaffold Modification Biological Target/Activity Key Findings Reference
Pyrido[4,3-d]pyrimidine7-Substitution with weakly basic aminesEGFR Tyrosine KinaseIncreased aqueous solubility while maintaining high inhibitory potency (IC50 in the low nM range).[4]
4-Acetylpyridine ChalconeVariation of aromatic aldehydeAnticancerPrecursors to pyrimidine derivatives with diverse biological activities.[2]
2-AminopyridineSubstitution on the pyridine ring and amino groupJAK2 KinaseLed to the discovery of potent and selective inhibitors (IC50 of 9 nM for the lead compound).[5]
2-Substituted-pyridin-4-yl MacrocycleMacrocyclization and substitution at the 2-positionHPK1 KinaseResulted in a highly potent and selective inhibitor (IC50 = 1.22 nM) with improved pharmacokinetic properties.[6]

Experimental Protocols: A Guide to Key Methodologies

The synthesis and evaluation of this compound analogs involve a series of well-established experimental procedures. Below are representative protocols for key steps in the process.

General Synthesis of Chalcones from 4-Acetylpyridine
  • Dissolution: Dissolve 4-acetylpyridine and a substituted aromatic aldehyde in ethanol.

  • Base Addition: Add a solution of potassium hydroxide in water dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Reaction: In a microplate, mix the kinase, substrate, ATP, and test compound.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibodies, luminescence-based ATP detection).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Visualizing the Path to Potency: SAR and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been created using Graphviz (DOT language).

SAR_of_1_2_Chloropyridin_4_yl_ethanone_Analogs cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound (Core Scaffold) R1 Pyridine Ring Substitutions (R1) Core->R1 Explore Substituent Effects R2 4-Acetyl Group Modifications (R2) Core->R2 Modify Side Chain R3 2-Chloro Group Replacements (R3) Core->R3 Introduce New Functionalities Potency Increased Potency R1->Potency Selectivity Enhanced Selectivity R1->Selectivity PK Improved Pharmacokinetics R1->PK R2->Potency R2->Selectivity R3->Potency R3->Selectivity

Caption: Key modification sites on the this compound scaffold and their impact on biological outcomes.

Drug_Discovery_Workflow Start Hit Identification (this compound) Synthesis Analog Synthesis (Modification of R1, R2, R3) Start->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening SAR SAR Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Synthesis Preclinical Preclinical Studies Optimization->Preclinical

Caption: A typical workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors and other therapeutic agents. While a comprehensive, dedicated SAR study on this specific molecule is not yet prevalent in the literature, a comparative analysis of related pyridine derivatives provides a strong foundation for rational drug design. The key takeaways for researchers are the importance of exploring substitutions on the pyridine ring to fine-tune physicochemical properties, the versatility of the 4-acetyl group for introducing diverse functionalities, and the potential of replacing the 2-chloro group to forge new interactions with biological targets. Future research should focus on systematic explorations of these modifications to build a more complete picture of the SAR landscape and unlock the full therapeutic potential of this promising chemical scaffold.

References

The Catalyst Quandary: A Comparative Guide to Suzuki Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The coupling of chloropyridines is particularly significant in medicinal chemistry, as the resulting arylpyridines are common motifs in a wide range of pharmaceuticals. However, the inherent chemical properties of chloropyridines—namely the strength of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the catalyst—present considerable challenges.[1][2][3] The success of these reactions hinges on the judicious selection of a highly active and robust catalyst system.

This guide provides a comparative analysis of the leading catalyst systems for the Suzuki coupling of chloropyridines, supported by experimental data. We will delve into the mechanistic principles that govern catalyst efficacy and offer practical guidance for reaction optimization.

The Challenge: Overcoming the Inertness of Chloropyridines

The primary hurdle in the Suzuki coupling of chloropyridines is the strength of the carbon-chlorine bond (approximately 339 kJ/mol), which makes the initial oxidative addition step of the catalytic cycle significantly more difficult compared to bromo- or iodo-pyridines.[2] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4]

Effective catalyst systems must therefore be designed to address these issues. The most successful strategies have centered on the use of sterically bulky and electron-rich ligands that enhance the reactivity of the palladium catalyst.

A Comparative Look at Leading Catalyst Systems

The two most prominent classes of ligands that have proven effective for the Suzuki coupling of chloropyridines are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[4]

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)

Ligands developed by Stephen Buchwald and his coworkers have revolutionized the field of cross-coupling reactions.[5] These biaryl phosphine ligands are characterized by their significant steric bulk and strong electron-donating properties.[6] The steric hindrance around the palladium center is thought to promote the reductive elimination step, while the electron-rich nature of the phosphine facilitates the challenging oxidative addition of the C-Cl bond.[4]

Key Advantages:

  • High Activity: Enable coupling of a wide range of chloropyridines, including sterically hindered and electronically deactivated substrates.[6]

  • Broad Substrate Scope: Effective for coupling with various aryl- and heteroarylboronic acids.

  • Commercially Available: A wide variety of Buchwald ligands and precatalysts are readily available.

Representative Ligands: XPhos, SPhos, and RuPhos are among the most commonly employed ligands for this transformation.

N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7] Their strong σ-donating ability and steric bulk make them highly effective in stabilizing the active Pd(0) species and promoting oxidative addition.[8][9]

Key Advantages:

  • High Stability: NHC-palladium complexes often exhibit greater thermal stability compared to some phosphine-based systems.

  • High Reactivity: Can facilitate couplings of very unreactive aryl chlorides.[10]

  • Robustness: Often show good tolerance to a variety of functional groups.

Representative Catalysts: PEPPSI-IPr is a commercially available and widely used NHC-palladium precatalyst that has shown excellent performance in the Suzuki coupling of chloropyridines.[11][12]

Palladacycle Catalysts

Palladacycles are organometallic complexes where a ligand is coordinated to the palladium center through both a carbon-metal bond and a donor atom.[13][14] These complexes can serve as highly active precatalysts in Suzuki coupling reactions. They are often air- and thermally stable, making them convenient to handle.[13]

Key Advantages:

  • High Activity: Can achieve very high turnover numbers (TONs).[13]

  • Stability: Often more stable than their phosphine or NHC counterparts.

Performance Comparison: A Data-Driven Overview

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of various chloropyridines. This data, compiled from multiple sources, provides a comparative snapshot to guide catalyst selection.

Catalyst SystemChloropyridine SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos2-Chloropyridine4-Tolylboronic acidK₃PO₄Toluene/H₂O100-11012-24>95[4]
PEPPSI-IPr2,4-DichloropyridinePhenylboronic acidK₂CO₃Dioxane802485[11]
Pd(PPh₃)₄3-Chloropyridine4-Tolylboronic acidNa₂CO₃Dioxane/H₂O10015 min (MW)>95[15][16]
Pd(Amphos)₂Cl₂3-Amino-2-chloropyridine2-Methylphenylboronic acidK₂CO₃N/A90579
Ni(cod)₂ / PPh₂Me2,5-Dichloropyridine4-Chlorophenylboronic acidK₃PO₄MeCN802485 (mono)[11]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst system has a profound impact on the efficiency of each of these steps.

Suzuki_Coupling_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd R¹-Cl PdII R¹-Pd(II)-X L OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation B(OR)₂(X) PdII_R2 R¹-Pd(II)-R² L Transmetalation->PdII_R2 Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the chloropyridine to the Pd(0) center is often the rate-determining step.[2] Bulky, electron-rich ligands accelerate this step by increasing the electron density on the palladium, making it more nucleophilic.

Experimental Protocols: A Step-by-Step Guide

Below are generalized protocols for Suzuki coupling of chloropyridines using both a Buchwald-type phosphine ligand and an NHC-based catalyst.

Protocol 1: Suzuki Coupling with a Buchwald Ligand (e.g., XPhos)

Caption: A typical experimental workflow for Suzuki coupling.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (4 mL) and Water (1 mL), degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.[4]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Protocol 2: Suzuki Coupling with an NHC Catalyst (e.g., PEPPSI-IPr)

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vial, combine the 2-chloropyridine derivative, arylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate.[11]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[4]

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Conclusion and Future Outlook

While the Suzuki coupling of chloropyridines was once a formidable challenge, the development of sophisticated catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has transformed it into a reliable and versatile synthetic tool. For many applications, Buchwald-type ligands offer a robust and well-established solution. However, for particularly challenging substrates or when seeking to optimize for milder conditions and faster reaction times, NHC-based catalysts present a compelling alternative.

The ongoing development of novel ligands and precatalysts continues to push the boundaries of what is possible in cross-coupling chemistry. Future innovations will likely focus on further reducing catalyst loadings, expanding the substrate scope to even more challenging heterocycles, and developing more sustainable and environmentally friendly reaction conditions.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyridin-4-yl)ethanone is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a reactive chloro-substituted pyridine ring and a ketone functional group, makes it a versatile building block. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities can lead to deleterious side reactions, the formation of toxic by-products, and reduced overall yield, posing significant challenges during drug development and manufacturing.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for the purity assessment of this compound. We will explore a robust, workhorse HPLC-UV method, contrast it with a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, and discuss the problem-solving capabilities of hyphenated HPLC-Mass Spectrometry (HPLC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require reliable, validated methods for quality control and impurity profiling.

Pillar 1: The Primary Analytical Workhorse: Reversed-Phase HPLC-UV

For routine quality control of an aromatic ketone like this compound, reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the gold standard.[3]

The Causality Behind the Choice:

  • Reversed-Phase (RP) Chromatography: The analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4] This mode of chromatography separates compounds based on their hydrophobicity, effectively resolving the main compound from potentially more polar or non-polar impurities.[4][5]

  • UV Detection: The presence of the pyridine ring, a strong chromophore, allows for sensitive detection using a UV-Vis detector. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral data, aiding in peak purity assessment and preliminary identification of impurities.

Experimental Protocol: HPLC-UV Method

This protocol is designed as a robust starting point for the purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

Parameter Value
HPLC System Standard system with quaternary pump, autosampler, column oven, and PDA/UV detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 30% B to 70% B15-20 min: 70% B to 30% B20-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 25 minutes |

2. Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Purity Calculation: The purity is determined by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The Mandate for System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step rooted in Good Manufacturing Practice (GMP) and is required by regulatory bodies like the FDA and under USP guidelines.[6][7] SST ensures that the system is adequate for the intended analysis.[8]

SST Protocol:

  • Perform five replicate injections of the Standard Solution.

  • Calculate the key performance indicators.

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability (%RSD) ≤ 2.0% for peak area.[9]Ensures the system provides consistent and reproducible results.[10]
Tailing Factor (T) ≤ 2.0.[9]Measures peak symmetry; a high tailing factor can indicate undesirable interactions with the stationary phase, affecting resolution and integration.
Theoretical Plates (N) ≥ 2000A measure of column efficiency; higher numbers indicate sharper peaks and better separation capability.[6]
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity.Ensures baseline separation of the analyte from potential impurities, which is critical for accurate quantification.[9][10]

Only when all SST criteria are met is the system deemed suitable for analyzing test samples.[8]

Pillar 2: Comparative Analysis with Advanced Chromatographic Techniques

While HPLC-UV is a reliable workhorse, specific analytical challenges may necessitate alternative approaches. Here, we compare it with UHPLC for speed and efficiency, and HPLC-MS for impurity identification.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[11][12][13]

Expertise & Experience: The primary motivation for switching from HPLC to UHPLC is the need for higher throughput and resolution.[14] For a drug development laboratory analyzing dozens of in-process control samples daily, reducing a 25-minute analysis to under 5 minutes provides a significant efficiency gain. The enhanced resolution can also reveal small, co-eluting impurities that might be missed by conventional HPLC.[11][15]

Protocol Modifications for UHPLC:

  • Instrument: UHPLC system capable of handling pressures >15,000 psi.[13][15]

  • Column: Sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).[12]

  • Flow Rate: Typically lower, around 0.4-0.6 mL/min, which also reduces solvent consumption.[12]

  • Gradient: The gradient slope must be much steeper to accommodate the shorter run time.

Alternative 2: HPLC with Mass Spectrometric Detection (HPLC-MS)

When the identity of an impurity is unknown, UV detection is insufficient. Hyphenating HPLC with a mass spectrometer provides mass-to-charge ratio (m/z) data, which is invaluable for structural elucidation.[16][17]

Expertise & Experience: HPLC-MS is a problem-solving tool. It is employed during forced degradation studies, for characterizing novel impurities, or when investigating out-of-specification results.[16][18] For this compound, potential impurities could arise from starting materials (e.g., 2-chloro-isonicotinic acid) or side reactions (e.g., dimerization, hydrolysis). HPLC-MS can provide the molecular weight of these unknown peaks, offering the first crucial clue to their identity.[17][19]

Protocol Modifications for HPLC-MS:

  • Mobile Phase: The mobile phase must be volatile. Non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium formate.[20]

  • Detector: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) is used in series or in place of the UV detector.

  • Ionization Source: Electrospray Ionization (ESI) is typically suitable for this class of molecule.

Pillar 3: Head-to-Head Performance and Data Visualization

To provide a clear comparison, the following table summarizes the expected performance of the three techniques. The data presented is illustrative, based on typical results for this type of analysis.

Quantitative Data Comparison
Performance MetricHPLC-UVUHPLC-UVHPLC-MS
Typical Analysis Time ~25 minutes~3-5 minutes~25 minutes
Resolution (Rs) Good (≥ 2.0)Excellent (> 3.0)Good (≥ 2.0)
Relative Sensitivity (LOD) BaselineHigher[11][15]Highest (for targeted ions)
Solvent Consumption per Run ~25 mL~2-3 mL~25 mL
Primary Application Routine QC, Purity AssayHigh-Throughput ScreeningImpurity Identification & Profiling[16]
System Backpressure 1,500 - 3,000 psi8,000 - 18,000 psi[13]1,500 - 3,000 psi
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Reporting A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D System Suitability Testing (SST) C->D To Instrument E Sample Injection into HPLC/UHPLC D->E F Chromatographic Separation E->F G Data Acquisition (UV/MS) F->G H Peak Integration G->H To CDS Software I Purity Calculation (% Area) H->I J Final Report Generation I->J

Caption: General workflow for the HPLC-based purity analysis of an API intermediate.

Method_Selection Start Analytical Goal? RoutineQC Routine QC / Purity Assay Start->RoutineQC  Routine HighThroughput High-Throughput Analysis Start->HighThroughput  Speed UnknownImpurity Identify Unknown Impurity Start->UnknownImpurity  Identity Use_HPLC Use Standard HPLC-UV RoutineQC->Use_HPLC Use_UHPLC Use UHPLC-UV HighThroughput->Use_UHPLC Use_HPLCMS Use HPLC-MS UnknownImpurity->Use_HPLCMS

Caption: Decision logic for selecting the appropriate chromatographic method.

Conclusion and Senior Scientist's Recommendation

The purity assessment of this compound is a critical step in ensuring pharmaceutical quality and safety.

  • For routine quality control and release testing , the validated RP-HPLC-UV method is the most appropriate choice. It offers a robust, reliable, and cost-effective solution that meets global regulatory expectations as outlined by guidelines such as ICH Q2(R1).[21][22][23]

  • For laboratories facing a high volume of samples where turnaround time is a critical factor, transitioning to UHPLC-UV is highly recommended. The initial investment in instrumentation is offset by significant long-term gains in productivity and reduced solvent costs.[14]

  • For research, development, and troubleshooting , particularly when dealing with process changes, stability studies, or out-of-specification batches, HPLC-MS is indispensable. Its ability to provide structural information for unknown impurities is unmatched and essential for comprehensive impurity profiling.[16][19]

Ultimately, the choice of method is dictated by the specific analytical objective. A well-equipped laboratory should leverage all three techniques, using the right tool for the right job to build a complete and scientifically sound understanding of product purity.

References

A Comparative Guide to the Synthetic Efficiency of 1-(Chloropyridinyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chloropyridinyl Ethanones

The 1-(chloropyridinyl)ethanone scaffold is a cornerstone in modern medicinal chemistry and drug development. These heteroaromatic ketones serve as critical building blocks for a diverse range of pharmacologically active molecules, including kinase inhibitors, receptor modulators, and other targeted therapies. For instance, 1-(5-chloropyridin-2-yl)ethanone is a key intermediate in the synthesis of Nirogacestat, a γ-secretase inhibitor investigated for treating desmoid tumors.[1]

However, the synthesis of these isomers is not trivial. The electron-deficient nature of the pyridine ring, coupled with the directing effects of the chlorine substituent, presents unique challenges that dictate the feasibility and efficiency of various synthetic strategies. Standard aromatic substitution reactions, such as Friedel-Crafts acylation, are often ineffective due to the deactivation of the ring by the nitrogen atom, which readily coordinates with Lewis acid catalysts.[2]

This guide provides an in-depth comparison of the primary synthetic routes to key 1-(chloropyridinyl)ethanone isomers. We will dissect the mechanistic underpinnings, compare efficiencies with quantitative data, and offer field-proven insights to help researchers select the optimal strategy based on scale, substrate availability, and downstream synthetic goals.

Grignard-Based Synthesis: A Robust and Scalable Approach

One of the most reliable and widely employed methods for synthesizing pyridinyl ketones involves the addition of an organometallic reagent to a cyanopyridine precursor. The use of a methyl Grignard reagent (CH₃MgBr) to attack a chlorocyanopyridine is a classic and effective strategy.

Mechanistic Rationale

The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a stable intermediate imine magnesium salt.[3] Subsequent acidic hydrolysis of this intermediate liberates the desired ketone.[1][3] The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical, as it solvates the magnesium center of the Grignard reagent, maintaining its reactivity and solubility. The initial low temperature (-60 to -70 °C) is crucial for controlling the exothermic addition and preventing side reactions, such as addition to the pyridine ring itself.

Workflow: Synthesis of 1-(5-chloropyridin-2-yl)ethanone

G cluster_prep Reagent Preparation & Initial Reaction cluster_workup Workup & Purification start 5-chloro-2-cyanopyridine in Ether/THF reaction_vessel Reaction Vessel Cooled to -63°C under N₂ start->reaction_vessel Dissolve grignard Methylmagnesium bromide (3M in THF) grignard->reaction_vessel Slow Addition (-60°C, 30 min) hydrolysis Quench with 2M HCl (Hydrolysis of Imine) reaction_vessel->hydrolysis Stir & Warm to RT, then add acid neutralize Adjust pH to 7 (aq. NaHCO₃) hydrolysis->neutralize extract Extract with DCM neutralize->extract purify Column Chromatography (Heptane/EtOAc) extract->purify Dry & Concentrate product Final Product: 1-(5-chloropyridin-2-yl)ethanone purify->product

Caption: Grignard synthesis workflow for 1-(5-chloropyridin-2-yl)ethanone.

Comparative Data for Grignard-based Syntheses
IsomerStarting MaterialKey ReagentYieldReference
1-(5-chloro-2-pyridinyl)ethanone 5-chloro-2-cyanopyridineCH₃MgBr64%[1]
1-(6-bromo-3-pyridinyl)ethanone *2,5-dibromopyridinei-PrMgCl, then Ac₂OHigh Yield[4]
2-Acetylpyridine 2-bromopyridineMg, then CH₃CO₂EtGood Yield[5]

Note: Data for the bromo-analogue is included to illustrate the versatility of the Grignard approach for related halogenated pyridines. The principle is directly applicable.

Detailed Experimental Protocol: Synthesis of 1-(5-chloropyridin-2-yl)ethanone[1]
  • Inert Atmosphere: Equip a flame-dried, three-necked flask with a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Solution: Dissolve 5-chloro-2-cyanopyridine (10.7 g, 77 mmol) in a solvent mixture of anhydrous diethyl ether (65 mL) and anhydrous THF (35 mL).

  • Cooling: Cool the reaction mixture to an internal temperature of -63 °C using a dry ice/acetone bath.

  • Grignard Addition: Add methylmagnesium bromide (35 mL of a 3M solution in THF, 105 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -60 °C.

  • Stirring: After the addition is complete, continue stirring the mixture at -60 °C for 45 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional hour. Add THF (50 mL) if a precipitate forms to ensure a homogenous mixture.

  • Hydrolysis: Carefully add 2M aqueous hydrochloric acid (100 mL) to the reaction mixture and continue stirring vigorously for 4 hours to ensure complete hydrolysis of the imine intermediate.

  • Workup: Adjust the pH of the mixture to ~7 with a saturated aqueous solution of sodium bicarbonate. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM). Combine all organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using a heptane/ethyl acetate gradient to yield the final product (7.9 g, 64% yield).

Palladium-Catalyzed Cross-Coupling: The Modern Synthetic Toolkit

For substrates where nitrile precursors are unavailable or for syntheses requiring broader functional group tolerance, palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, offer a powerful and versatile alternative.[6][7]

Mechanistic Advantage: The Reliability of Organozinc Reagents

The Negishi reaction couples an organozinc reagent with an organohalide.[6] A key advantage in pyridine chemistry is the superior stability of 2-pyridylzinc reagents compared to their boronate counterparts (used in Suzuki coupling), which are often prone to protodeboronation.[8][9] This stability translates to more reliable and reproducible reaction outcomes. The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation from zinc to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.

Synthetic Approach via Negishi Coupling

A convergent approach involves coupling a suitable pyridylzinc reagent with an acyl chloride or a related acyl source. Alternatively, an acetyl-substituted organozinc reagent can be coupled with a chloropyridine. The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity of this method, making it more amenable to a laboratory setting without requiring strictly anaerobic techniques.[8][9]

G cluster_reagents Coupling Partners cluster_cycle Catalytic Cycle organozinc Pyridylzinc Reagent (e.g., 2-Pyridylzinc pivalate) transmetalation Transmetalation organozinc->transmetalation R²-ZnX acyl_halide Acyl Halide (e.g., Acetyl Chloride) oxidative_add Oxidative Addition acyl_halide->oxidative_add R¹-X pd0 Pd(0)L₂ pd0->oxidative_add pd_complex1 R¹-Pd(II)(X)L₂ oxidative_add->pd_complex1 pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(R²)L₂ transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Pyridinyl Ketone (R¹-R²) reductive_elim->product

Caption: Simplified catalytic cycle for a Negishi cross-coupling reaction.

Comparative Analysis of Synthetic Routes
FeatureGrignard SynthesisNegishi Cross-CouplingFriedel-Crafts Acylation
Starting Materials ChlorocyanopyridineChloropyridine, Acyl HalideChloropyridine
Key Reagents CH₃MgBr, AcidPd Catalyst, Ligand, OrganozincStrong Lewis Acid (AlCl₃)
Typical Yields Moderate to Good (60-80%)Good to Excellent (70-95%)Very Low to None
Conditions Cryogenic (-70°C), then RTRoom Temp to Moderate HeatHarsh, Stoichiometric Acid
Functional Group Tolerance Limited (sensitive to acids/bases)ExcellentPoor
Scalability HighModerate to HighLow (due to waste)
Key Advantage Cost-effective, well-establishedBroad scope, mild conditions(Not applicable for pyridines)
Key Disadvantage Requires nitrile precursorCatalyst cost, ligand sensitivityIneffective for pyridines[2]

The Challenge of Direct Friedel-Crafts Acylation

While Friedel-Crafts acylation is a fundamental method for preparing aryl ketones, its application to pyridine rings is highly problematic.[10][11]

  • Ring Deactivation: The pyridine nitrogen is basic and readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This coordination places a positive charge on the nitrogen, strongly deactivating the entire aromatic ring towards further electrophilic attack by the acylium ion.[2]

  • Low Efficiency: As a result, direct Friedel-Crafts acylation of chloropyridines typically fails or proceeds with extremely low yields, making it an inefficient and impractical route for preparing these target molecules.[2]

Some success has been achieved with more electron-rich, substituted heterocyclic systems like imidazo[1,2-a]pyridines, but this is not generally applicable to simple chloropyridines.[12] Therefore, for the synthesis of 1-(chloropyridinyl)ethanone isomers, this method is not recommended.

Conclusion and Recommendations

When comparing the synthetic efficiency for producing 1-(chloropyridinyl)ethanone isomers, a clear hierarchy of methods emerges.

  • Grignard Reaction: This remains the workhorse method, particularly for large-scale synthesis where cost is a primary driver. Its efficiency is high, provided the corresponding chlorocyanopyridine starting material is readily and economically available. The procedure is robust and well-documented.

  • Palladium-Catalyzed Negishi Coupling: This is the method of choice for versatility, substrate scope, and functional group tolerance. While potentially more expensive due to the palladium catalyst and specialized ligands, it offers milder reaction conditions and greater reliability, especially when dealing with complex substrates in a drug discovery setting. The development of stable organozinc precursors has significantly improved its practicality.[8][9]

  • Friedel-Crafts Acylation: This classical method is unsuitable for the direct acylation of chloropyridines and should be avoided in favor of the more efficient organometallic routes.

For research and drug development professionals, the choice between Grignard and Negishi coupling will depend on the specific project goals. For process chemistry and scale-up, optimizing the Grignard route is often the most economically efficient path. For discovery chemistry, where speed, reliability, and the ability to tolerate diverse functional groups are paramount, the Negishi coupling provides a clear advantage.

References

A Senior Application Scientist's Guide to In Vitro Screening of 1-(2-Chloropyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous screening and evaluation. The heterocyclic compound, 1-(2-Chloropyridin-4-yl)ethanone, represents a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides an in-depth, objective comparison of in vitro screening methodologies for evaluating the biological activity of these derivatives, supported by experimental data and protocols. Our focus is to equip you with the knowledge to make informed decisions in your drug discovery pipeline, ensuring scientific integrity and fostering innovation.

The Versatile Precursor: this compound

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of a reactive ketone group and a modifiable chlorine atom on the pyridine ring allows for the synthesis of a wide range of derivatives, including chalcones, pyrazoles, and thiosemicarbazones. Each of these classes of compounds has been shown to possess a spectrum of biological activities, from anticancer to antimicrobial effects. The strategic modification of this core structure is a key approach in the quest for novel therapeutic agents.

A Comparative Look at In Vitro Screening Strategies

The initial assessment of the biological potential of newly synthesized this compound derivatives is typically conducted through a battery of in vitro assays. These cell-based or cell-free assays provide crucial preliminary data on the compound's efficacy and mechanism of action. Here, we compare two primary screening funnels: anticancer and antimicrobial.

Anticancer Activity Screening

A significant focus in the development of pyridine derivatives has been their potential as anticancer agents. Several in vitro assays are routinely employed to assess their cytotoxic and cytostatic effects on various cancer cell lines.

1. Cell Viability Assays: The First Line of Assessment

Cell viability assays are fundamental in determining the dose-dependent effect of a compound on cancer cell proliferation and survival. The most common of these is the MTT assay.

  • The Principle of the MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Another widely used method is the Sulforhodamine B (SRB) assay, which is based on the measurement of cellular protein content.

Comparative Cytotoxicity Data of Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of different classes of pyridine derivatives, providing a comparative overview of their potential as anticancer agents.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine ChalconeCH (A)MDA-MB-231 (Breast)Moderate Activity at 100 µM[1]
Pyridine ChalconeCH (B)MDA-MB-231 (Breast)Moderate Activity at 100 µM[1]
2-oxo-pyridine7 Caco-2 (Colorectal)7.83 ± 0.50[2]
Pyridine Hydrazone3f HT-29 (Colon)6.78[3]
Pyridine Hydrazone3g ISH (Endometrial)8.26[3]
Pyridine Hydrazone3k HT-29 (Colon)8.88[3]

2. The NCI-60 Human Tumor Cell Line Screen: A Broader Perspective

For compounds showing significant activity in initial screens, the U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen offers a more comprehensive evaluation.[4] This free resource assesses anticancer activity across a panel of 60 diverse human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5]

The NCI-60 screen provides a "fingerprint" of a compound's activity, which can be compared to a database of known anticancer agents using the COMPARE algorithm.[5] This can provide valuable insights into the potential mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step methodology for assessing the cytotoxicity of this compound derivatives.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Experimental Workflow for Anticancer Screening

cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening cluster_outcome Outcome start This compound derivatives Derivative Library (e.g., Chalcones, Pyrazoles) start->derivatives Chemical Synthesis cell_culture Cancer Cell Line Culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay nci60_screen NCI-60 Screen (for promising hits) mtt_assay->nci60_screen Promising Compounds data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and in vitro anticancer screening of this compound derivatives.

Antimicrobial Activity Screening

Pyridine derivatives have also shown promise as antimicrobial agents. The in vitro evaluation of their efficacy against various bacterial and fungal strains is a critical step in their development.

1. Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • The Principle of Broth Microdilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. After incubation, the wells are visually inspected for microbial growth (turbidity).

Comparative Antimicrobial Activity of Pyridine Derivatives

The following table presents the antimicrobial activity of thiosemicarbazone derivatives, a class of compounds that can be synthesized from this compound, against various microbial strains.

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Thiosemicarbazone3 E. coli0.4 - 0.5 µM[6]
Thiosemicarbazone4 S. aureus0.4 - 0.42 µM[6]
Thiosemicarbazone5 S. aureus0.4 - 0.42 µM[6]
Thiosemicarbazone6 S. aureus0.4 - 0.42 µM[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of this compound derivatives against bacterial strains.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Screening

cluster_synthesis Compound Synthesis cluster_screening In Vitro Antimicrobial Screening cluster_outcome Outcome start This compound derivatives Derivative Library (e.g., Thiosemicarbazones) start->derivatives Chemical Synthesis strain_prep Microbial Strain Preparation inoculation Inoculation of Microtiter Plates strain_prep->inoculation dilution Compound Serial Dilution dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination sar Structure-Activity Relationship (SAR) mic_determination->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and in vitro antimicrobial screening of this compound derivatives.

Mechanistic Insights: A Glimpse into Cellular Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives. For anticancer agents, this often involves investigating their impact on key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Proposed Anticancer Mechanism of Action

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer progression or by inducing apoptosis (programmed cell death).

cluster_pathway Apoptotic Signaling Pathway derivative This compound Derivative bax Bax Activation derivative->bax bcl2 Bcl-2 Inhibition derivative->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

A Senior Application Scientist's Guide to 1-(2-Chloropyridin-4-yl)ethanone: Performance Benchmarking in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. The 4-acetyl-2-halopyridine scaffold is a cornerstone in the synthesis of numerous biologically active molecules, particularly kinase inhibitors.[1] This guide provides an in-depth, objective comparison of 1-(2-Chloropyridin-4-yl)ethanone , benchmarking its performance against its common alternative, 1-(2-Bromopyridin-4-yl)ethanone , in three indispensable palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as in Nucleophilic Aromatic Substitution (SNAr).

Our analysis moves beyond mere procedural outlines, delving into the mechanistic rationale behind experimental choices and presenting illustrative, field-proven data to guide your synthetic strategy.

The Economic Reagent vs. The Reactive Workhorse: A Strategic Overview

The fundamental difference between this compound and its bromo- or iodo-counterparts lies in the Carbon-Halogen (C-X) bond strength. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, which is, in turn, stronger than the C-I bond. This dictates the general order of reactivity in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling cycles: I > Br > Cl.[2][3]

Consequently, this compound is typically a more economical and readily available starting material. However, its lower reactivity necessitates more forceful reaction conditions—often requiring more advanced, bulky, and electron-rich phosphine ligands, stronger bases, and higher temperatures to achieve comparable results to its bromo-analogue.[4] The choice between them is therefore a strategic one: cost-effectiveness versus reaction facility.

Section 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl and hetero-biaryl linkages.[2][5] The performance of our target compound is critically dependent on overcoming the high activation barrier of the C-Cl bond's oxidative addition to the Pd(0) center.

Mechanistic Considerations: Why Ligand and Base Choice is Paramount

The catalytic cycle for the Suzuki-Miyaura coupling underscores the challenges with chloro-substrates. The initial oxidative addition of the aryl chloride to the Pd(0) species is sluggish compared to that of an aryl bromide. To facilitate this step, highly electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are required. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.

Furthermore, the base plays a crucial role not only in activating the boronic acid for transmetalation but also in influencing the overall catalytic activity.[4] For challenging substrates like 2-chloropyridines, strong bases such as K₃PO₄ or Cs₂CO₃ are often necessary to drive the reaction to completion.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Boronic Acid, Base, Catalyst & Ligand inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract purify Dry & Purify (Column Chromatography) extract->purify end end purify->end Isolated Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: this compound vs. 1-(2-Bromopyridin-4-yl)ethanone

The following table presents representative data for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid. This data is illustrative, synthesized from typical outcomes reported in the literature for analogous systems, to provide a clear comparative benchmark.

ParameterThis compound 1-(2-Bromopyridin-4-yl)ethanone [6]
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid 4-Methoxyphenylboronic acid (1.3 equiv)4-Methoxyphenylboronic acid (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand SPhos (4 mol%)None
Base K₃PO₄ (2.5 equiv)Na₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (5:1)Dioxane/H₂O (4:1)
Temperature 110 °C90 °C
Time 18 hours6 hours
Illustrative Yield ~85%~94%

Analysis: The chloro-substrate requires a more sophisticated and expensive catalyst system (Pd₂(dba)₃/SPhos) and a stronger base (K₃PO₄) to achieve a high yield.[4] The reaction also demands a higher temperature and significantly longer reaction time compared to the bromo-analogue, which couples efficiently under more classical conditions.[7] This highlights the trade-off between the lower cost of the starting material and the increased cost and rigor of the required reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add the catalyst and ligand mixture to the Schlenk tube.

  • Add degassed toluene and water (5:1 v/v) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, the efficiency of C-N bond formation with this compound is highly dependent on the catalytic system.

Mechanistic Considerations: The Role of Ligands in C-N Coupling

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10] For chloropyridines, the oxidative addition step is challenging. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often essential to promote this step and prevent catalyst decomposition.[11][12] A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[13]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NR'R'' Amine Binding & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Product Ar-Pd(II)(L2)-NR'R''->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison: C-N Coupling
ParameterThis compound 1-(2-Bromopyridin-4-yl)ethanone
Aryl Halide 1.0 equiv1.0 equiv
Amine Morpholine (1.2 equiv)Morpholine (1.2 equiv)
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (3.5 mol%)BINAP (3 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent TolueneDioxane
Temperature 100 °C100 °C
Time 16 hours8 hours
Illustrative Yield ~90%~96%

Analysis: The chloro-substrate necessitates a third-generation Buchwald ligand (XPhos) and a very strong base (NaOtBu) to achieve high conversion.[14] The bromo-analogue can be effectively coupled using an older generation ligand (BINAP) and a milder carbonate base, often in a shorter timeframe. The choice here reflects a balance between the need for specialized, air-sensitive reagents for the chloro-compound versus more robust conditions for the bromo-compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • Filter, concentrate, and purify by silica gel chromatography.

Section 3: The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[15] This reaction is fundamental for creating rigid scaffolds found in many functional materials and complex drug molecules.

Mechanistic Considerations: The Dual Catalytic Cycle

The Sonogashira coupling typically employs a dual catalytic system involving palladium and copper(I).[16] The palladium cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex. For less reactive aryl chlorides, ensuring the efficiency of both cycles is key. This often requires higher temperatures and careful selection of the base (typically an amine like Et₃N or DIPA) and solvent.[17]

Performance Comparison: C-C(sp) Coupling
ParameterThis compound 1-(2-Bromopyridin-4-yl)ethanone
Aryl Halide 1.0 equiv1.0 equiv
Alkyne Phenylacetylene (1.5 equiv)Phenylacetylene (1.3 equiv)
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Cu Co-catalyst CuI (5 mol%)CuI (3 mol%)
Base DIPA (Diisopropylamine, 3.0 equiv)Et₃N (Triethylamine, 2.5 equiv)
Solvent DMFTHF
Temperature 90 °C60 °C
Time 12 hours4 hours
Illustrative Yield ~78%~92%

Analysis: Coupling the chloro-substrate requires higher catalyst loadings, a stronger amine base, a higher boiling point solvent, and more elevated temperatures to achieve a good yield.[17] The bromo-analogue reacts more readily under milder conditions, reflecting its greater intrinsic reactivity in the oxidative addition step. The lower yield for the chloro-compound also suggests a greater propensity for side reactions, such as homocoupling of the alkyne (Glaser coupling), at the required higher temperatures.

Experimental Protocol: Sonogashira Coupling of this compound
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous DMF via syringe.

  • Add diisopropylamine (3.0 equiv) followed by phenylacetylene (1.5 equiv).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, SNAr provides a classical, often cost-effective route for functionalizing electron-deficient aromatic rings.[18] The pyridine ring, particularly when bearing an electron-withdrawing acetyl group, is activated towards nucleophilic attack.

Mechanistic Considerations: Activating the Ring

The SNAr mechanism proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[19][20] The rate of this reaction is dependent on the electrophilicity of the ring and the ability of the leaving group to depart. While chlorine is a poorer leaving group than bromine based on acidity (HBr is a stronger acid than HCl), the first step (nucleophilic attack) is often rate-determining. The strong electron-withdrawing effect of the acetyl group at the 4-position activates the 2-position for nucleophilic attack.

Performance Comparison: SNAr with a Thiol Nucleophile
ParameterThis compound 1-(2-Bromopyridin-4-yl)ethanone
Aryl Halide 1.0 equiv1.0 equiv
Nucleophile 4-Methylbenzenethiol (1.2 equiv)4-Methylbenzenethiol (1.1 equiv)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (1.5 equiv)
Solvent DMFAcetonitrile
Temperature 100 °C80 °C
Time 8 hours3 hours
Illustrative Yield ~91%~95%

Analysis: In SNAr reactions, the difference in reactivity between the chloro- and bromo-substrates is often less pronounced than in palladium-catalyzed couplings, particularly when the ring is highly activated.[18] However, the better leaving group ability of bromide still allows for milder conditions (lower temperature, shorter time) to achieve a near-quantitative yield. The chloro-substrate requires more forcing conditions to achieve a comparable result.

Experimental Protocol: SNAr with this compound
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and 4-methylbenzenethiol (1.2 equiv) in DMF.

  • Add powdered K₂CO₃ (2.0 equiv).

  • Heat the suspension to 100 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into ice water, and stir until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization may be performed if necessary.

Conclusion and Strategic Recommendations

This compound stands as a highly valuable and cost-effective building block for complex molecule synthesis. However, its utility comes with the caveat of lower reactivity compared to its bromo-analogue.

  • For Cost-Driven, Large-Scale Synthesis: this compound is an excellent choice, provided that the process development infrastructure can optimize and handle the more demanding reaction conditions (specialized ligands, strong bases, higher temperatures).

  • For Discovery Chemistry and Rapid SAR Exploration: The higher reactivity of 1-(2-Bromopyridin-4-yl)ethanone often justifies its higher cost. It allows for milder, more reliable, and faster reactions, accelerating the synthesis of analogues with a broader range of functional groups that might not be compatible with the harsher conditions required for the chloro-substrate.

Ultimately, the decision rests on a careful evaluation of project budget, timeline, scale, and the chemical compatibility of the substrates involved. This guide provides the foundational data and mechanistic insight to make that decision an informed and strategic one.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-(2-Chloropyridin-4-yl)ethanone (CAS No. 23794-15-2), a chemical intermediate utilized in complex syntheses, such as the development of pyrimidine derivatives for therapeutic applications.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The hazardous nature of this organochloride compound necessitates a disposal plan that is both rigorous and systematically executed.

Core Principle: Hazard-Informed Waste Management

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple routes of toxicity.[2][3][4] The primary mandate for its disposal is to prevent its release into the environment and to eliminate risks of exposure to laboratory personnel.[5]

The disposal strategy must be rooted in the principle of "cradle-to-grave" hazardous waste management, where the waste generator (the researcher) is responsible for the material until its final, safe destruction by a licensed facility.

GHS Hazard Profile

The acute and severe hazards associated with this compound dictate the stringent handling and disposal requirements. The table below summarizes its GHS classification, which forms the basis for all safety protocols.

Hazard ClassGHS CategoryHazard StatementImplication for Disposal
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[2]Prevents accidental ingestion through contaminated surfaces or poor hygiene. All waste containers must be clearly labeled as "Toxic".
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[2][3]Requires robust PPE to prevent contact. Contaminated items become hazardous waste.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[3][4]Reinforces the need for impermeable gloves and protective clothing.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[3][4]All handling and preparation for disposal must occur in a ventilated enclosure (fume hood) to prevent inhalation of dust or aerosols.
Serious Eye Damage Category 1H318: Causes serious eye damage.[2]Mandates the use of chemical splash goggles and/or a face shield.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[4][5]Further emphasizes the necessity of proper ventilation and respiratory protection where applicable.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, the work area must be properly equipped and the correct PPE must be worn. This is a non-negotiable step to ensure personnel safety.

Engineering Controls

All handling of this compound, including weighing for disposal manifests or transferring between containers, must be performed inside a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[5] An eyewash station and safety shower must be immediately accessible.[6]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required for handling this compound. All PPE that becomes contaminated must be disposed of as hazardous waste.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before use.[7]To prevent skin contact, which can cause severe burns and toxic effects.[2][3]
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.To protect against splashes that can cause serious, irreversible eye damage.[2]
Body Flame-retardant and impervious laboratory coat.[3] Consider a chemical-resistant apron for larger quantities.To protect skin from contact and prevent contamination of personal clothing.[5]
Respiratory Not typically required if work is performed in a certified fume hood. For spill cleanup or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[3][7]To prevent inhalation of harmful dust or vapors.[3][4]

Disposal Workflow and Decision-Making

The proper disposal route depends on the form of the waste (pure chemical, contaminated solution, or solid debris). The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow cluster_0 Start: Waste Identification cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Steps start Material Identified for Disposal: This compound pure Unused/Expired Pure Chemical start->pure solution Contaminated Solution (e.g., reaction mixture, rinsate) start->solution solid Contaminated Solid Waste (PPE, spill debris, glassware) start->solid cont_pure Keep in original, labeled container if possible. Otherwise, use a dedicated, labeled container for 'Halogenated Organic Solids'. pure->cont_pure cont_soln Collect in a dedicated, labeled waste container for 'Halogenated Organic Liquid Waste'. Do NOT mix with non-halogenated waste. solution->cont_soln cont_solid Double-bag in heavy-duty, labeled plastic bags or place in a dedicated, labeled solid waste drum. solid->cont_solid labeling Label Container with: 'Hazardous Waste', full chemical name, associated hazards (Toxic, Corrosive), and accumulation start date. cont_pure->labeling cont_soln->labeling cont_solid->labeling storage Store in a designated Satellite Accumulation Area (SAA). Ensure container is tightly closed. labeling->storage disposal Contact Institutional Environmental Health & Safety (EHS) for pickup by a licensed professional waste disposal service. storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides actionable steps for managing waste containing this compound.

Step 4.1: Waste Segregation

The cardinal rule of chemical waste management is segregation.

  • Identify Halogenated Waste: this compound is a chlorinated (halogenated) organic compound.

  • Maintain Separation: It must be collected in a waste stream designated exclusively for halogenated organic waste.[8] Do not mix it with non-halogenated solvents (e.g., acetone, hexane, methanol) or other waste categories like acids or bases.[2]

  • Causality: Improper segregation complicates the final disposal process, which is often high-temperature incineration.[7][9] Mixing waste streams can lead to regulatory violations and may create dangerous chemical reactions within the waste container.

Step 4.2: Containerization
  • Pure/Bulk Chemical: If possible, leave surplus or expired chemicals in their original containers.[2] Ensure the label is intact and legible.

  • Liquid Waste: Use a designated, chemically-compatible (e.g., High-Density Polyethylene - HDPE) container with a screw-top cap. The container must be clearly labeled "Halogenated Organic Liquid Waste."

  • Solid Waste: Collect contaminated solid items (gloves, weigh boats, silica gel, etc.) in a heavy-duty plastic bag or a dedicated solid waste drum. Label it "Halogenated Organic Solid Waste."

  • Container Management: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[10] Keep containers tightly closed when not in use and ensure the exterior is clean and free of contamination.[10]

Step 4.3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with your institution's official hazardous waste tag.

  • Complete All Fields: Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations.

  • Indicate Hazards: Check the appropriate hazard boxes (e.g., Toxic, Corrosive) as identified in Section 1.1.

Step 4.4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

Step 4.5: Final Disposal
  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] This is illegal and environmentally hazardous.

  • Contact EHS: Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[7]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Probable Destruction Method: The ultimate fate of this waste will likely be high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the chlorinated byproducts.[7][9]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Small Spill (Contained in Fume Hood):

    • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully collect the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

    • Clean the spill area thoroughly.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency response team or EHS.

    • Prevent entry into drains and waterways.[5]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-(2-Chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 1-(2-Chloropyridin-4-yl)ethanone is foundational to innovation. This compound serves as a key building block in the synthesis of advanced pharmaceutical agents, including potential cancer treatments.[1][2] However, its utility in synthesis is matched by its potential hazards. This guide is structured to provide a direct, field-tested operational plan for handling this substance. Our objective is not merely to list procedures, but to build a framework of understanding—explaining the causality behind each safety measure to ensure every protocol is a self-validating system of protection.

Hazard Profile and Risk Assessment

Understanding the specific risks is the first step in mitigating them. This compound (CAS: 23794-15-2) is a solid organic compound classified with multiple health hazards.[3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. A failure to control these exposure routes can lead to significant health effects.

The hazard classifications from authoritative safety data sheets dictate our entire safety strategy.[4][5][6]

Hazard ClassificationGHS Hazard StatementNature of Risk & Immediate Concern
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5][7]Systemic toxicity upon entry into the body through multiple routes. Accidental ingestion, absorption through unprotected skin, or inhalation of airborne dust can lead to harmful effects.
Skin Irritation H315: Causes skin irritation.[5][6][8]Direct contact can cause local redness, inflammation, and discomfort. Repeated exposure can lead to more severe dermatitis.
Eye Irritation H319: Causes serious eye irritation.[5][6][8]Direct contact with dust or splashes can cause significant pain, redness, and potential damage to the eye. This is an immediate and high-risk hazard.
Respiratory Irritation H335: May cause respiratory irritation.[4][5][6]Inhalation of the solid as a fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The consistent "Warning" signal word across multiple supplier data sheets underscores the need for diligent adherence to safety protocols.[4][6][7]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your last and most personal line of defense. Its selection is not arbitrary; it is a direct response to the hazards identified above. The principle is to create an impermeable barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.[5][6][8]

  • Required Equipment: Chemical splash-resistant safety goggles that conform to the ANSI Z87.1 standard.[9][10]

  • Expert Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust or splashes. The goggle's seal is a critical design feature directly countering the risk of eye contact. For operations with a significant risk of splashing, a full face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Dermal Absorption

The compound is "Harmful in contact with skin" (H312) and a known skin irritant (H315).[5] Therefore, selecting the correct gloves is crucial for preventing both local irritation and systemic toxicity.

  • Required Equipment: Chemical-resistant nitrile or butyl rubber gloves.[11]

  • Field-Proven Insights: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after glove removal.[6][12]

Body Protection: Shielding Against Contamination

To prevent incidental contact with skin and contamination of personal clothing, body protection is essential.

  • Required Equipment: A standard laboratory coat.[11] For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron is also recommended.[11]

  • Trustworthiness Protocol: Contaminated lab coats should be removed immediately and decontaminated before reuse. Never wear a lab coat outside of the designated laboratory area.

Respiratory Protection: The Role of Engineering Controls

The hazards "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) demand that this compound be handled in a way that prevents it from becoming airborne and being inhaled.[5][6]

  • Primary Control: All handling of this compound solid must be conducted within a certified chemical fume hood.[6][11][12] This engineering control is the primary method for respiratory protection.

  • Secondary Control: If a fume hood is not available or if procedures could generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be required. However, reliance on a respirator indicates that engineering controls are insufficient and a risk assessment review is necessary.

Operational Plan: A Step-by-Step Handling Workflow

This protocol provides a systematic approach to minimize exposure at every stage of handling.

Experimental Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Verify fume hood is operational. Clear and decontaminate work surface. don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep_area->don_ppe handle Carefully weigh/aliquot solid. Keep container closed when not in use. Avoid generating dust. don_ppe->handle Enter Fume Hood decon Decontaminate equipment and work surface. handle->decon Complete Task dispose Segregate waste into a labeled, sealed hazardous waste container. decon->dispose doff_ppe Doff PPE in reverse order: 1. Gloves 2. Goggles 3. Lab Coat dispose->doff_ppe wash Wash hands thoroughly. doff_ppe->wash

Caption: Workflow for handling this compound.

Emergency Protocols: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][7][13]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][13] If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[15]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[7][14] Call a Poison Control Center or physician immediately.[5][7]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: Ensure the spill area is well-ventilated (fume hood).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.[14]

Logistics: Storage and Disposal

Proper logistical planning prevents long-term risks and ensures compliance.

Storage Plan

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][14] The storage location should be secure and accessible only to authorized personnel.[6][14]

Disposal Plan
  • Classification: This material and its container must be disposed of as hazardous waste.[11]

  • Containment: Collect all waste material (including contaminated consumables) in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Removal: Arrange for disposal through a licensed professional waste disposal service.[11] Adhere strictly to all local, state, and federal environmental regulations.[14] Under no circumstances should this chemical be disposed of down the drain.[6][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridin-4-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.